Product packaging for ERK2-IN-4(Cat. No.:CAS No. 933786-58-4)

ERK2-IN-4

Cat. No.: B579907
CAS No.: 933786-58-4
M. Wt: 459.3 g/mol
InChI Key: YMUYGRBBEDYUOP-UHFFFAOYSA-N
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Description

CAY10561 is a chemical compound identified in scientific literature as an activator of AMP-activated protein kinase (AMPK) . AMPK is a crucial cellular energy sensor and signaling molecule, and its pharmacological activation is a subject of interest in various research fields, including immunology and cell biology. For instance, CAY10561 has been used in studies investigating the role of a MEK-ERK-AMPK signaling axis in controlling mature dendritic cell survival . ⚠️ Note: Specific details regarding this compound's full research value, main applications, complete mechanism of action, solubility, storage conditions, and purity are not available in the current search results and require consultation of the manufacturer's specific product data sheet. This product is labeled For Research Use Only (RUO) . RUO products are specialized tools, such as reagents and equipment, exclusively designed for laboratory research in controlled environments . They are not intended for use in diagnostic, therapeutic, or any clinical procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17Cl2FN4O2 B579907 ERK2-IN-4 CAS No. 933786-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-10,20,26,30H,11H2,(H,27,29)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUYGRBBEDYUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)NC(CO)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737407
Record name N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933786-58-4
Record name N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dual-Mechanism ERK Inhibitor SCH772984: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2) is a pivotal serine/threonine kinase within the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[1] This technical guide provides an in-depth examination of the mechanism of action of SCH772984, a potent and selective inhibitor of ERK1 and ERK2. SCH772984 exhibits a unique dual mechanism, acting as both an ATP-competitive inhibitor and an allosteric inhibitor of ERK1/2 phosphorylation by MEK1/2, leading to a profound and sustained suppression of the MAPK pathway.[1][2] This document details the biochemical and cellular activity of SCH772984, outlines key experimental protocols for its characterization, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to ERK2 and the MAPK Pathway

The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] ERK1 and ERK2 are the terminal kinases in this cascade.[1] Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a key driver in many cancers.[3] Consequently, ERK1/2 have emerged as critical targets for therapeutic intervention.[1]

Mechanism of Action of SCH772984

SCH772984 distinguishes itself from other ERK inhibitors through its dual mechanism of action.[1][2]

  • ATP-Competitive Inhibition: SCH772984 binds to the ATP-binding pocket of active, phosphorylated ERK1/2, preventing the phosphorylation of downstream substrates.[3][4]

  • Allosteric Inhibition of Activation: Uniquely, SCH772984 also binds to the unphosphorylated, inactive form of ERK1/2. This binding induces a conformational change that prevents the upstream kinase MEK1/2 from phosphorylating the activation loop of ERK1/2 (Threonine 202/Tyrosine 204 in ERK1 and Threonine 185/Tyrosine 187 in ERK2).[2][5]

This dual inhibition results in a more complete and durable blockade of the MAPK signaling pathway compared to inhibitors that only target the catalytic activity of ERK.[1][2] This is particularly relevant in the context of acquired resistance to BRAF and MEK inhibitors, where reactivation of ERK signaling is a common escape mechanism.[3] Furthermore, SCH772984 exhibits a slow dissociation rate from its target, leading to prolonged engagement and sustained pathway inhibition in cellular systems.[2][6]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK1/2 MEK1/2 Raf->MEK1/2 phosphorylates ERK1/2 (inactive) ERK1/2 (inactive) MEK1/2->ERK1/2 (inactive) phosphorylates ERK1/2-P (active) ERK1/2-P (active) ERK1/2 (inactive)->ERK1/2-P (active) Downstream Substrates Downstream Substrates ERK1/2-P (active)->Downstream Substrates phosphorylates Transcription Factors Transcription Factors ERK1/2-P (active)->Transcription Factors translocates & phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival SCH772984_1 SCH772984 SCH772984_1->MEK1/2 inhibits phosphorylation of ERK1/2 SCH772984_2 SCH772984 SCH772984_2->ERK1/2-P (active) inhibits kinase activity

Figure 1: The ERK/MAPK signaling cascade and the dual inhibitory points of SCH772984.

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of SCH772984.

Target IC₅₀ (nM)
ERK14[7]
ERK21[7]
Table 1: Biochemical potency of SCH772984 against ERK1 and ERK2.
Cell Line Type Genetic Background Effect of SCH772984
MelanomaBRAF, NRAS mutationsG1 cell cycle arrest, apoptosis[2][8]
Colorectal CancerKRAS mutationInhibition of proliferation[3]
Pancreatic CancerKRAS mutationInhibition of proliferation, apoptosis[9]
BRAFi/MEKi-Resistant MelanomaVariousPotent inhibition of proliferation[3][8]
Table 2: Summary of the cellular effects of SCH772984 in various cancer cell lines.

Detailed Experimental Protocols

In Vitro ERK Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by ERK1 or ERK2.

cluster_0 Assay Preparation cluster_1 Inhibitor Incubation cluster_2 Kinase Reaction cluster_3 Detection & Analysis Prepare Reagents Prepare kinase buffer, recombinant ERK2, substrate (MBP), and ATP solution Add Inhibitor Add serial dilutions of SCH772984 to reaction plate Prepare Reagents->Add Inhibitor Add Kinase Add recombinant ERK2 to each well Add Inhibitor->Add Kinase Incubate Incubate to allow inhibitor binding Add Kinase->Incubate Initiate Reaction Add substrate/ATP mix (e.g., MBP and [γ-³²P]ATP) Incubate->Initiate Reaction Incubate Reaction Incubate at 30°C Initiate Reaction->Incubate Reaction Stop Reaction Stop reaction (e.g., add phosphoric acid) Incubate Reaction->Stop Reaction Measure Phosphorylation Spot onto phosphocellulose paper, wash, and quantify radioactivity Stop Reaction->Measure Phosphorylation Calculate IC50 Calculate % inhibition and determine IC₅₀ value Measure Phosphorylation->Calculate IC50

Figure 2: Workflow for an in vitro ERK kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Dilute recombinant active ERK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and ATP (often radiolabeled [γ-³²P]ATP) to their final working concentrations.

  • Inhibitor Addition: Add serial dilutions of SCH772984 to the wells of a microplate.

  • Kinase Addition and Pre-incubation: Add the diluted ERK2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (MBP) and [γ-³²P]ATP.[1]

  • Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.[1]

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.[1]

  • Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity on the substrate using a scintillation counter.[1]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each SCH772984 concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for Phospho-ERK and Downstream Substrates

This technique is used to assess the phosphorylation status of ERK and its downstream targets (e.g., RSK) in cells, providing a direct measure of pathway inhibition.

cluster_0 Cell Treatment & Lysis cluster_1 Protein Electrophoresis & Transfer cluster_2 Immunoblotting & Detection Seed Cells Seed cells in culture plates and allow to adhere Treat Cells Treat cells with various concentrations of SCH772984 Seed Cells->Treat Cells Lyse Cells Lyse cells and collect protein extracts Treat Cells->Lyse Cells Quantify Protein Determine protein concentration (e.g., BCA assay) Lyse Cells->Quantify Protein SDS-PAGE Separate proteins by SDS-PAGE Quantify Protein->SDS-PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS-PAGE->Transfer Block Membrane Block membrane with blocking buffer Transfer->Block Membrane Primary Antibody Incubate with primary antibody (e.g., anti-p-ERK, anti-p-RSK) Block Membrane->Primary Antibody Secondary Antibody Wash and incubate with HRP-conjugated secondary antibody Primary Antibody->Secondary Antibody Detect Signal Detect signal using chemiluminescent substrate Secondary Antibody->Detect Signal Re-probe Strip and re-probe for total ERK/RSK as loading control Detect Signal->Re-probe

Figure 3: Workflow for Western blotting to assess ERK pathway inhibition.

Methodology:

  • Cell Culture and Treatment: Seed cancer cell lines (e.g., A375 melanoma cells) in culture plates. After adherence, treat the cells with increasing concentrations of SCH772984 for a specified duration (e.g., 24 hours).[10]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2 or anti-phospho-RSK) overnight at 4°C.[1]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total ERK1/2).[1]

Cell Viability Assay

This assay measures the effect of the inhibitor on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[3]

  • Treatment: After 24 hours, treat the cells with a serial dilution of SCH772984.[3]

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours to 5 days).[1][3]

  • Viability Assessment: Measure cell viability using a reagent such as MTT or a luminescent-based assay like CellTiter-Glo. For the MTT assay, add the MTT reagent to the wells, incubate, and then solubilize the resulting formazan crystals.[1]

  • Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the IC₅₀ value.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of SCH772984. In xenograft models using human melanoma (LOX) and pancreatic cancer (MiaPaCa) cell lines, intraperitoneal administration of SCH772984 led to significant tumor regression at well-tolerated doses (e.g., 25-50 mg/kg, twice daily).[7][11] This anti-tumor activity was accompanied by robust inhibition of ERK phosphorylation in the tumor tissue.[7]

Mechanisms of Resistance

Despite its potent activity, acquired resistance to SCH772984 can emerge. A key identified mechanism is the mutation of a single amino acid in ERK1. Specifically, a glycine to aspartic acid substitution (G186D) within the DFG motif has been shown to impair the binding of SCH772984, leading to the reactivation of the MAPK pathway even in the presence of the inhibitor.[2][12]

Conclusion

SCH772984 is a highly potent and selective ERK1/2 inhibitor with a unique dual mechanism of action that provides a comprehensive blockade of the MAPK signaling pathway. Its ability to inhibit both the catalytic activity and the activation of ERK makes it a valuable tool for cancer research and a promising therapeutic candidate, particularly in tumors that have developed resistance to upstream inhibitors. The experimental protocols outlined in this guide provide a robust framework for the characterization of SCH772984 and other novel ERK inhibitors.

References

ERK2-IN-4: A Technical Guide to its Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ERK2-IN-4, a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2). ERK2 is a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway frequently dysregulated in various human cancers. This document details the structure, mechanism of action, and functional effects of this compound, presenting key quantitative data in structured tables. Furthermore, it provides detailed experimental protocols for relevant assays and utilizes Graphviz diagrams to visualize the pertinent signaling pathways and experimental workflows, offering a comprehensive resource for researchers in oncology and cell signaling.

Introduction to ERK2 and the MAPK Pathway

The Ras/Raf/MEK/ERK signaling pathway is a central cascade that transduces signals from extracellular stimuli, such as growth factors and cytokines, to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration. The terminal kinases of this cascade, ERK1 and ERK2, are key regulators of these processes. Due to the frequent oncogenic mutations found in upstream components like Ras and B-Raf, which lead to constitutive activation of the pathway, inhibiting ERK1/2 has emerged as a promising therapeutic strategy, particularly in cancers that have developed resistance to upstream inhibitors.[1]

This compound (also known as compound 6o and CAY10561) is a pyrazolylpyrrole-based, ATP-competitive inhibitor that demonstrates high potency and selectivity for ERK2.[2][3] Its ability to effectively block the ERK signaling pathway makes it a valuable tool for cancer research and a potential candidate for further drug development.

Structure of this compound

This compound is a small molecule inhibitor with the following chemical properties:

  • Systematic Name: N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide[2]

  • CAS Number: 933786-58-4[2][3]

  • Molecular Formula: C₂₂H₁₇Cl₂FN₄O₂[2]

  • Molecular Weight: 459.3 g/mol [2]

Caption: Chemical structure of this compound.

Function and Mechanism of Action

This compound functions as a potent and selective, ATP-competitive inhibitor of ERK2.[2] By binding to the ATP-binding pocket of ERK2, it prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the MAPK signaling cascade. This leads to a reduction in cell proliferation in cancer cell lines where this pathway is aberrantly active.[2][4]

Signaling Pathway Context

The MAPK/ERK pathway is a multi-tiered kinase cascade. Upon stimulation by growth factors, receptor tyrosine kinases activate the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK1/2 then phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, to regulate gene expression and cellular processes. This compound acts at the final step of this cascade, inhibiting the kinase activity of ERK2.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Substrates_nuc Transcription Factors ERK->Substrates_nuc Gene_Expression Gene Expression (Proliferation, Survival) Substrates_nuc->Gene_Expression Inhibitor This compound Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Biochemical Activity of this compound
TargetAssay TypeKᵢ (µM)Reference
ERK2Kinase Assay0.002[2]
PKAKinase Assay0.39[2]
JNK3Kinase Assay4[2]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeIC₅₀ (µM)Reference
COLO 205Proliferation Assay0.54[2]

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

In Vitro ERK2 Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against ERK2 kinase using a radiometric assay.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer (5X) - ATP (10 mM) - [³²P]-γATP - Myelin Basic Protein (MBP) substrate - Recombinant active ERK2 start->prep_reagents dilute_erk2 Dilute ERK2 enzyme to working concentration prep_reagents->dilute_erk2 prepare_inhibitor Prepare serial dilutions of this compound prep_reagents->prepare_inhibitor setup_reaction Set up reaction mix: - Diluted ERK2 - MBP substrate - this compound or vehicle (DMSO) dilute_erk2->setup_reaction prepare_inhibitor->setup_reaction initiate_reaction Initiate reaction by adding [³²P]-γATP solution setup_reaction->initiate_reaction incubate Incubate at 30°C for 15-30 minutes initiate_reaction->incubate stop_reaction Stop reaction by spotting onto P81 phosphocellulose paper incubate->stop_reaction wash_paper Wash paper to remove unincorporated [³²P]-γATP stop_reaction->wash_paper quantify Quantify incorporated radioactivity using a scintillation counter wash_paper->quantify analyze Analyze data to determine IC₅₀ or Kᵢ values quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro radiometric ERK2 kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 5X Kinase Buffer containing 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT, and 0.5 mg/mL BSA.

    • Prepare a stock solution of ATP at 10 mM in water.

    • A stock solution of the substrate, Myelin Basic Protein (MBP), is prepared at 1 mg/mL in water.

    • This compound is dissolved in DMSO to make a 10 mM stock solution, from which serial dilutions are made.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of serially diluted this compound or DMSO (vehicle control).

    • Add 20 µL of a master mix containing 1X Kinase Buffer, 10 µg of MBP, and 5-10 ng of recombinant active ERK2 enzyme.

    • Pre-incubate for 10 minutes at room temperature.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 25 µL of a solution containing 1X Kinase Buffer, 100 µM ATP, and 0.5 µCi of [γ-³²P]ATP.

    • Incubate the plate at 30°C for 20 minutes.

    • Stop the reaction by adding 25 µL of 75 mM phosphoric acid.

  • Quantification:

    • Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 75 mM phosphoric acid.

    • Wash once with acetone and let it air dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells, such as COLO 205.

Methodology:

  • Cell Seeding:

    • Culture COLO 205 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the inhibitor or vehicle control (DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ERK2. Its ability to effectively block the MAPK signaling pathway and inhibit cancer cell proliferation makes it an invaluable research tool for studying the roles of ERK2 in normal physiology and disease. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of cancer biology and signal transduction.

References

An In-depth Technical Guide to ERK2-IN-4 (Compound 76)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. ERK2-IN-4, also known as Compound 76, is a cell-permeable, non-ATP competitive inhibitor of ERK2. It represents a novel class of inhibitors that function by binding to the substrate docking domain of ERK2, thereby selectively preventing the interaction with and phosphorylation of downstream substrates, such as Rsk-1 and Elk-1, without affecting the kinase's intrinsic catalytic activity or its activation by upstream kinases like MEK1/2. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Introduction

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The terminal kinases in this pathway, ERK1 and ERK2, are key effectors that phosphorylate a wide array of cytoplasmic and nuclear substrates. Hyperactivation of the ERK pathway, often driven by mutations in upstream components like RAS and BRAF, is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Traditional kinase inhibitors have predominantly targeted the highly conserved ATP-binding pocket. However, this approach can lead to off-target effects and the development of resistance. This compound (Compound 76) circumvents these challenges by employing a distinct mechanism of action. It was identified through computer-aided drug design (CADD) to specifically disrupt protein-protein interactions between ERK2 and its substrates. This allosteric inhibition offers the potential for greater selectivity and a different resistance profile compared to ATP-competitive inhibitors.

Chemical Properties and Structure

This compound is a thiazolidinedione derivative with the following chemical identity:

  • Systematic Name: 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione, hydrochloride

  • Synonyms: ERK Inhibitor, Compound 76

  • CAS Number: 1049738-54-6[1]

  • Molecular Formula: C₁₄H₁₆N₂O₃S · HCl[2][3][4]

  • Molecular Weight: 328.81 g/mol [2][3]

Chemical Structure:

Mechanism of Action

This compound functions as a non-ATP-competitive inhibitor of ERK2.[5] It binds to a region near the substrate docking domain, also known as the D-recruitment site (DRS), on the ERK2 protein.[6] This binding event allosterically hinders the interaction of ERK2 with its downstream substrates that possess a D-domain, such as Ribosomal S6 Kinase 1 (Rsk-1) and ETS-like transcription factor 1 (Elk-1).[1][6]

Crucially, this compound does not inhibit the intrinsic catalytic activity of ERK2, nor does it prevent the phosphorylation and activation of ERK2 by its upstream activator, MEK1/2.[1][2] This targeted disruption of substrate recognition provides a selective mode of inhibition, focusing on the downstream signaling events mediated by specific ERK2 substrates.

digraph "ERK2_IN_4_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Inhibitory Activity
ParameterTargetValueAssay TypeReference
Kd ERK25 µMFluorescence Quenching[1][2]
Table 2: Anti-proliferative Activity (IC50)
Cell LineCancer TypeIC50Reference
HeLa Cervical Cancer15-20 µM[2]
A549 Lung Carcinoma25 µM[2]
SUM-159 Breast Cancer (ER-negative)Not specified[2]
HT1080 FibrosarcomaNot specified[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Silico Screening for ERK2 Docking Domain Inhibitors

The identification of this compound (Compound 76) was facilitated by a computer-aided drug design approach targeting a polar cleft within the D-recruitment site of unphosphorylated ERK2.

  • Software: DOCK 4.0

  • Target Structure: Crystal structure of unphosphorylated ERK2.

  • Screening Library: A database of over 800,000 commercially available small molecules.

  • Methodology:

    • A virtual screen was performed to identify compounds with the potential to bind to a polar cleft between the common docking (CD) domain and the ED (Glu-Asp) site of the ERK2 D-recruitment site.

    • Compounds were scored based on their predicted binding energy and steric complementarity to the target site.

    • A subset of high-scoring compounds was selected for biological evaluation.

digraph "In_Silico_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [arrowhead=normal, color="#5F6368"];
Fluorescence Quenching Assay for ERK2 Binding

This assay measures the direct binding of a compound to ERK2 by monitoring changes in the intrinsic tryptophan fluorescence of the protein.

  • Instrumentation: Spectrofluorometer

  • Reagents:

    • Recombinant human ERK2 protein

    • This compound (or other test compounds) dissolved in DMSO

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Methodology:

    • A solution of ERK2 (typically 0.5-1 µM) in assay buffer is placed in a quartz cuvette.

    • The intrinsic tryptophan fluorescence is excited at 295 nm, and the emission spectrum is recorded from 300 to 400 nm.

    • Aliquots of a concentrated stock solution of this compound are titrated into the ERK2 solution.

    • After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded.

    • The decrease in fluorescence intensity at the emission maximum (around 340 nm) is plotted against the concentration of this compound.

    • The dissociation constant (Kd) is calculated by fitting the binding curve to a suitable model (e.g., a one-site binding model).

In Vitro Kinase Assay for Substrate Phosphorylation

This assay determines the effect of this compound on the ability of active ERK2 to phosphorylate its substrates, Rsk-1 and Elk-1.

  • Reagents:

    • Active recombinant ERK2

    • Recombinant Rsk-1 or Elk-1 substrate

    • MEK1 (for ERK2 activation, if starting with inactive ERK2)

    • [γ-³²P]ATP

    • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

    • This compound dissolved in DMSO

  • Methodology:

    • Active ERK2 is incubated with the substrate (Rsk-1 or Elk-1) in the kinase assay buffer.

    • This compound or DMSO (vehicle control) is added to the reaction mixture at various concentrations.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 30°C.

    • The reaction is terminated by adding SDS-PAGE loading buffer.

    • The samples are resolved by SDS-PAGE.

    • The gel is dried, and the incorporation of ³²P into the substrate is visualized and quantified by autoradiography and densitometry.

Cell Proliferation Assay

This assay evaluates the effect of this compound on the growth of cancer cell lines.

  • Cell Lines: HeLa, A549, SUM-159, HT1080

  • Reagents:

    • Complete cell culture medium

    • This compound

    • A reagent for quantifying cell viability (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

    • The cells are incubated for a specified period (e.g., 72 hours).

    • The cell viability reagent is added to each well according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a plate reader.

    • The results are expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis of ERK Pathway Signaling

This technique is used to assess the phosphorylation status of key proteins in the ERK signaling pathway in cells treated with this compound.

  • Cell Lines: HeLa or other relevant cell lines.

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-Rsk-1 (e.g., Thr573)

      • Total Rsk-1

      • Phospho-Elk-1 (e.g., Ser383)

      • Total Elk-1

      • A loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Methodology:

    • Cells are treated with this compound or DMSO for the desired time.

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with the primary antibody overnight at 4°C.

    • The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified using densitometry software.

Signaling Pathway Perturbation

This compound selectively inhibits the downstream signaling of ERK2 by preventing the phosphorylation of its substrates. This leads to the inhibition of cellular processes that are dependent on these specific substrate-mediated pathways, such as cell proliferation.

digraph "ERK_Pathway_Perturbation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

Conclusion

This compound (Compound 76) is a valuable research tool for studying the specific roles of ERK2-mediated substrate phosphorylation in various cellular processes. Its non-ATP competitive mechanism of action, which targets the substrate docking domain, provides a unique approach to modulating the MAPK/ERK pathway. This technical guide has summarized the key chemical and biological properties of this compound and provided detailed experimental protocols to facilitate its use in research and drug discovery. The selectivity of this compound for disrupting protein-protein interactions rather than catalytic activity highlights a promising strategy for the development of next-generation kinase inhibitors with potentially improved therapeutic windows. Further studies to define its broader selectivity profile and in vivo efficacy are warranted to fully assess its therapeutic potential.

References

ERK2-IN-4 target protein

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to ERK2: The Core Target of ERK2-IN-4

Extracellular signal-regulated kinase 2 (ERK2), also known as Mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine protein kinase that plays a central role in cellular signaling.[1][2] As a key component of the MAPK/ERK pathway, ERK2 is involved in the transduction of signals from a wide array of extracellular stimuli, such as growth factors and cytokines, to the nucleus, ultimately regulating fundamental cellular processes including proliferation, differentiation, survival, and migration.[1][3][4] Dysregulation of the ERK pathway is a hallmark of numerous diseases, particularly cancer, making ERK2 a critical target for therapeutic intervention.[2][4]

ERK2 is activated by the dual phosphorylation of specific threonine and tyrosine residues (Thr185 and Tyr187 in human ERK2) within its activation loop by upstream kinases, primarily MEK1 and MEK2.[1][5] Once activated, ERK2 can phosphorylate a vast number of cytoplasmic and nuclear substrates, thereby orchestrating a complex cellular response.[6][7]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that relays extracellular signals to intracellular targets.[3][4] The canonical activation sequence is as follows:

  • Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of a growth factor to its corresponding RTK on the cell surface. This leads to receptor dimerization and autophosphorylation.[4]

  • Ras Activation: The phosphorylated RTK recruits adaptor proteins like GRB2 and the guanine nucleotide exchange factor SOS, which in turn activate the small GTPase Ras by promoting the exchange of GDP for GTP.[4]

  • Raf Kinase Activation: Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, or c-Raf), which are MAP kinase kinase kinases (MAP3Ks).[2][4]

  • MEK Kinase Activation: Raf then phosphorylates and activates MEK1 and MEK2, which are MAP kinase kinases (MAP2Ks or MKKs).[2][4]

  • ERK Activation: Finally, activated MEK1/2 phosphorylate ERK1 and ERK2 on their conserved Thr-Glu-Tyr (TEY) motif, leading to their activation.[8] Activated ERK can then phosphorylate a multitude of downstream targets.[6]

MAPK_ERK_Pathway cluster_n RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds Ras_GDP Ras-GDP (Inactive) GRB2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP exchange Raf Raf (MAP3K) Ras_GTP->Raf Activates MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Thr/Tyr) Downstream Downstream Substrates (e.g., Transcription Factors) ERK->Downstream Phosphorylates Nucleus Nucleus Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Regulates

Canonical MAPK/ERK Signaling Pathway

ERK2 Structure and Substrate Recognition

Human ERK2 is a 360-amino acid protein with a molecular weight of approximately 42 kDa.[1] Like other kinases, it has a two-lobed structure. The smaller N-terminal lobe is primarily composed of β-sheets and is involved in ATP binding, while the larger C-terminal lobe is mainly α-helical and contains the substrate-binding and catalytic residues.[9]

ERK2 recognizes its substrates through specific docking sites that are distinct from the active site. This provides a mechanism for achieving substrate specificity. The two main docking sites on ERK2 are:

  • Common Docking (CD/ED) Domain: This site recognizes substrates containing a D-domain or DEJL motif (Docking site for ERK and JNK, LXL).[10][11]

  • F-site Recruitment Site (FRS): This site binds to substrates with an F-site or DEF motif (Docking site for ERK, FXF).[10][11]

The interaction between these docking sites and the corresponding motifs on substrate proteins is crucial for efficient phosphorylation.[12]

ERK2_Substrate_Interaction ERK2 ERK2 Protein N-lobe (ATP Binding) C-lobe (Catalysis) Docking Docking Sites CD/ED Domain FRS Substrate Substrate Protein D-domain (DEJL) F-site (DEF) Phosphorylation Site ERK2:c->Substrate:p Phosphorylates Docking:cd->Substrate:dd Binds Docking:frs->Substrate:ff Binds

ERK2 Interaction with Substrate Docking Motifs

Quantitative Data

Binding Affinity of ERK2 with Substrates

The binding affinity of ERK2 for its substrates can be quantified by the dissociation constant (KD), with lower values indicating a stronger interaction. These interactions are often measured using techniques like Surface Plasmon Resonance (SPR).[10]

SubstrateDocking MotifsKD (μM)Reference
ELK-1 DEF and DEJL0.25[10][11]
RSK-1 DEJL0.15[10][11]
c-Fos DEF0.97[10][11]

Table 1: Steady-state binding affinities of unphosphorylated ERK2 with various substrates.

Potency of Known ERK2 Inhibitors

The potency of ERK2 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ERK2 activity by 50%.

InhibitorTarget(s)IC50 for ERK2 (nM)Reference
Ulixertinib (BVD-523) ERK1/2<0.3[13]
SCH772984 ERK1/21[5][13]
Ravoxertinib (GDC-0994) ERK1/20.3[13]
Temuterkib (LY3214996) ERK1/25[13]
MK-8353 ERK1/28.8[13]
FR180204 ERK1/2140[13]
Magnolin ERK1/216.5[13]

Table 2: IC50 values of selected small molecule inhibitors against ERK2.

Experimental Protocols

Western Blot Analysis of Phospho-ERK (p-ERK)

This is a standard method to assess the activation state of ERK in cell lysates.[14]

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. If necessary, serum-starve cells to reduce basal p-ERK levels. Treat cells with the test compound (e.g., an ERK inhibitor) for the desired time.[14]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[16]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.[14]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[17]

  • Stripping and Re-probing: To normalize for protein loading, the membrane is stripped of the p-ERK antibodies and re-probed with an antibody for total ERK1/2.[14][17]

  • Densitometry: Quantify the band intensities. The p-ERK signal is normalized to the total ERK signal for each sample.[17]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified ERK2 and the effect of inhibitors.[15]

  • Reaction Setup: In a microplate well, prepare a reaction mixture containing:

    • Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[15][18]

    • Purified, active ERK2 enzyme.

    • A suitable substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).[15]

    • The inhibitor compound at various concentrations (or DMSO as a vehicle control).

  • Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system where ADP production is measured).[19]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or room temperature) for a set period (e.g., 30-60 minutes).[18]

  • Termination and Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[19]

    • Luminescence Assay (e.g., ADP-Glo™): Add a reagent that depletes remaining ATP, then add a detection reagent that converts the ADP produced into a luminescent signal, which is read by a luminometer.[18]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (Buffer, ERK2, Substrate) Start->Prepare AddInhibitor Add Inhibitor / Vehicle Prepare->AddInhibitor AddATP Initiate with ATP AddInhibitor->AddATP Incubate Incubate (e.g., 60 min at RT) AddATP->Incubate Stop Terminate Reaction Incubate->Stop Detect Detect Signal (e.g., Luminescence) Stop->Detect Analyze Analyze Data (IC50) Detect->Analyze End End Analyze->End

General Workflow for an In Vitro Kinase Assay
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data (ka, kd) and affinity (KD).[20][21]

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5). The ligand (e.g., a substrate protein) is immobilized on the chip surface, often via amine coupling.[10][21]

  • System Priming: Prime the SPR system with a running buffer (e.g., HEPES-buffered saline with MgCl₂ and a surfactant).[10]

  • Analyte Injection: Inject the analyte (e.g., purified ERK2 protein) at various concentrations over the sensor chip surface at a constant flow rate.[10]

  • Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized ligand.[22]

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.[22]

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion

ERK2 is a well-validated and critical target in drug discovery, particularly in oncology. Its central role in the MAPK/ERK signaling pathway, which governs cell fate decisions, underscores the importance of understanding its function, regulation, and interactions. This guide provides a foundational overview of ERK2, including its signaling context, quantitative interaction data, and key experimental methodologies for its study. While the specific inhibitor "this compound" remains uncharacterized in public literature, the principles and protocols outlined here are essential for the evaluation of any compound targeting this pivotal kinase.

References

An In-depth Technical Guide to the ERK2 Signaling Pathway and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK2 pathway is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[1][3][4] This technical guide provides a comprehensive overview of the ERK2 signaling pathway, its role in disease, and the methodologies used to investigate its function and inhibition. We will focus on the characterization of a representative ATP-competitive ERK2 inhibitor, herein referred to as ERK2-IN-4, to illustrate the experimental approaches used in the discovery and development of novel ERK inhibitors.

The ERK2 Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from the cell surface to the nucleus, culminating in the regulation of gene expression.[4][5] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK).[2][6]

In the canonical pathway, the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface triggers the activation of the small GTPase Ras.[3][5] Activated Ras then recruits and activates a MAP3K, typically from the Raf family (e.g., c-Raf).[3][7] Raf, in turn, phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.[3][6] Finally, MEK1/2 phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues (T202/Y204 in ERK1 and T185/Y187 in ERK2), leading to their activation.[6][8]

Activated ERK2 can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors such as Elk-1, c-Myc, and c-Fos, thereby modulating gene expression and driving cellular responses.[9][10]

ERK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK2_cyto ERK2 MEK->ERK2_cyto Substrates_cyto Cytoplasmic Substrates ERK2_cyto->Substrates_cyto ERK2_nuc ERK2 ERK2_cyto->ERK2_nuc Substrates_nuc Transcription Factors ERK2_nuc->Substrates_nuc Gene_Expression Gene Expression Substrates_nuc->Gene_Expression

Caption: The canonical ERK2 signaling pathway.

Mechanism of Action of this compound

This compound is a hypothetical, potent, and selective small molecule inhibitor of ERK2. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of ERK2, preventing the binding of ATP and subsequent phosphorylation of its substrates.[1] This mode of inhibition effectively blocks the downstream signaling events that are dependent on ERK2 activity.[1]

Caption: Mechanism of action of an ATP-competitive ERK2 inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, representing typical values obtained during the characterization of a potent and selective ERK2 inhibitor.

Table 1: Biochemical Activity of this compound

ParameterValueDescription
ERK2 IC50 10 nMConcentration of inhibitor required for 50% inhibition of ERK2 kinase activity in a biochemical assay.
ERK1 IC50 50 nMConcentration of inhibitor required for 50% inhibition of ERK1 kinase activity, indicating selectivity.
p38α IC50 >10,000 nMConcentration of inhibitor required for 50% inhibition of p38α kinase, indicating off-target selectivity.
JNK1 IC50 >10,000 nMConcentration of inhibitor required for 50% inhibition of JNK1 kinase, indicating off-target selectivity.
Ki 2 nMThe inhibition constant, representing the binding affinity of the inhibitor to ERK2.

Table 2: Cellular Activity of this compound in A375 (BRAF V600E) Cells

ParameterValueDescription
p-RSK EC50 100 nMConcentration of inhibitor required for 50% reduction of phosphorylated RSK (a direct ERK2 substrate) in a cellular context.
Cell Proliferation GI50 200 nMConcentration of inhibitor required for 50% inhibition of cell growth.
Apoptosis Induction Concentration-dependent increaseInduction of programmed cell death at higher concentrations of the inhibitor.

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

ParameterValueRoute
T1/2 (half-life) 4 hoursIntravenous
Cmax (max concentration) 2 µMOral (10 mg/kg)
Bioavailability (F%) 30%Oral

Experimental Protocols

Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of this compound against ERK2 and other kinases for selectivity profiling.

Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[7][9]

  • Reaction Setup: A reaction mixture is prepared containing recombinant active ERK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[9]

  • Inhibitor Addition: Serial dilutions of this compound (typically in DMSO, final concentration ≤1%) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Biochemical_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (ERK2, Substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add Serial Dilutions of this compound Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Add_ADPGlo Add_Detection Add Detection Reagent (Convert ADP to ATP, Generate Light) Add_ADPGlo->Add_Detection Measure_Luminescence Measure Luminescence Add_Detection->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a biochemical kinase assay.
Cellular Phospho-ERK Assay

Objective: To determine the cellular potency of this compound by measuring the inhibition of ERK2 substrate phosphorylation in a cellular context.

Methodology: A cell-based ELISA is a common method for this purpose.[8]

  • Cell Culture: Cells (e.g., A375) are seeded in 96-well plates and cultured overnight.

  • Serum Starvation: Cells are serum-starved for a period (e.g., 4-24 hours) to reduce basal ERK activity.

  • Inhibitor Treatment: Cells are pre-treated with serial dilutions of this compound for a defined time (e.g., 1-2 hours).

  • Stimulation: Cells are stimulated with a growth factor (e.g., EGF or PMA) to activate the ERK pathway.

  • Fixation and Permeabilization: Cells are fixed (e.g., with formaldehyde) and permeabilized (e.g., with Triton X-100) in the wells.

  • Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of an ERK substrate (e.g., phospho-RSK). This is followed by incubation with a fluorochrome-conjugated secondary antibody.

  • Imaging and Analysis: The fluorescence intensity is measured using a high-content imaging system or a microplate reader. The EC50 value is calculated from the dose-response curve.

Cellular_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Serum_Starve Serum Starve Cells Seed_Cells->Serum_Starve Add_Inhibitor Add Serial Dilutions of this compound Serum_Starve->Add_Inhibitor Stimulate_Cells Stimulate with Growth Factor Add_Inhibitor->Stimulate_Cells Fix_Permeabilize Fix and Permeabilize Cells Stimulate_Cells->Fix_Permeabilize Immunostain Immunostain for Phospho-Substrate Fix_Permeabilize->Immunostain Image_Analyze Image and Analyze Fluorescence Immunostain->Image_Analyze Calculate_EC50 Calculate EC50 Image_Analyze->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a cellular phospho-ERK assay.
In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology: A common model is the use of human tumor xenografts in immunocompromised mice.

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with human cancer cells (e.g., A375).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered (e.g., orally or intraperitoneally) at a defined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a defined treatment period.

  • Analysis: Tumor growth inhibition (TGI) is calculated. Tumors may be excised for pharmacodynamic (e.g., Western blot for p-ERK) and histological analysis.

Conclusion

The ERK2 signaling pathway remains a compelling target for the development of novel therapeutics, particularly in oncology. A thorough understanding of the pathway's intricacies and the application of a robust suite of biochemical, cellular, and in vivo assays are essential for the successful discovery and development of potent and selective ERK2 inhibitors like the illustrative this compound. This guide provides a foundational framework for researchers and drug developers engaged in this critical area of research.

References

An In-Depth Technical Guide to the Binding Affinity of Inhibitors to ERK2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough search of publicly available scientific literature, patent databases, and commercial supplier information did not yield specific quantitative binding affinity data (such as IC50, Ki, or Kd values) for a compound explicitly identified as "ERK2-IN-4". Therefore, this guide provides a comprehensive framework for understanding and determining the binding affinity of inhibitors to Extracellular signal-regulated kinase 2 (ERK2), utilizing data from well-characterized ERK2 inhibitors as illustrative examples. The methodologies and pathways described are standard within the field and are directly applicable to the study of novel compounds like this compound.

Introduction to ERK2 and Its Inhibition

Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine kinase that plays a pivotal role in the RAS-RAF-MEK-ERK signaling cascade. This pathway is fundamental in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and motility. Dysregulation of the ERK pathway is a hallmark of many human cancers, making ERK2 a critical target for therapeutic intervention.

The development of small molecule inhibitors targeting ERK2 is a key strategy in oncology drug discovery. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates. The binding affinity of an inhibitor to ERK2 is a critical parameter that dictates its potency and is a primary focus of preclinical characterization.

Quantitative Binding Affinity of Representative ERK2 Inhibitors

The binding affinity of an inhibitor is quantified by several metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. The Ki is a measure of the intrinsic binding affinity of the inhibitor to the enzyme, while the Kd quantifies the equilibrium between the inhibitor-enzyme complex and its dissociated components.

Below is a summary of publicly available binding affinity data for several well-characterized ERK2 inhibitors. This data serves as a benchmark for the potencies that can be expected from effective ERK2 inhibitors.

Compound NameAssay TypeTargetIC50 (nM)Ki (nM)Reference
SCH772984Biochemical AssayERK21-[1]
Ulixertinib (BVD-523)Biochemical AssayERK2<0.3-[2]
Ravoxertinib (GDC-0994)Biochemical AssayERK20.3-[2]
Temuterkib (LY3214996)Biochemical AssayERK25-[2]
MK-8353 (SCH900353)IMAP Kinase AssayActivated ERK28.8-[2]
VX-11eBiochemical AssayERK215<2[2]
MagnolinBiochemical AssayERK216.5-[2]
FR 180204Biochemical AssayERK2-140[2]

Experimental Protocols for Determining Binding Affinity

The determination of an inhibitor's binding affinity for ERK2 involves a variety of biochemical and cell-based assays. The choice of assay depends on the specific information required, such as whether to measure direct binding or enzymatic inhibition.

Biochemical Kinase Assays

Biochemical assays directly measure the enzymatic activity of purified ERK2 in the presence of an inhibitor. These assays are crucial for determining the IC50 and for mechanistic studies.

3.1.1. Radiometric Kinase Assay

This is a classic and highly sensitive method to measure kinase activity.

  • Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by ERK2. A decrease in substrate phosphorylation in the presence of an inhibitor indicates its potency.

  • Materials:

    • Purified, active recombinant human ERK2.

    • Myelin Basic Protein (MBP) or a specific peptide substrate.

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • P81 phosphocellulose paper or similar capture membrane.

    • Phosphoric acid for washing.

    • Scintillation counter.

  • Protocol:

    • Prepare a reaction mixture containing the kinase buffer, substrate, and the test inhibitor at various dilutions.

    • Add purified active ERK2 to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for a specific time (e.g., 20-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

3.1.2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a high-throughput, non-radioactive method for measuring kinase activity.

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay involves two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.

  • Materials:

    • Purified, active recombinant human ERK2.

    • Substrate (e.g., MBP).

    • ATP.

    • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[3]

    • Test inhibitor at various concentrations.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Luminometer.

  • Protocol:

    • Set up the kinase reaction in a multi-well plate with kinase buffer, ERK2, substrate, and varying concentrations of the inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[3]

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and plot against the inhibitor concentration to determine the IC50.

Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on ERK2 activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.

3.2.1. In-Cell Western™ Assay

This is a quantitative immunofluorescence-based assay performed in multi-well plates.

  • Principle: This assay measures the levels of phosphorylated ERK (p-ERK) in cells. Cells are treated with a stimulant (e.g., EGF) to activate the ERK pathway in the presence or absence of the inhibitor. The levels of p-ERK and total ERK are then quantified using specific primary antibodies and fluorescently labeled secondary antibodies.

  • Materials:

    • A suitable cell line (e.g., HeLa, A431).

    • Cell culture medium and serum.

    • Stimulant (e.g., Epidermal Growth Factor - EGF).

    • Test inhibitor.

    • Fixing solution (e.g., paraformaldehyde).

    • Permeabilization buffer (e.g., Triton X-100 in PBS).

    • Blocking buffer.

    • Primary antibodies against p-ERK1/2 and total ERK1/2.

    • Fluorescently labeled secondary antibodies (e.g., IRDye®).

    • An imaging system capable of detecting the fluorescent signals (e.g., LI-COR Odyssey).

  • Protocol:

    • Seed cells in a 96-well or 384-well plate and grow to the desired confluency.

    • Serum-starve the cells to reduce basal ERK activity.

    • Pre-incubate the cells with various concentrations of the test inhibitor.

    • Stimulate the cells with a known activator of the ERK pathway (e.g., EGF) for a short period (e.g., 5-10 minutes).

    • Fix and permeabilize the cells.

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against p-ERK and total ERK.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Acquire images and quantify the fluorescent signals for both p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

Visualizations

ERK Signaling Pathway

The following diagram illustrates the canonical ERK signaling pathway, highlighting the point of intervention for an ERK2 inhibitor.

ERK_Signaling_Pathway cluster_nucleus Nucleus receptor Growth Factor Receptor grb2 GRB2 receptor->grb2 growth_factor Growth Factor growth_factor->receptor sos SOS grb2->sos ras RAS sos->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation inhibitor This compound inhibitor->erk Inhibition nucleus Nucleus

Caption: The ERK/MAPK signaling cascade.

Experimental Workflow for Determining Inhibitor Binding Affinity

The following diagram outlines a typical workflow for characterizing a novel ERK2 inhibitor.

Experimental_Workflow start Start: Novel Compound (e.g., this compound) biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay ic50_determination Determine IC50 biochemical_assay->ic50_determination mechanistic_studies Mechanistic Studies (e.g., Ki determination) ic50_determination->mechanistic_studies cellular_assay Cell-Based Assay (e.g., In-Cell Western) ic50_determination->cellular_assay selectivity_profiling Kinase Selectivity Profiling mechanistic_studies->selectivity_profiling cellular_ic50 Determine Cellular IC50 cellular_assay->cellular_ic50 cellular_ic50->selectivity_profiling in_vivo_studies In Vivo Efficacy Studies selectivity_profiling->in_vivo_studies end Lead Candidate in_vivo_studies->end

Caption: Workflow for ERK2 inhibitor characterization.

Conclusion

While specific binding affinity data for "this compound" is not publicly available, this guide provides a comprehensive overview of the principles and methods used to characterize inhibitors of ERK2. The provided protocols for biochemical and cell-based assays, along with the illustrative data for known inhibitors, offer a robust framework for researchers and drug development professionals to assess the binding affinity and potency of novel compounds targeting this critical cancer-related kinase. The successful development of potent and selective ERK2 inhibitors holds significant promise for advancing cancer therapy.

References

An In-depth Technical Guide on the Downstream Effects of ERK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information regarding a compound designated "ERK2-IN-4". Therefore, this technical guide will provide a comprehensive overview of the expected downstream effects of a potent and selective ERK2 inhibitor, drawing upon established knowledge of the ERK/MAPK signaling pathway and data from well-characterized exemplary ERK2 inhibitors. The quantitative data and experimental protocols presented are representative of those used to characterize such compounds.

Introduction

Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a critical serine/threonine kinase that functions as a terminal node in the highly conserved Ras-Raf-MEK-ERK signaling cascade.[1][2] This pathway transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the ERK/MAPK pathway is a hallmark of many human cancers, making ERK2 a compelling therapeutic target for drug development.[1][3]

This guide details the anticipated downstream molecular and cellular consequences of ERK2 inhibition by a selective small molecule inhibitor. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the ERK signaling pathway.

The ERK/MAPK Signaling Pathway

The canonical ERK/MAPK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the recruitment and activation of the small GTPase Ras.[1][3] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases).[1][3] MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues within their activation loop, leading to their full activation.[2]

Activated ERK2 can then phosphorylate a plethora of substrates in both the cytoplasm and the nucleus.[4][5] In the cytoplasm, ERK2 targets include other kinases, cytoskeletal proteins, and signaling adaptors. Upon translocation to the nucleus, ERK2 phosphorylates and regulates the activity of numerous transcription factors, thereby modulating gene expression programs that drive cellular responses.[2][4]

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK2 MEK->ERK phosphorylates Cytoplasmic_Substrates Cytoplasmic Substrates (e.g., RSK) ERK->Cytoplasmic_Substrates phosphorylates Nuclear_Substrates Nuclear Substrates (e.g., c-Fos, c-Jun, Elk-1) ERK->Nuclear_Substrates phosphorylates Proliferation Proliferation Nuclear_Substrates->Proliferation Survival Survival Nuclear_Substrates->Survival Differentiation Differentiation Nuclear_Substrates->Differentiation Inhibitor ERK2 Inhibitor (e.g., this compound) Inhibitor->ERK

Figure 1: The ERK/MAPK signaling pathway and the point of intervention for an ERK2 inhibitor.

Downstream Effects of ERK2 Inhibition

Inhibition of ERK2 is expected to have profound effects on cellular signaling and function. These effects can be broadly categorized into direct inhibition of substrate phosphorylation and subsequent changes in cellular processes.

The most immediate downstream effect of an ERK2 inhibitor is the reduction in the phosphorylation of its direct substrates. These substrates are numerous and diverse, playing roles in various cellular compartments.

  • Nuclear Substrates: Activated ERK2 translocates to the nucleus and phosphorylates a host of transcription factors, including members of the E-twenty six (ETS) family (e.g., Elk-1), AP-1 components (c-Fos, c-Jun), and c-Myc.[1][6] Inhibition of ERK2 would therefore lead to a decrease in the phosphorylation of these key regulators of gene expression.

  • Cytoplasmic Substrates: In the cytoplasm, ERK2 phosphorylates and activates other kinases, such as p90 ribosomal S6 kinase (RSK).[5] It also targets cytoskeletal proteins and other signaling molecules. An ERK2 inhibitor would block these phosphorylation events, impacting signaling crosstalk and cellular architecture.

Table 1: Representative Quantitative Data for an Exemplary ERK2 Inhibitor on Substrate Phosphorylation

SubstrateAssay TypeCell LineStimulantInhibitor IC₅₀ (nM)
p-ERK2 (T185/Y187)In-Cell WesternHeLaEGF (100 ng/mL)15
p-RSK1 (S380)Western BlotA375PMA (100 nM)25
p-Elk-1 (S383)ELISAHCT116FGF (50 ng/mL)30
p-c-Fos (S374)AlphaScreenMCF7Serum (10%)45

By preventing the activation of key transcription factors, ERK2 inhibition leads to significant changes in gene expression. The set of affected genes is cell-type and context-dependent but generally includes genes involved in cell cycle progression, proliferation, and survival.

  • Downregulation of Pro-proliferative Genes: ERK2 activity is crucial for the expression of genes that drive the cell cycle, such as Cyclin D1. Inhibition of ERK2 is expected to lead to a decrease in the mRNA and protein levels of these genes.

  • Induction of Apoptotic Genes: In some contexts, sustained ERK signaling can promote survival. Inhibition of this pathway can tip the balance towards apoptosis through the regulation of pro- and anti-apoptotic genes. For instance, under metabolic stress, ERK2 can regulate the expression of pro-apoptotic factors like Bid and TRB3.[7]

Table 2: Representative Quantitative Data for an Exemplary ERK2 Inhibitor on Gene Expression

GeneAssay TypeCell LineTreatment DurationFold Change (mRNA)
CCND1 (Cyclin D1)qRT-PCRSW62024 hours-3.5
FOSqRT-PCRA5496 hours-5.2
DUSP6qRT-PCRHeLa12 hours-4.8
BIDqRT-PCRHEK293 (low glucose)48 hours-2.1

The molecular changes induced by ERK2 inhibition ultimately manifest as observable cellular phenotypes.

  • Inhibition of Cell Proliferation: As a key regulator of cell cycle progression, inhibition of ERK2 is expected to lead to a potent anti-proliferative effect in cancer cell lines that are dependent on the MAPK pathway.

  • Induction of Apoptosis: In sensitive cell lines, blocking the pro-survival signals mediated by ERK2 can lead to programmed cell death.

  • Cell Cycle Arrest: Inhibition of ERK2 can cause cells to arrest at the G1/S checkpoint of the cell cycle, preventing entry into the DNA synthesis phase.

Table 3: Representative Quantitative Data for an Exemplary ERK2 Inhibitor on Cellular Phenotypes

PhenotypeAssay TypeCell LineInhibitor GI₅₀ (nM)
ProliferationCellTiter-GloA37550
ProliferationIncuCyteHCT11675
ApoptosisCaspase-Glo 3/7Colo205150 (EC₅₀)
Cell Cycle ArrestFlow Cytometry (PI)HT-29G1 arrest at 100 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the downstream effects of an ERK2 inhibitor. Below are protocols for key experiments.

This assay provides a quantitative measure of the phosphorylation of ERK2 within cells in a high-throughput format.

  • Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Serum Starvation: Once confluent, aspirate the growth medium and replace it with a serum-free medium for 16-24 hours to reduce basal ERK phosphorylation.

  • Inhibitor Treatment: Add the ERK2 inhibitor at various concentrations to the wells and incubate for 1-2 hours at 37°C.

  • Stimulation: Add a stimulant such as Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL and incubate for 10 minutes at 37°C.

  • Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK1/2 (e.g., rabbit anti-p-ERK) and a normalization protein (e.g., mouse anti-total ERK or anti-tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the plate and scan on an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both channels and normalize the phospho-ERK signal to the total protein signal.

In_Cell_Western_Workflow cluster_0 Cell Culture and Treatment cluster_1 Immunostaining cluster_2 Data Acquisition and Analysis A Seed Cells in 96-well Plate B Serum Starve A->B C Add Inhibitor B->C D Stimulate (e.g., EGF) C->D E Fix and Permeabilize D->E F Block E->F G Incubate with Primary Antibodies (p-ERK, Total ERK) F->G H Incubate with Fluorescent Secondary Antibodies G->H I Scan Plate on Infrared Imager H->I J Quantify and Normalize Fluorescence Signal I->J

Figure 2: Experimental workflow for the In-Cell Western assay to measure p-ERK2.

This protocol is used to measure changes in the mRNA levels of ERK2 target genes.

  • Cell Treatment: Plate and treat cells with the ERK2 inhibitor and/or stimulant for the desired duration as described for the In-Cell Western assay.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target gene (e.g., CCND1) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

This luminescent cell viability assay quantifies ATP, which is an indicator of metabolically active cells.

  • Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

  • Inhibitor Treatment: Add the ERK2 inhibitor at a range of concentrations in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.

Conclusion

Inhibition of ERK2 represents a promising therapeutic strategy for cancers driven by the MAPK pathway. A thorough understanding of the downstream effects of ERK2 inhibitors is essential for their preclinical and clinical development. This guide has outlined the key molecular and cellular consequences of ERK2 inhibition, providing a framework for the types of data and experimental approaches required to characterize a novel ERK2 inhibitor. While specific data for "this compound" is not currently available, the principles and methodologies described herein are broadly applicable to the investigation of any compound targeting this critical signaling node. Future studies on specific ERK2 inhibitors will undoubtedly further refine our understanding of the intricate roles of ERK2 in health and disease.

References

The Role of ERK2 Inhibition in the MAPK Pathway: A Technical Guide on SCH772984

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinase 2 (ERK2) is a key downstream node in this cascade. This technical guide provides an in-depth overview of the role of ERK2 inhibition in the MAPK pathway, with a focus on the potent and selective inhibitor, SCH772984. We will delve into its mechanism of action, present its quantitative biochemical and cellular data, detail relevant experimental protocols, and provide visual representations of the signaling pathway and experimental workflows.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in the regulation of gene expression.[1] The canonical pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAP3K), typically a member of the RAF family; a MAP Kinase Kinase (MAP2K), MEK1 or MEK2; and a MAP Kinase (MAPK), ERK1 or ERK2.[2]

Upon activation by upstream signals, such as through RAS GTPases, RAF phosphorylates and activates MEK1/2. Activated MEK1/2, in turn, dually phosphorylates ERK1/2 on threonine and tyrosine residues within a conserved T-E-Y motif in their activation loop.[3] This phosphorylation event induces a conformational change in ERK, leading to its activation. Activated ERK can then phosphorylate a plethora of cytoplasmic and nuclear substrates, including transcription factors, protein kinases, and cytoskeletal proteins, thereby orchestrating a complex cellular response.[1] Given its central role, aberrant activation of the ERK pathway is a major driver in many cancers, often due to mutations in upstream components like BRAF and RAS.[4]

SCH772984: A Potent and Selective ERK1/2 Inhibitor

Direct inhibition of ERK1/2 presents a promising therapeutic strategy for cancers harboring mutations in the MAPK pathway, particularly in overcoming resistance to upstream inhibitors like those targeting RAF and MEK.[5] SCH772984 is a novel and highly potent small-molecule inhibitor of both ERK1 and ERK2.[2][6][7]

Mechanism of Action

SCH772984 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of ERK1/2, thereby preventing the phosphorylation of downstream substrates.[2][6][7] Uniquely, it has been described as having a dual mechanism of action, where it not only inhibits the kinase activity of already phosphorylated ERK but can also prevent the phosphorylation of ERK by its upstream kinase, MEK.[8][9] This dual action leads to a more comprehensive and sustained suppression of MAPK signaling.[8]

Quantitative Data for SCH772984

The following tables summarize the key quantitative data for SCH772984 from biochemical and cellular assays.

Biochemical Potency
Target IC50
ERK14 nM
ERK21 nM
IC50 values were determined in a cell-free enzymatic assay.[2][6][7]
Cellular Activity
Assay Result
Inhibition of p-RSK (T359/S363)Dose-dependent
Cell Proliferation (BRAF-mutant lines)EC50 < 500 nM in ~88% of lines
Cell Proliferation (RAS-mutant lines)EC50 < 500 nM in ~49% of lines
Cell Cycle ArrestInduces G1 arrest in sensitive melanoma cells
Cellular activity was assessed in various cancer cell lines.[6][7]

Experimental Protocols

In Vitro ERK1/2 Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor like SCH772984 against ERK1 and ERK2.

Materials:

  • Active, purified recombinant ERK1 or ERK2 enzyme.

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

  • Myelin Basic Protein (MBP) as a substrate.

  • SCH772984 or other test compounds serially diluted in DMSO.

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods).

  • Stop solution (e.g., phosphoric acid).

  • Phosphocellulose paper or other capture media.

  • Scintillation counter or appropriate plate reader for non-radioactive methods.

Procedure:

  • Prepare serial dilutions of SCH772984 in DMSO and then dilute further in kinase assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.

  • Add the purified ERK1 or ERK2 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the MBP substrate and ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by adding a stop solution.

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of SCH772984 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

MAPK Signaling Pathway and the Role of SCH772984

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocates Substrates_nuc Nuclear Substrates ERK_nuc->Substrates_nuc Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Substrates_nuc->Transcription Regulates Inhibitor SCH772984 Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway with the point of inhibition by SCH772984.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of SCH772984 start->prep_inhibitor add_inhibitor Add Inhibitor to Microtiter Plate prep_inhibitor->add_inhibitor add_enzyme Add ERK1/2 Enzyme and Incubate add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with Substrate (MBP) and ATP add_enzyme->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction spot_and_wash Spot onto Phosphocellulose Paper and Wash stop_reaction->spot_and_wash quantify Quantify Radioactivity spot_and_wash->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

References

ERK2-IN-4: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERK2-IN-4 is a cell-permeable, small molecule inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical and cellular activities, and detailed protocols for its characterization. This compound is a member of the thiazolidinedione class of compounds and functions as a docking inhibitor, preventing ERK2 from interacting with its protein substrates without directly inhibiting its catalytic, ATP-binding site. This mode of action offers a potential for higher selectivity compared to traditional ATP-competitive kinase inhibitors.

Introduction to ERK2 and the MAPK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular stimuli, such as growth factors and cytokines, to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly ERK1 and ERK2, attractive targets for therapeutic intervention.[2][3]

ERK2 is a serine/threonine kinase that, upon activation via dual phosphorylation on its TEY motif by upstream MEK1/2 kinases, phosphorylates a multitude of cytoplasmic and nuclear substrates.[4] These substrates include transcription factors, such as Elk-1, and other kinases like p90 ribosomal S6 kinase (RSK), leading to changes in gene expression and cellular function.[5][6]

Mechanism of Action of this compound

Unlike many kinase inhibitors that compete with ATP for binding to the catalytic site, this compound is a docking inhibitor.[7][8] It binds to a region on ERK2 near its substrate docking domain.[8] This binding event sterically hinders the interaction of ERK2 with its protein substrates, thereby preventing their phosphorylation and downstream signaling, without affecting the intrinsic catalytic activity of the kinase.[8][9] This mechanism is significant as it does not interfere with the phosphorylation of ERK2 by its upstream activator, MEK1/2.[8]

cluster_inhibition Mechanism of this compound ERK2 ERK2 Substrate Protein Substrate (e.g., RSK, Elk-1) ERK2->Substrate Interaction Blocked ERK2_IN_4 This compound ERK2_IN_4->ERK2 Binds near docking domain

Caption: Mechanism of this compound as a docking inhibitor.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: Biochemical Activity
TargetParameterValueReference
ERK2Kd5 µM[8]
Table 2: Cellular Activity - Antiproliferative Effects
Cell LineCancer TypeIC50Assay ConditionsReference
HeLaCervical Cancer15-20 µM10 days[8]
A549Lung Carcinoma25 µM10 days[8]
SUM-159Estrogen Receptor-Negative Breast CancerNot specified, but complete inhibition observed between 10-150 µM10 days[8]
HT1080FibrosarcomaNot specified, but complete inhibition observed between 10-150 µM10 days[8]

Note: The long duration of the cell proliferation assays suggests that the IC50 values may reflect cumulative effects on cell growth and viability over an extended period.

Experimental Protocols

Detailed methodologies for key experiments to characterize ERK2 inhibitors are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of an inhibitor to block the kinase activity of purified ERK2 by quantifying the amount of ADP produced.

Start Start Add_Components Combine in 384-well plate: - ERK2 Enzyme - Substrate (e.g., MBP) - this compound - Kinase Buffer Start->Add_Components Initiate_Rxn Initiate reaction by adding ATP Add_Components->Initiate_Rxn Incubate_1 Incubate at RT (60 min) Initiate_Rxn->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent (converts ADP to ATP, luciferase reaction) Incubate_2->Add_Detection Incubate_3 Incubate at RT (30-60 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for an ADP-Glo™ biochemical kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute purified active ERK2 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in Kinase Buffer to the desired concentrations.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the diluted ERK2 enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction. A typical ATP concentration is at or near the Km for ERK2.

    • Incubate the plate at room temperature for 60 minutes.[10][11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.[12]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Phospho-ERK Western Blot Assay

This assay determines the effect of this compound on the phosphorylation of ERK2 and its downstream substrate RSK in a cellular context.

Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Serum_Starve Serum starve cells (optional, to reduce basal p-ERK) Seed_Cells->Serum_Starve Treat_Inhibitor Treat with this compound or DMSO (1-4 hours) Serum_Starve->Treat_Inhibitor Stimulate_Cells Stimulate with growth factor (e.g., EGF for 15 min) Treat_Inhibitor->Stimulate_Cells Lyse_Cells Lyse cells in RIPA buffer Stimulate_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane (5% BSA or milk) Transfer->Block Primary_Ab Incubate with primary antibodies (p-ERK, total ERK, p-RSK, total RSK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate and image Secondary_Ab->Detect End End Detect->End

Caption: Workflow for a Western blot assay to detect ERK and RSK phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A431, HeLa) in 6-well plates and grow to 70-80% confluency.

    • Optional: Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

    • Pre-treat cells with various concentrations of this compound or DMSO for 1-4 hours.[13]

    • Stimulate the ERK pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.[13]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) from each sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, phospho-RSK (p-RSK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[13][14]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signals to their respective total protein signals.

    • Compare the normalized phospho-protein levels in this compound-treated samples to the DMSO-treated control.

In-Cell Western™ Assay for Phospho-ERK

This high-throughput assay quantifies ERK phosphorylation directly in fixed cells in a microplate format.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well or 384-well black-walled plate and grow to confluency.

    • Treat cells with this compound and stimulate as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS containing 0.1% Triton X-100 to permeabilize.[15]

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.[15]

    • Incubate the cells with a primary antibody cocktail containing a rabbit anti-p-ERK antibody and a mouse anti-total ERK antibody overnight at 4°C.

    • Wash the cells and incubate with a secondary antibody cocktail containing an IRDye®-conjugated anti-rabbit antibody (e.g., IRDye 800CW) and an IRDye®-conjugated anti-mouse antibody (e.g., IRDye 680RD) for 1 hour in the dark.

  • Imaging and Analysis:

    • Wash the cells and scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • The integrated intensity of the 800 nm channel (p-ERK) is normalized to the 700 nm channel (total ERK).

    • Calculate the dose-dependent inhibition of ERK phosphorylation.

Signaling Pathway Context

This compound intervenes in the canonical MAPK/ERK signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Cytoplasmic_Substrates Cytoplasmic Substrates (e.g., RSK) ERK->Cytoplasmic_Substrates Nuclear_Substrates Nuclear Substrates (e.g., Elk-1) ERK->Nuclear_Substrates Nuclear Translocation ERK2_IN_4 This compound ERK2_IN_4->ERK Inhibits substrate interaction Transcription Gene Transcription (Proliferation, Survival) Nuclear_Substrates->Transcription

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for studying the biological roles of the ERK2 signaling pathway. Its distinct mechanism as a docking inhibitor provides an alternative approach to modulating ERK2 activity compared to traditional ATP-competitive inhibitors. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the ERK2 docking site. Further studies are warranted to establish a comprehensive kinase selectivity profile and to evaluate the in vivo efficacy of this compound.

References

Preliminary Research Findings for an ERK2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research findings for a representative extracellular signal-regulated kinase 2 (ERK2) inhibitor. It outlines the typical data generated in early-stage drug discovery, details the experimental protocols for key assays, and visualizes the critical signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a novel ERK2 inhibitor, herein referred to as ERK2-IN-X, to illustrate a standard data presentation format.

Data PointResultDescription
Biochemical Potency
ERK2 IC5015 nMThe half-maximal inhibitory concentration against purified ERK2 enzyme.
MEK1 IC50> 10,000 nMThe half-maximal inhibitory concentration against the upstream kinase MEK1, indicating selectivity.
p38α IC508,500 nMThe half-maximal inhibitory concentration against a related MAPK, p38α, indicating selectivity.
Cellular Potency
p-ERK1/2 (T202/Y204) IC50150 nMThe half-maximal inhibitory concentration of ERK1/2 phosphorylation in a cellular context.
Cell Proliferation IC50500 nM (A375 cells)The half-maximal inhibitory concentration of cell growth in a cancer cell line with a BRAF mutation.
In Vivo Efficacy
Tumor Growth Inhibition65% at 50 mg/kgThe percentage of tumor growth inhibition in a mouse xenograft model at a specified dose.

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates numerous cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a common feature in many cancers.[1][3] ERK1 and ERK2 are key downstream effectors in this pathway, activated by MEK1 and MEK2 through phosphorylation on specific threonine and tyrosine residues.[1][4] Once activated, ERK1/2 translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression.[3][5]

ERK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates (T202/Y204 for ERK1, T185/Y187 for ERK2) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, Elk-1) ERK1_2->Transcription_Factors Translocates & Phosphorylates ERK2_IN_X ERK2-IN-X ERK2_IN_X->ERK1_2 Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Diagram 1: The ERK2 signaling pathway and the point of inhibition.

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified ERK2 kinase.

Materials:

  • Recombinant full-length human ERK2 (activated)

  • Myelin basic protein (MBP) as a substrate[6]

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[7]

  • Test compound (ERK2-IN-X) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit for detection

  • 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the diluted compound to the wells of a 96-well plate. The final DMSO concentration should not exceed 1%.[8]

  • Add the ERK2 enzyme and the MBP substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[7]

  • The luminescent signal, which correlates with ADP production and kinase activity, is measured using a microplate reader.

  • The IC50 value is calculated by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Dilute_Compound Serially Dilute ERK2-IN-X in DMSO Add_Compound Add Diluted Compound to 96-well Plate Dilute_Compound->Add_Compound Prep_Reagents Prepare Kinase, Substrate (MBP), and ATP Solutions Add_Enzyme_Substrate Add ERK2 Enzyme and MBP Substrate Prep_Reagents->Add_Enzyme_Substrate Add_Compound->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add ADP-Glo Reagent Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate IC50 Value Measure_Luminescence->Calculate_IC50

Diagram 2: Workflow for a biochemical ERK2 kinase assay.
Cellular Phospho-ERK1/2 Assay

This protocol outlines a cell-based ELISA to measure the inhibition of ERK1/2 phosphorylation at T202/Y204.

Materials:

  • Human cell line (e.g., HeLa or A375)

  • Cell culture medium and supplements

  • Growth factor (e.g., EGF) to stimulate the pathway

  • Test compound (ERK2-IN-X)

  • Fixing and permeabilization buffers

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (T202/Y204) and Mouse anti-total ERK1/2

  • Fluorochrome-conjugated secondary antibodies

  • 96-well clear-bottom black plates

  • High-content imaging system or plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Wash and incubate with corresponding fluorochrome-conjugated secondary antibodies.

  • Acquire images using a high-content imaging system or read fluorescence on a plate reader.

  • The phospho-ERK signal is normalized to the total ERK signal.

  • The cellular IC50 is determined by plotting the normalized phospho-ERK signal against the log concentration of the compound.

Logical Relationship of Findings

The preliminary research findings for an ERK2 inhibitor follow a logical progression from biochemical activity to cellular effects and potential in vivo efficacy. The initial biochemical assay confirms direct target engagement and potency. This is followed by cellular assays to demonstrate that the compound can penetrate cells and inhibit the target in a more complex biological system, leading to a functional anti-proliferative effect. Finally, in vivo studies in animal models aim to show that the compound has favorable pharmacokinetic properties and can inhibit tumor growth.

Logical_Flow Biochemical_Potency Biochemical Potency (IC50 against ERK2) Cellular_Potency Cellular Potency (Inhibition of p-ERK) Biochemical_Potency->Cellular_Potency Leads to Functional_Effect Functional Effect (Inhibition of Cell Proliferation) Cellular_Potency->Functional_Effect Results in In_Vivo_Efficacy In Vivo Efficacy (Tumor Growth Inhibition) Functional_Effect->In_Vivo_Efficacy Predicts

Diagram 3: Logical flow from biochemical activity to in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols for a Cell-Based ERK2 Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative ERK2 inhibitor, referred to herein as ERK2-IN-4, in cell-based assays. The protocols and data presented are intended to serve as a template that can be adapted for specific experimental conditions and research objectives.

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3] The dysregulation of the ERK pathway is a hallmark of many cancers, making ERK2 a prime target for therapeutic intervention.[1][2][4] ERK2 inhibitors are small molecules designed to block the activity of the ERK2 protein, thereby disrupting downstream signaling and inhibiting the growth of cancer cells.[4] This document outlines the principles and procedures for evaluating the cellular potency and mechanism of action of an exemplary ERK2 inhibitor, this compound, using a cell-based phosphorylation assay.

Principle of the Assay

The activity of the ERK signaling pathway can be assessed by measuring the phosphorylation status of ERK1/2. Upon stimulation by growth factors or mitogens, a cascade of protein kinases is activated, culminating in the phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) by the upstream kinase MEK1/2.[5] Phosphorylated ERK (p-ERK) is the active form of the enzyme.

This cell-based assay quantifies the ability of this compound to inhibit ERK2 phosphorylation in response to a stimulant, typically a growth factor like Epidermal Growth Factor (EGF). The assay involves seeding cells, stimulating the ERK pathway, treating with the inhibitor, and then detecting the levels of p-ERK and total ERK using immunodetection methods such as In-Cell Western, ELISA, or Western Blot.[6][7] The ratio of p-ERK to total ERK is used to determine the inhibitory effect of the compound.

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Downstream Downstream Targets (e.g., transcription factors) ERK->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor This compound Inhibitor->ERK Inhibition

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound.

Data Presentation

The potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The following tables provide a template for presenting such quantitative data.

Table 1: Cellular Potency of this compound in A431 Cells

ParameterValue
Cell LineA431 (human epidermoid carcinoma)
StimulantEpidermal Growth Factor (EGF)
Stimulant Conc.100 ng/mL
Incubation Time10 minutes
Assay Readoutp-ERK1/2 (Thr202/Tyr204) Levels
IC50 XX.X nM

Table 2: Selectivity of this compound

Kinase TargetIC50 (nM)Fold Selectivity (vs. ERK2)
ERK2 XX.X 1
p38α>10,000>XXX
JNK1>10,000>XXX
CDK2>5,000>XX

Experimental Protocols

Materials and Reagents
  • Cell Line: A431 cells (or other suitable cell line with an active ERK pathway, e.g., HCT-116, H1299).[8]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Stimulant: Recombinant Human Epidermal Growth Factor (EGF).

  • Assay Plates: 96-well clear-bottom black plates.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG.

  • Reagents: Phosphate-Buffered Saline (PBS), Formaldehyde, Triton™ X-100, Bovine Serum Albumin (BSA), Odyssey® Blocking Buffer.

Experimental Workflow Diagram

The overall workflow for the cell-based ERK2 phosphorylation assay is depicted below.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection (In-Cell Western) cluster_analysis Analysis A 1. Seed Cells (96-well plate) B 2. Serum Starve Cells (16-24 hours) A->B C 3. Pre-treat with This compound (1-2 hours) B->C D 4. Stimulate with EGF (e.g., 10 minutes) C->D E 5. Fix and Permeabilize Cells D->E F 6. Block Non-specific Binding E->F G 7. Incubate with Primary Antibodies (p-ERK & Total ERK) F->G H 8. Incubate with Secondary Antibodies (IRDye) G->H I 9. Image Plate and Quantify Fluorescence H->I J 10. Normalize p-ERK to Total ERK I->J K 11. Generate Dose-Response Curve and Calculate IC50 J->K

Caption: Step-by-step workflow for the this compound cell-based phosphorylation assay.

Detailed Protocol: In-Cell Western Assay
  • Cell Seeding:

    • Culture A431 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete media to a concentration of 200,000 cells/mL.[9]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Serum Starvation:

    • Carefully aspirate the culture medium.

    • Wash each well once with 100 µL of serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 16-24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Aspirate the starvation medium and add 90 µL of the diluted inhibitor to the appropriate wells. Include DMSO-only wells as a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a 10X concentrated solution of EGF in serum-free medium.

    • Add 10 µL of the 10X EGF solution to each well (for a final concentration of 100 ng/mL), except for the unstimulated control wells.

    • Incubate for 10 minutes at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the medium and add 100 µL of 4% formaldehyde in PBS to each well.

    • Incubate for 20 minutes at room temperature.

    • Wash the wells three times with 150 µL of PBS containing 0.1% Triton X-100.

  • Blocking:

    • Add 150 µL of Odyssey® Blocking Buffer to each well.

    • Incubate for 90 minutes at room temperature with gentle shaking.

  • Primary Antibody Incubation:

    • Prepare a solution of primary antibodies (anti-p-ERK and anti-total-ERK) in Odyssey® Blocking Buffer.

    • Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well.

    • Incubate overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation:

    • Wash the wells four times with 150 µL of PBS containing 0.1% Tween-20.

    • Prepare a solution of fluorescently-labeled secondary antibodies in Odyssey® Blocking Buffer.

    • Add 50 µL of the secondary antibody solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Image Acquisition and Analysis:

    • Wash the wells five times with PBS containing 0.1% Tween-20.

    • Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity in the 700 nm (total ERK) and 800 nm (p-ERK) channels.

    • Normalize the p-ERK signal to the total ERK signal for each well.[7]

    • Plot the normalized p-ERK signal against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Conclusion

The described cell-based assay provides a robust and quantitative method for characterizing the cellular activity of ERK2 inhibitors like this compound. By measuring the direct inhibition of ERK2 phosphorylation in a cellular context, this assay offers valuable insights into the compound's potency and mechanism of action, which are critical for advancing drug discovery programs targeting the ERK signaling pathway.[10][11]

References

Application Notes and Protocols for ERK2-IN-4 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular signal-regulated kinase 2 (ERK2) is a critical protein kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is essential for regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, often driven by mutations in upstream components like RAS and RAF, leading to uncontrolled cell growth and tumor progression.[1][2][4] Consequently, ERK2 has emerged as a prime therapeutic target in oncology.[1]

ERK2-IN-4 is a potent and selective small molecule inhibitor of ERK2. It functions by competitively binding to the ATP-binding site of ERK2, thereby preventing its phosphorylation and subsequent activation.[1] This action effectively abrogates downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactive MAPK/ERK pathway.[4] These application notes provide detailed protocols for utilizing this compound in cancer cell lines to assess its therapeutic potential.

Data Presentation

The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) for both ERK2 inhibition and overall cell viability. The following table summarizes representative IC50 values of ERK inhibitors in various cancer cell lines, which can serve as a reference for expected outcomes with this compound.

Cell LineCancer TypeERK Inhibition IC50 (nM)Cell Viability IC50 (nM)
HCT-116Colorectal Cancer3912
SH-SY5YNeuroblastoma7524
H1299Non-Small Cell Lung CancerN/AN/A
U937Histiocytic Lymphoma1700>10000
A375MelanomaN/AN/A

Note: The data presented are representative values for various ERK inhibitors and should be determined experimentally for this compound.[5][6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. log of this compound concentration) to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_compound incubate_treatment Incubate 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Analyze Data & Determine IC50

Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of ERK in cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium

  • Serum-free medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth factor for stimulation (e.g., EGF, FGF)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal ERK phosphorylation.

  • Inhibitor Pre-treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-phospho-ERK and anti-total-ERK, and a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. Normalize the phospho-ERK signal to the total ERK signal and the loading control.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting seed_cells Seed & Grow Cells serum_starve Serum Starve (12-24h) seed_cells->serum_starve pretreat Pre-treat with this compound (1-2h) serum_starve->pretreat stimulate Stimulate with Growth Factor (10-15min) pretreat->stimulate lysis Cell Lysis stimulate->lysis quantify Protein Quantification (BCA) lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab develop Develop & Image secondary_ab->develop analyze analyze develop->analyze Quantify Bands

Workflow for Western Blot analysis.

Signaling Pathway

The MAPK/ERK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus.[7] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2.[3] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression that promote cell proliferation and survival.[4] this compound acts at the final step of this cascade, inhibiting the activation of ERK2.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Phosphorylates Response Cellular Response (Proliferation, Survival) Substrates->Response ERK2_IN_4 This compound ERK2_IN_4->ERK Inhibits

The MAPK/ERK signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for ERK2 Inhibitor (ERK2-IN-4) in p-ERK Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, survival, and migration.[1][2] As a terminal kinase in the Ras-Raf-MEK-ERK cascade, ERK2 is a critical node for signal integration and is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[1][3][4] Small molecule inhibitors of ERK2 are invaluable tools for dissecting the intricacies of this pathway and for the development of novel anti-cancer agents.

This document provides detailed application notes and a comprehensive protocol for utilizing ERK2-IN-4, a representative ERK2 inhibitor, to assess its impact on the phosphorylation of ERK1/2 (p-ERK) via Western blot analysis. The methodologies and expected outcomes described herein are based on data from well-characterized ERK2 inhibitors such as Ulixertinib (BVD-523), SCH772984, and LY3214996, and serve as a guide for investigating the cellular effects of this compound.

Mechanism of Action

ERK2 inhibitors typically function through one of two primary mechanisms:

  • ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of ERK2, preventing the binding of ATP and subsequent phosphorylation of its substrates.[1]

  • Allosteric Inhibition: These molecules bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the ERK2 protein that reduces its catalytic activity.[1]

This compound is presumed to act as a potent and selective inhibitor of ERK2, leading to a dose-dependent decrease in the phosphorylation of downstream substrates.

Signaling Pathway Overview

The canonical Ras-Raf-MEK-ERK pathway is initiated by extracellular signals, such as growth factors, that activate receptor tyrosine kinases (RTKs). This triggers a cascade of phosphorylation events, culminating in the activation of ERK. Once activated, p-ERK can translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, thereby controlling various cellular responses. This compound directly targets ERK2, inhibiting its kinase activity and blocking downstream signaling.

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 ERK->pERK activation ERK2_IN_4 This compound ERK2_IN_4->ERK inhibits CytoplasmicTargets Cytoplasmic Targets pERK->CytoplasmicTargets phosphorylates NuclearTargets Nuclear Targets (e.g., Elk-1, c-Fos) pERK->NuclearTargets translocates to nucleus & phosphorylates CellularResponses Cellular Responses (Proliferation, Survival, etc.) CytoplasmicTargets->CellularResponses NuclearTargets->CellularResponses

Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of several well-characterized ERK2 inhibitors in both biochemical and cellular assays. This data provides a reference for the expected potency of a selective ERK2 inhibitor like this compound.

Table 1: Biochemical IC50 Values of Representative ERK2 Inhibitors

InhibitorERK1 IC50 (nM)ERK2 IC50 (nM)Reference
Ulixertinib (BVD-523)<0.3<0.3[5]
SCH77298441[3][5]
LY321499655[3][4]
Ravoxertinib (GDC-0994)1.10.3[5]
VX-11e1715[5]

Table 2: Cellular IC50 Values for Inhibition of p-RSK1 (a downstream ERK target)

InhibitorCell LineGenotypep-RSK1 IC50 (µM)Reference
LY3214996HCT116KRAS mutant0.200 - 0.223[4]
LY3214996Calu6KRAS mutant0.200 - 0.223[4]
LY3214996A375BRAF mutant0.054 - 0.183[4]
LY3214996Colo-205BRAF mutant0.054 - 0.183[4]

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol outlines the steps for treating cultured cells with this compound to assess its effect on ERK phosphorylation.

Materials:

  • Cell line of interest (e.g., HCT116, A375)

  • Complete cell culture medium

  • Serum-free medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well or 12-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours in serum-free medium prior to treatment.

  • Inhibitor Preparation: Prepare a dilution series of this compound in serum-free or complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control.

  • Cell Treatment: Remove the medium from the cells and add the prepared inhibitor dilutions or vehicle control. Incubate for the desired time (e.g., 1, 3, 6, or 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Sample Preparation for Western Blot:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Store samples at -20°C or proceed directly to Western blotting.

Protocol 2: Western Blot for p-ERK and Total ERK

This protocol describes the Western blot procedure to detect the levels of phosphorylated ERK (p-ERK) and total ERK.

Materials:

  • Prepared cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Thr202/Tyr204))

  • Primary antibody against total ERK1/2

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-p-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total ERK):

    • To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies.

    • Incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 4-8 using the anti-total ERK1/2 antibody.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Compare the ratios across the different treatment conditions to determine the effect of this compound.

Experimental Workflow

Western_Blot_Workflow CellCulture 1. Cell Culture & Seeding Treatment 2. Treatment with This compound CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE 4. SDS-PAGE Lysis->SDSPAGE Transfer 5. Protein Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb_pERK 7a. Primary Ab (p-ERK) Blocking->PrimaryAb_pERK PrimaryAb_tERK 7b. Primary Ab (Total ERK) Blocking->PrimaryAb_tERK SecondaryAb_pERK 8a. Secondary Ab PrimaryAb_pERK->SecondaryAb_pERK Detection_pERK 9a. Detection (p-ERK) SecondaryAb_pERK->Detection_pERK Stripping 10. Stripping Detection_pERK->Stripping Stripping->Blocking Re-block SecondaryAb_tERK 8b. Secondary Ab PrimaryAb_tERK->SecondaryAb_tERK Detection_tERK 9b. Detection (Total ERK) SecondaryAb_tERK->Detection_tERK Analysis 11. Densitometry & Analysis Detection_tERK->Analysis

Caption: Workflow for Western blot analysis of p-ERK following this compound treatment.

Expected Results

Treatment of cells with an effective ERK2 inhibitor is expected to result in a dose- and time-dependent decrease in the levels of phosphorylated ERK1/2. The levels of total ERK1/2 should remain relatively unchanged, serving as a loading control. The ratio of p-ERK to total ERK will therefore decrease with increasing concentrations of the inhibitor.

Troubleshooting

ProblemPossible CauseSolution
No or weak p-ERK signal - Insufficient stimulation of the pathway- Inactive primary antibody- Low protein concentration- Stimulate cells with a growth factor (e.g., EGF) before lysis- Use a fresh aliquot of antibody- Load more protein per lane
High background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or use a different blocking agent- Optimize antibody dilution- Increase the number and duration of washes
Multiple non-specific bands - Antibody cross-reactivity- Protein degradation- Use a more specific antibody- Add protease inhibitors to the lysis buffer and keep samples on ice
Inconsistent total ERK levels - Unequal protein loading- Carefully perform protein quantification and normalize all samples before loading

Disclaimer: The quantitative data and specific inhibitor names provided are for representative, well-characterized ERK2 inhibitors and are intended to serve as a guide. The optimal conditions and expected potency for this compound should be determined empirically. This information is for research use only.

References

Application Notes and Protocols for ERK2-IN-4 in Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ERK2-IN-4 , a representative ERK2 inhibitor, in melanoma cell-based assays. This document details the mechanism of action, provides structured experimental protocols, and presents quantitative data and visual workflows to facilitate research and development.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS/RAF/MEK/ERK cascade, is a critical regulator of cellular processes such as proliferation, survival, and differentiation.[1][2][3] In a majority of melanoma cases, this pathway is constitutively activated due to mutations in genes like BRAF and NRAS, leading to uncontrolled cell growth.[2][4] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central nodes in this pathway, making them key therapeutic targets.[3] this compound is a potent and selective inhibitor of ERK2, offering a targeted approach to suppress the aberrant signaling in melanoma.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ERK2 kinase. By binding to the ATP pocket of ERK2, it prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of growth and survival signals. This leads to cell cycle arrest and induction of apoptosis in melanoma cells with a dependency on the MAPK pathway.[5][6]

Data Presentation

The following tables summarize the inhibitory activities of representative ERK inhibitors in various melanoma cell lines, providing a comparative basis for evaluating this compound.

Table 1: IC50 Values of ERK Inhibitors in Melanoma Cell Lines

InhibitorCell LineGenotypeIC50 (µM)Reference
SCH772984A375BRAF V600E< 1[5][7]
SCH772984Mel-HOBRAF V600E< 1[8]
SCH772984MeWoBRAF WT< 1[8]
SCH772984SK-Mel-23NRAS Q61R< 1[8]
Ulixertinib (BVD-523)A375BRAF V600E~0.025[9]
VemurafenibA375BRAF V600E~0.03[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to determine the effect of this compound on the viability of melanoma cells.

Materials:

  • Melanoma cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of ERK Pathway Inhibition

This protocol describes the assessment of this compound's inhibitory effect on ERK phosphorylation.

Materials:

  • Melanoma cell line (e.g., A375)

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Growth factor (e.g., EGF, 100 ng/mL) for stimulation (optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle for 24 hours.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.[12]

  • Analysis: Quantify band intensities and normalize the phospho-ERK signal to total ERK and a loading control like GAPDH.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis induced by this compound.

Materials:

  • Melanoma cell line (e.g., A375)

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 48 hours.[13]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).

Visualizations

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF BRAF/CRAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates ERK2_IN_4 This compound ERK2_IN_4->ERK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Drives

Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Start Cell Treatment with this compound Lysis Cell Lysis & Protein Quantification Start->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Protein Transfer to PVDF Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-ERK, Total ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Cell_Viability_Workflow Seed_Cells Seed Melanoma Cells (96-well plate) Treat_Cells Treat with this compound (72 hours) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (4 hours) Treat_Cells->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Plate Measure Absorbance (570 nm) Solubilize->Read_Plate Analyze_Data Calculate % Viability & IC50 Read_Plate->Analyze_Data

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for In Vivo Studies of ERK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in various human cancers. The RAS/RAF/MEK/ERK pathway plays a crucial role in fundamental cellular processes, including proliferation, differentiation, survival, and migration. Consequently, inhibitors targeting ERK1/2 have emerged as promising therapeutic agents. This document provides detailed application notes and standardized protocols for the in vivo evaluation of ERK2 inhibitors, using data from several preclinical studies on existing compounds as a reference. While specific details for a compound designated "ERK2-IN-4" are not publicly available, the principles and methodologies outlined here serve as a comprehensive guide for the in vivo characterization of novel ERK2 inhibitors.

Data Presentation: In Vivo Dosage and Administration of Select ERK Inhibitors

The following table summarizes in vivo administration details for several well-characterized ERK inhibitors from preclinical studies. This data can serve as a valuable reference for designing experiments with new chemical entities targeting ERK2.

Inhibitor NameAlternative Name(s)DosageAdministration RouteAnimal ModelCancer TypeReference
Ulixertinib BVD-523, VRT752271Dose-dependentOral gavageXenograft (A375, Colo205)Melanoma, Colorectal Cancer
Ravoxertinib GDC-099410 mg/kg (daily)OralCD-1 mice-[1]
40 µgOralMice-[2]
VX-11e VTX-11e, Vertex-11e50 mg/kg (BID)OralNSG mice with RPDXMelanoma[3]
33 mg/kg (single dose)OralMice-[4]
SCH772984 10 mg/kg (every 6h)Intraperitoneal (i.p.)Mice (sepsis model)-[5]
Temuterkib LY3214996Not specifiedNot specifiedXenograft modelsRAS-mutant Lung Cancer[6]
MK-8353 SCH900353100-800 mg (twice daily)OralPatients (Phase I)Advanced Solid Tumors[7]

Signaling Pathway Diagram

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway, a critical target in cancer therapy. ERK1/2 are the final kinases in this cascade, phosphorylating a multitude of downstream substrates that regulate key cellular processes.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cytoplasmic_Substrates Cytoplasmic Substrates (e.g., RSK) ERK1_2->Cytoplasmic_Substrates Nuclear_Substrates Nuclear Substrates (e.g., c-Myc) ERK1_2->Nuclear_Substrates Proliferation Proliferation, Survival, Differentiation Cytoplasmic_Substrates->Proliferation Nuclear_Substrates->Proliferation ERK_Inhibitor ERK Inhibitor (e.g., this compound) ERK_Inhibitor->ERK1_2

Caption: The RAS/RAF/MEK/ERK signaling cascade.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the ERK2 inhibitor that can be administered without causing unacceptable toxicity.

Materials:

  • ERK2 inhibitor

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Appropriate mouse strain (e.g., BALB/c or NOD/SCID)

  • Standard animal housing and care facilities

  • Animal balance

  • Calipers (if monitoring for any physical changes)

  • Syringes and gavage needles

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to several dose groups (e.g., 5-6 mice per group), including a vehicle control group. Dose levels should be escalated in subsequent groups.

  • Formulation Preparation: Prepare a fresh formulation of the ERK2 inhibitor in the appropriate vehicle for each day of dosing. Ensure the compound is fully dissolved or homogeneously suspended.

  • Dosing: Administer the inhibitor or vehicle via the chosen route (e.g., oral gavage) once or twice daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight daily.

    • Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of dehydration or distress).

    • The MTD is often defined as the dose that results in no more than 15-20% body weight loss and no signs of severe toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the ERK2 inhibitor.

Materials:

  • ERK2 inhibitor and vehicle

  • Cannulated rodents (optional, for serial blood sampling)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Dosing: Administer a single dose of the ERK2 inhibitor to a cohort of animals at a dose determined from the MTD study.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples by centrifugation to separate plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of the inhibitor.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ERK2 inhibitor in a relevant cancer model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line with a known MAPK pathway mutation (e.g., BRAF V600E or KRAS mutant)

  • ERK2 inhibitor and vehicle

  • Calipers for tumor measurement

  • Surgical tools for tumor implantation

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Treatment: Administer the ERK2 inhibitor or vehicle daily (or as determined by PK data) via the chosen route.

  • Efficacy Assessment:

    • Measure tumor volume 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

Pharmacodynamic (PD) Study

Objective: To confirm target engagement and measure the biological effect of the ERK2 inhibitor in vivo.

Materials:

  • Tumor-bearing mice from the efficacy study or a separate cohort

  • ERK2 inhibitor and vehicle

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • Western blotting reagents (antibodies against p-ERK, total ERK, p-RSK, etc.)

  • Immunohistochemistry (IHC) reagents

Procedure:

  • Dosing and Tissue Collection: Administer a single dose or multiple doses of the ERK2 inhibitor. At various time points post-dose, euthanize the animals and collect tumor and/or surrogate tissues.

  • Tissue Processing:

    • For Western blotting, snap-freeze tissues in liquid nitrogen and store at -80°C. Later, homogenize the tissue to prepare protein lysates.

    • For IHC, fix tissues in formalin and embed in paraffin.

  • Analysis:

    • Western Blotting: Analyze protein lysates to determine the levels of phosphorylated ERK (p-ERK) and downstream substrates like p-RSK, relative to total protein levels.

    • IHC: Stain tissue sections for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as p-ERK.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the in vivo evaluation of a novel ERK2 inhibitor.

InVivo_Workflow Start Start: Novel ERK2 Inhibitor Formulation Formulation Development Start->Formulation MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study MTD->PK Determine dose for PK study Efficacy In Vivo Efficacy Study (Xenograft Model) MTD->Efficacy Determine dose for efficacy study PK->Efficacy Inform dosing schedule Data_Analysis Data Analysis and Interpretation PK->Data_Analysis PD Pharmacodynamic (PD) Study Efficacy->PD Collect tissues for PD analysis Efficacy->Data_Analysis PD->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A typical workflow for the in vivo evaluation of an ERK2 inhibitor.

References

Application Notes and Protocols for ERK2-IN-4 in Neurobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a crucial role in a multitude of cellular processes within the central nervous system.[1][2] In neurons, the ERK pathway is integral to synaptic plasticity, learning, and memory.[1][2][3] It transduces signals from cell surface receptors to the nucleus, regulating gene expression and protein synthesis necessary for long-term changes in synaptic strength, such as long-term potentiation (LTP).[2][4] Dysregulation of the ERK signaling pathway has been implicated in various neurological and psychiatric disorders, making its components, including ERK2, attractive targets for therapeutic intervention.[1][5]

ERK2-IN-4 is a potent and selective inhibitor of ERK2.[6][7] While its application has been primarily highlighted in the context of cancer research, its high selectivity for ERK2 presents a valuable tool for dissecting the specific roles of this kinase in neurobiological processes.[2][6][7] These application notes provide the available information on this compound and a general protocol for its use in neurobiology research, based on established methodologies for similar inhibitors.

This compound: Properties and Quantitative Data

Currently, published literature detailing the specific use of this compound in neurobiological models is limited. However, its biochemical and physical properties are available from suppliers. Researchers should note that the provided protocols are general and will require optimization for specific experimental systems.

PropertyValueReference
Target ERK2[7]
Ki 0.006 µM (6 nM)[6][7]
Molecular Formula C22H17Cl2FN4O2[7]
Molecular Weight 459.30 g/mol [7]
CAS Number 933786-58-4[7]

Signaling Pathway

The ERK1/2 signaling cascade is a highly conserved pathway that translates extracellular cues into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of the small GTPase Ras. Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on threonine and tyrosine residues within the T-E-Y motif, leading to their activation. Activated ERK can then phosphorylate a wide array of cytoplasmic and nuclear substrates, including transcription factors, to regulate cellular processes. This compound selectively inhibits ERK2, thereby blocking downstream signaling.

ERK2_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Neurotransmitter) receptor Receptor (RTK or GPCR) extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk2 ERK2 mek->erk2 downstream_targets Downstream Targets (e.g., Transcription Factors, Kinases) erk2->downstream_targets erk2_in_4 This compound erk2_in_4->erk2 cellular_response Cellular Response (Synaptic Plasticity, Gene Expression) downstream_targets->cellular_response Experimental_Workflow start Start: Plate Neuronal Cells prepare_inhibitor Prepare this compound Stock (e.g., 10 mM in DMSO) start->prepare_inhibitor pre_incubation Pre-incubate cells with This compound or Vehicle (DMSO) start->pre_incubation prepare_inhibitor->pre_incubation stimulation Stimulate with Pathway Activator (e.g., BDNF) pre_incubation->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis western_blot Western Blot Analysis (p-ERK, Total ERK, etc.) lysis->western_blot analysis Data Analysis and Interpretation western_blot->analysis

References

Application Notes and Protocols for ERK2-IN-4 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ERK2-IN-4, a cell-permeable inhibitor of Extracellular signal-regulated kinase 2 (ERK2), in high-throughput screening (HTS) assays. This document outlines the relevant signaling pathways, offers detailed experimental protocols for both biochemical and cell-based assays, and presents data in a structured format to facilitate the evaluation of this compound and other potential ERK pathway inhibitors.

Introduction to ERK2 Signaling

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses, playing a pivotal role in processes such as cell proliferation, differentiation, survival, and migration.[1] Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPKs, are key components of this pathway.[2] Activation of the cascade, typically initiated by growth factors binding to receptor tyrosine kinases, leads to the sequential phosphorylation and activation of Ras, Raf, MEK1/2, and finally ERK1/2.[2] Activated ERK1/2 then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, thereby regulating gene expression and cellular function.[3]

Dysregulation of the ERK pathway is a frequent event in many human cancers, often driven by mutations in upstream components like RAS or BRAF.[4] This makes ERK2 a compelling target for the development of novel anticancer therapeutics.[5] ERK2 inhibitors, such as this compound, are valuable tools for dissecting the role of ERK2 in normal physiology and disease, and for identifying potential drug candidates.

Data Presentation: Potency and Selectivity of ERK Inhibitors

Inhibitor NameTarget(s)Biochemical IC50 (ERK2)Cellular Potency (p-ERK Inhibition)Kinase Selectivity
This compound ERKData not availableInhibits proliferation in HeLa, A549, SUM-159 cells (10-150 µM)Data not available
Ulixertinib (BVD-523) ERK1/20.04 nMIC50 ~86 nM (SH-SY5Y cells)Highly selective
SCH772984 ERK1/21 nMIC50 ~75 nM (SH-SY5Y cells)Highly selective
FR180204 ERK1/2Ki = 0.14 µMIC50 = 3.1 µM (TGF-β-induced AP-1 activation)>30-fold selective over p38α

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK2 ERK2 MEK1_2->ERK2 Phosphorylates Substrates_cyto Cytoplasmic Substrates ERK2->Substrates_cyto Phosphorylates ERK2_p p-ERK2 ERK2->ERK2_p Translocates ERK2_IN_4 This compound ERK2_IN_4->ERK2 Inhibits Substrates_nuc Nuclear Substrates ERK2_p->Substrates_nuc Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Substrates_nuc->Gene_Expression Regulates

Figure 1: The MAPK/ERK Signaling Cascade and the Point of Inhibition by this compound.

HTS_Workflow cluster_setup Assay Setup cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay cluster_analysis Data Analysis Plate_prep Prepare 384-well plates with This compound and controls Add_enzyme Add purified active ERK2 enzyme Plate_prep->Add_enzyme Seed_cells Seed cells in 384-well plates Plate_prep->Seed_cells Add_substrate Add substrate (e.g., MBP) and ATP Add_enzyme->Add_substrate Incubate_bio Incubate at 30°C Add_substrate->Incubate_bio Detect_bio Detect signal (e.g., luminescence for ADP-Glo) Incubate_bio->Detect_bio Calculate_IC50 Calculate IC50 values Detect_bio->Calculate_IC50 Treat_cells Treat cells with this compound Seed_cells->Treat_cells Stimulate_cells Stimulate with growth factor (e.g., EGF) Treat_cells->Stimulate_cells Lyse_cells Lyse cells Stimulate_cells->Lyse_cells Detect_cell Detect p-ERK (e.g., HTRF, AlphaScreen) Lyse_cells->Detect_cell Detect_cell->Calculate_IC50 Determine_selectivity Determine selectivity and Z'-factor Calculate_IC50->Determine_selectivity Hit_identification Hit Identification Determine_selectivity->Hit_identification

References

Troubleshooting & Optimization

Technical Support Center: ERK2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with ERK2-IN-4, specifically when observing a lack of pERK inhibition.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: I'm treating my cells with this compound, but I don't see a decrease in phosphorylated ERK (pERK) levels by Western blot. What are the possible reasons?

A1: Several factors could contribute to the lack of pERK inhibition. Here is a step-by-step troubleshooting guide to identify the potential cause:

Step 1: Verify Compound Integrity and Handling

  • Solubility: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working concentrations.[1] Sonication may be required to fully dissolve the compound.[1]

  • Storage: The compound should be stored as a powder at -20°C for long-term stability. In solvent, it should be stored at -80°C for up to one year.[1] Improper storage can lead to degradation.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solution to prevent compound degradation.

Step 2: Optimize Experimental Conditions

  • Concentration: The effective concentration of this compound can be cell-line dependent. It has been reported to inhibit cell proliferation at concentrations ranging from 10 µM to 150 µM.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Treatment Duration: The time required to observe pERK inhibition can vary. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal treatment duration.

  • Cellular Context: Ensure your cell line has a constitutively active or inducible MAPK pathway. If the pathway is not active, you will not be able to measure the inhibitory effect on pERK.

Step 3: Validate Your Assay

  • Positive Control: Include a positive control for ERK inhibition, such as a well-characterized MEK inhibitor (e.g., U0126 or Trametinib), to confirm that your experimental system and detection methods are working correctly.

  • Western Blot Protocol: Ensure your Western blot protocol is optimized for detecting phosphoproteins. This includes using fresh lysis buffer containing phosphatase and protease inhibitors, and appropriate antibodies for both pERK and total ERK.

  • Antibody Validation: Confirm the specificity and optimal dilution of your primary and secondary antibodies.

Q2: There appears to be conflicting information about the potency of this compound. What concentration should I be using?

A2: It is crucial to note that there can be variations in reported potency values for research compounds depending on the specific assay and supplier. One source reports a Kd of 5 µM for this compound, while another may refer to a similar compound with a much lower Ki.[1] We recommend starting with a dose-response experiment in the range of 1 µM to 50 µM to determine the IC50 in your specific cellular context.

Q3: Could my cells be resistant to this compound?

A3: While less common for initial experiments, cellular resistance to kinase inhibitors can occur. This could be due to mutations in ERK2 or the activation of compensatory signaling pathways. If you have systematically ruled out other experimental factors, investigating potential resistance mechanisms may be necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 1049738-54-6[1]
Molecular Weight 328.81 g/mol [1]
Solubility 15 mg/mL in DMSO (45.62 mM)[1]
In Vitro Kd 5 µM for ERK2[1]
Effective Concentration 10 µM - 150 µM for cell proliferation inhibition[1]

Experimental Protocols

Western Blot for pERK and Total ERK Detection

This protocol outlines the key steps for detecting pERK and total ERK in cell lysates.

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate in a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Normalize all samples to the same protein concentration.

  • SDS-PAGE and Transfer:

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing for Total ERK:

    • After imaging for pERK, the membrane can be stripped using a stripping buffer.

    • Re-block the membrane and probe with a primary antibody against total ERK1/2 to normalize for protein loading.

In Vitro ERK2 Kinase Assay

This is a general protocol for measuring ERK2 activity in a cell-free system.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • In a microcentrifuge tube, combine recombinant active ERK2 protein, a substrate peptide (e.g., Myelin Basic Protein, MBP), and the reaction buffer.

    • Add this compound at various concentrations (and a vehicle control, e.g., DMSO).

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation:

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Detection:

    • Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.

Visualizations

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Translocates & Phosphorylates ERK2_IN_4 This compound ERK2_IN_4->pERK Inhibits Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.

Troubleshooting_Workflow Start Issue: this compound Not Inhibiting pERK Check_Compound Step 1: Verify Compound - Correct solvent (DMSO)? - Proper storage (-20°C/-80°C)? - Minimized freeze-thaw cycles? Start->Check_Compound Check_Experiment Step 2: Optimize Experiment - Dose-response (1-50 µM)? - Time-course (1-24h)? - Pathway active in cell line? Check_Compound->Check_Experiment Compound OK Resolution Problem Solved Check_Compound->Resolution Issue Found Check_Assay Step 3: Validate Assay - Positive control inhibitor works? - Lysis buffer has inhibitors? - Antibodies validated? Check_Experiment->Check_Assay Experiment OK Check_Experiment->Resolution Issue Found Check_Assay->Resolution Assay OK Advanced_Troubleshooting Advanced Troubleshooting: - Consider cell resistance - Test alternative inhibitor Check_Assay->Advanced_Troubleshooting Issue Persists

Caption: A logical workflow for troubleshooting the lack of pERK inhibition by this compound.

References

Technical Support Center: Troubleshooting ERK2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ERK2-IN-4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

On-Target Effects and General Usage

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ERK inhibitor that preferentially binds to ERK2 with a dissociation constant (Kd) of 5 µM.[1] It functions by inhibiting the kinase activity of ERK2, thereby preventing the phosphorylation of its downstream substrates such as RSK-1 and Elk-1.[1] It is important to note that this compound has minimal effect on the upstream phosphorylation of ERK2 by MEK1/2.[1]

Q2: My cells are not showing the expected phenotype (e.g., decreased proliferation) after treatment with this compound. What are the initial troubleshooting steps?

A2: When the expected on-target effects are not observed, it is crucial to first validate your experimental setup. Here are the initial checks to perform:

  • Inhibitor Integrity: Confirm the correct preparation and storage of your this compound stock solution.[2] Small molecule inhibitors can degrade if not stored properly.[2] It is recommended to prepare fresh aliquots from a powder form if possible.

  • Dose and Duration: Perform a dose-response experiment to determine the optimal concentration and treatment duration for your specific cell line.[2][3] The effective concentration can vary significantly between different cell types.

  • Pathway Activation: Ensure that the ERK pathway is robustly activated in your experimental model.[2] If you are using a serum-starvation and growth factor stimulation model, confirm that you see a strong induction of phosphorylated ERK (p-ERK) upon stimulation.[2]

  • Cellular Health and Confluency: The confluency of your cells at the time of treatment can influence signaling pathway activity.[2] Ensure your cells are healthy and within an optimal density range.

Troubleshooting Off-Target Effects

Q3: I am observing an unexpected phenotype in my cells (e.g., unusual morphology, paradoxical pathway activation, or excessive toxicity) that does not seem to be related to ERK2 inhibition. Could this be an off-target effect?

A3: Yes, unexpected phenotypes are often indicative of off-target activity.[3] While designed to be an ERK2 inhibitor, this compound, like many kinase inhibitors, may interact with other kinases, especially at higher concentrations.[3] These off-target interactions can lead to confounding cellular effects.

Q4: How can I determine if the phenotype I am observing is a true on-target effect of ERK2 inhibition or an off-target effect?

A4: Distinguishing between on-target and off-target effects is a critical step in validating your results. Here are several strategies:

  • Use a Structurally Different ERK Inhibitor: Compare the effects of this compound with another ERK inhibitor that has a different chemical scaffold.[3] If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of ERK2. If the phenotype is reversed, it is likely an on-target effect.

  • Dose-Response Correlation: Compare the dose-response curve for your observed phenotype with the dose-response for on-target inhibition (i.e., inhibition of p-RSK). A significant discrepancy between the IC50 values suggests an off-target effect.[3]

Q5: I suspect an off-target effect. How can I identify the potential off-target kinase(s)?

A5: Identifying the specific off-target kinase(s) can be challenging without specific data for this compound. However, the following approaches are recommended:

  • Kinome Profiling: The most comprehensive method is to perform a kinase selectivity profiling assay, such as KINOMEscan™, which screens the inhibitor against a large panel of kinases.[3] This will provide a detailed view of the inhibitor's selectivity.

  • Pathway Analysis: Use techniques like Western blotting to probe for the activation or inhibition of other major signaling pathways (e.g., PI3K/Akt, JNK, p38).

Data Presentation

Table 1: Representative Kinase Selectivity Data for a Highly Selective ERK Inhibitor (LY3214996)

Disclaimer: This data is for the ERK inhibitor LY3214996 and is provided as an example of a kinase selectivity profile. The off-target profile of this compound may differ.

Kinase TargetIC50 (nmol/L)Selectivity Fold (vs. ERK2)
ERK2 (On-Target) 0.009 1
ERK1 (On-Target) 0.009 1
Kinase A (Off-Target)>1000>111,111
Kinase B (Off-Target)>1000>111,111
Kinase C (Off-Target)>1000>111,111

Data adapted from a study on LY3214996, which showed >110-fold selectivity against 245 kinases measured in HCT116 cell lysates.[4]

Experimental Protocols

Protocol 1: Western Blot for On-Target ERK2 Inhibition

This protocol is designed to assess the on-target activity of this compound by measuring the phosphorylation of a direct downstream substrate, RSK.

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve cells for 12-24 hours.

    • Pre-treat cells with a dose-range of this compound or vehicle control for 1-2 hours.

    • Stimulate cells with an appropriate growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to activate the ERK pathway.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Collect lysate and quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies for phospho-RSK (p-RSK), total RSK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities.

    • Normalize the p-RSK signal to total RSK and the loading control.

    • A dose-dependent decrease in the p-RSK/total RSK ratio indicates on-target inhibition of ERK2.

Protocol 2: Cell Viability Assay to Assess Off-Target Toxicity

This protocol helps determine if unexpected cell death is due to off-target effects by comparing the IC50 for viability with the IC50 for on-target inhibition.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to attach overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.[3] Include a vehicle-only control.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.[3]

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 for cell viability.

    • Compare the viability IC50 with the IC50 for on-target inhibition (from Western blot data). A significantly lower IC50 for viability suggests off-target toxicity.[3]

Visualizations

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK p90RSK ERK->RSK Phosphorylates Elk1 Elk-1 ERK->Elk1 Translocates to Nucleus & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Elk1->Gene_Expression Regulates ERK2_IN_4 This compound ERK2_IN_4->ERK Inhibits

Caption: The canonical ERK signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., no effect, toxicity) Check_Basics Step 1: Verify Experimental Setup - Inhibitor Integrity - Dose and Duration - Pathway Activation Start->Check_Basics On_Target_Validation Step 2: Validate On-Target Engagement (Western Blot for p-RSK) Check_Basics->On_Target_Validation On_Target_Confirmed On-Target Inhibition Confirmed? On_Target_Validation->On_Target_Confirmed Off_Target_Investigation Step 3: Investigate Off-Target Effects On_Target_Confirmed->Off_Target_Investigation Yes Revise_Experiment Revise Experimental Protocol On_Target_Confirmed->Revise_Experiment No Compare_Inhibitors Use Structurally Different ERK Inhibitor Off_Target_Investigation->Compare_Inhibitors RNAi Perform ERK2 RNAi Knockdown Off_Target_Investigation->RNAi Dose_Correlation Correlate Phenotype IC50 with On-Target IC50 Off_Target_Investigation->Dose_Correlation Conclusion_On_Target Conclusion: Phenotype is likely ON-TARGET Compare_Inhibitors->Conclusion_On_Target Conclusion_Off_Target Conclusion: Phenotype is likely OFF-TARGET Compare_Inhibitors->Conclusion_Off_Target RNAi->Conclusion_On_Target RNAi->Conclusion_Off_Target Dose_Correlation->Conclusion_On_Target Dose_Correlation->Conclusion_Off_Target

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing ERK2-IN-4 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ERK2-IN-4 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets Extracellular signal-regulated kinase 2 (ERK2), a key protein kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is crucial for regulating cellular processes such as growth, differentiation, and survival.[1][2] ERK2 inhibitors typically function by binding to the ATP-binding site of the ERK2 protein, which prevents its phosphorylation and subsequent activation.[1] By inhibiting ERK2, this compound disrupts downstream signaling that can promote cell proliferation, making it a target for therapeutic intervention in diseases like cancer where this pathway is often hyperactive.[1]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: For a novel compound or a new cell line, it is advisable to start with a broad range of concentrations to establish a dose-response curve.[3] A logarithmic or semi-logarithmic dilution series is recommended, for example, from 1 nM to 10 µM. This wide range will help in identifying the concentrations that produce a biological effect, cytotoxicity, or no effect. The optimal concentration will ultimately depend on the specific cell line and the experimental endpoint.

Q3: How do I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration is one that elicits the desired biological effect (e.g., inhibition of cell proliferation) without causing significant, unintended cytotoxicity.[4] This is typically determined by performing a dose-response analysis to find the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[4] A common approach involves treating your cells with a serial dilution of this compound and then performing a cell viability assay (like MTT or MTS) and a target engagement assay (like Western blot for phosphorylated ERK).

Q4: What is the typical IC50 value for an effective ERK2 inhibitor?

A4: The IC50 values for ERK2 inhibitors can vary significantly depending on the specific compound and the cell line being tested. However, potent and selective ERK1/2 inhibitors often exhibit IC50 values in the low nanomolar to low micromolar range. For instance, some inhibitors have IC50 values for ERK1/2 inhibition reported to be in the range of 5 nM to 10 µM.[5][6] It is crucial to determine the specific IC50 for this compound in your experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High cell death even at low concentrations - High sensitivity of the cell line.- Solvent toxicity (e.g., DMSO).- Compound instability.- Perform a vehicle control experiment with the solvent alone to rule out its toxicity. The final DMSO concentration should typically be below 0.1%.[3]- Test a lower concentration range of this compound.- Verify the stability of this compound in your culture medium over the experimental time course.[3]
No observable effect on the target pathway or phenotype - Insufficient inhibitor concentration.- Low expression of the target (ERK2) in the cell line.- Compound insolubility or degradation.- Insufficient incubation time.- Confirm the expression of ERK2 in your cell line using Western blot or qPCR.- Increase the concentration range of this compound.- Ensure the compound is fully dissolved in the stock solution and the final culture medium.- Perform a time-course experiment to determine the optimal incubation period.[3]
High variability between replicate wells - Pipetting errors.- Uneven cell seeding.- "Edge effects" in the microplate.- Use calibrated pipettes and ensure proper mixing.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Bell-shaped dose-response curve - Off-target effects at high concentrations.- Compound precipitation at high concentrations.- Visually inspect the wells for any signs of compound precipitation.- Test a narrower, more focused concentration range around the initial IC50.- Investigate potential off-target effects through literature search or further experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM, and 0 µM (vehicle control).[4] Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).[3]

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[7]

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and then reading the absorbance.[4]

  • Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Assessing ERK2 Inhibition via Western Blot

Objective: To confirm that this compound inhibits the phosphorylation of ERK2 at the determined effective concentrations.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., concentrations around the IC50 value determined in Protocol 1) for a predetermined time (e.g., 1-24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

Quantitative Data Summary

Parameter Typical Range for Potent ERK2 Inhibitors Notes
Biochemical IC50 0.3 nM - 140 nMDetermined in cell-free kinase assays.[8]
Cellular IC50 (ERK Inhibition) 5 nM - 5 µMVaries significantly between different inhibitors and cell lines.[5][6]
Cellular IC50 (Viability) 20 nM - 10 µMDependent on the cell line's reliance on the ERK pathway for survival.[5]

Visualizations

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Phosphorylates ERK2_IN_4 This compound ERK2_IN_4->ERK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_protocol1 Protocol 1: IC50 Determination cluster_protocol2 Protocol 2: Target Validation A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells for 24-72 hours B->C D Perform Cell Viability Assay (MTT) C->D E Analyze Data & Calculate IC50 D->E G Treat Cells with IC50 Concentrations E->G Inform Concentration Selection F Seed Cells in 6-well Plate F->G H Lyse Cells & Quantify Protein G->H I Western Blot for p-ERK and Total ERK H->I J Analyze Band Intensity I->J

Caption: Experimental workflow for optimizing this compound concentration.

References

ERK2-IN-4 degradation or instability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ERK2-IN-4, a cell-permeable ERK inhibitor. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key protein kinase in the MAPK/ERK signaling pathway.[1][2] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[2] this compound functions by binding to ERK2, likely at the ATP-binding site, to prevent its phosphorylation and subsequent activation, thereby blocking downstream signaling.[2]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[1]

  • In solvent: Store at -80°C for up to 1 year.[1]

  • Shipping: The compound is typically shipped with blue ice or at ambient temperature.[1]

To avoid degradation, it is recommended to aliquot the reconstituted inhibitor into smaller quantities to avoid repeated freeze-thaw cycles.[3]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO. A stock solution can be prepared by dissolving the compound in DMSO. For example, a 15 mg/mL solution is equivalent to 45.62 mM.[1] Sonication may be required to fully dissolve the compound.[1] For cell culture experiments, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the amount of solvent added to the cells.[1]

Q4: I am observing a decrease in total ERK2 protein levels after treating cells with an ERK inhibitor. Is my compound unstable?

Not necessarily. While compound instability could be a factor, some ERK inhibitors are known to act as "monovalent degraders." This means they can induce the ubiquitination and subsequent proteasome-dependent degradation of ERK2.[4] Therefore, a decrease in total ERK2 protein levels could be an intended mechanistic outcome of the inhibitor rather than a sign of its degradation. It is important to differentiate between these two possibilities through appropriate control experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Loss of Inhibitor Activity or Inconsistent Results

Possible Cause 1: Improper Storage and Handling

  • Symptoms: Diminished or no effect of the inhibitor in assays over time. Inconsistent results between experiments.

  • Troubleshooting:

    • Verify Storage Conditions: Ensure the compound (both powder and stock solutions) has been stored at the recommended temperatures (-20°C for powder, -80°C for solutions).[1]

    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[3]

    • Prepare Fresh Working Solutions: For optimal performance, it is recommended to prepare fresh working solutions from the stock solution for each experiment.[1] If storing a prepared solution, it is best to use it within a week when stored at 4°C, as prolonged storage can lead to loss of efficacy.[1]

Possible Cause 2: Compound Precipitation in Media

  • Symptoms: Visible precipitate in the cell culture media after adding the inhibitor. Low inhibitor efficacy.

  • Troubleshooting:

    • Check Solubility: Ensure the final concentration of the inhibitor in the media does not exceed its solubility limit.

    • Solvent Concentration: Keep the final concentration of DMSO in the cell culture media low (typically below 0.5%) to avoid solvent-induced cytotoxicity and precipitation.

    • Pre-warm Media: Pre-warming the media before adding the inhibitor stock solution can sometimes help maintain solubility.

Possible Cause 3: Instability in Aqueous Solutions

  • Symptoms: Loss of activity in aqueous buffers or media over the course of an experiment.

  • Troubleshooting:

    • Minimize Time in Aqueous Solution: Prepare the final dilution of the inhibitor in aqueous buffer or media immediately before use.

    • pH and Buffer Components: Be aware that the pH and composition of your experimental buffer could potentially affect the stability of the compound. If you suspect this is an issue, you may need to perform stability tests in different buffer systems.

Issue 2: Unexpected Decrease in Total ERK2 Protein Levels

Possible Cause: Mechanism-based Degradation of ERK2

  • Symptoms: Western blot analysis shows a significant reduction in the total ERK2 protein band after inhibitor treatment, while a loading control remains unchanged.

  • Troubleshooting Workflow:

    • Confirm with a Proteasome Inhibitor: To determine if the decrease in ERK2 is due to proteasome-mediated degradation, co-treat the cells with this compound and a proteasome inhibitor (e.g., MG132).

    • Analyze by Western Blot: If the decrease in ERK2 is reversed in the presence of the proteasome inhibitor, it strongly suggests that this compound is inducing the degradation of ERK2.[4]

    • Time-Course Experiment: Perform a time-course experiment to observe the kinetics of ERK2 reduction. Degradation is often a time-dependent process.

Data Summary

ParameterValueReference
Target ERK2[1]
Kd for ERK2 5 μM[1]
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 1 year[1]
Solubility in DMSO 15 mg/mL (45.62 mM)[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK2 Phosphorylation and Total ERK2 Levels

Objective: To assess the effect of this compound on the phosphorylation of ERK2 (p-ERK2) and total ERK2 protein levels.

Materials:

  • Cells of interest

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-loading control (e.g., GAPDH, β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to desired confluency.

  • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period. To test for degradation, include a condition with this compound and a proteasome inhibitor.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Analyze the band intensities to determine the levels of p-ERK2 and total ERK2 relative to the loading control.

Visualizations

ERK_Signaling_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK2 ERK2 MEK->ERK2 Phosphorylation TranscriptionFactors Transcription Factors (e.g., Elk-1, c-Myc) ERK2->TranscriptionFactors Translocation & Phosphorylation ERK2_IN_4 This compound ERK2_IN_4->ERK2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Nucleus Nucleus

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Start: Observe Decrease in Total ERK2 Hypothesis Hypothesis: Is it compound instability or mechanism-based degradation? Start->Hypothesis Experiment Experiment: Co-treat cells with This compound + Proteasome Inhibitor (e.g., MG132) Hypothesis->Experiment Analysis Analyze by Western Blot Experiment->Analysis Result1 Result: ERK2 levels are restored Analysis->Result1 Yes Result2 Result: ERK2 levels remain low Analysis->Result2 No Conclusion1 Conclusion: Mechanism-based degradation of ERK2 is likely Result1->Conclusion1 Conclusion2 Conclusion: Investigate compound stability (See Issue 1) Result2->Conclusion2

Caption: Workflow for troubleshooting a decrease in total ERK2 protein levels.

Logical_Relationships InconsistentResults Inconsistent Results ImproperStorage Improper Storage (Temp, Freeze-Thaw) InconsistentResults->ImproperStorage Precipitation Precipitation in Media InconsistentResults->Precipitation AqueousInstability Aqueous Instability InconsistentResults->AqueousInstability Solution1 Solution: Verify storage, aliquot, prepare fresh solutions ImproperStorage->Solution1 Solution2 Solution: Check solubility, lower solvent conc. Precipitation->Solution2 Solution3 Solution: Prepare fresh dilutions, check buffer compatibility AqueousInstability->Solution3

Caption: Logical relationships between potential causes and solutions for inconsistent results.

References

how to improve ERK2-IN-4 efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the in vitro efficacy of the ERK2 inhibitor, ERK2-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Extracellular Signal-Regulated Kinase 2 (ERK2), a key component of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. By binding to ERK2, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates.

Q2: What is the recommended solvent and storage condition for this compound?

It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) for in vitro experiments. For long-term storage, the compound should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What is the expected IC50 value for this compound in a biochemical assay?

The half-maximal inhibitory concentration (IC50) of this compound against purified ERK2 enzyme is typically in the low nanomolar range. However, the exact value can vary depending on the specific assay conditions, such as ATP concentration.

Q4: How does the in vitro efficacy of this compound in cell-based assays compare to its biochemical potency?

The effective concentration in cell-based assays (EC50) is generally higher than the biochemical IC50. This difference can be attributed to factors such as cell membrane permeability, intracellular target engagement, and the presence of cellular ATP concentrations.

Troubleshooting Guide

Issue 1: Lower-than-expected potency in biochemical assays.
Possible Cause Troubleshooting Step
Incorrect ATP Concentration The inhibitory activity of ATP-competitive inhibitors is sensitive to ATP concentration. Ensure your assay uses an ATP concentration at or near the Km value for ERK2.
Enzyme Inactivity Verify the activity of the recombinant ERK2 enzyme. Use a known ERK2 inhibitor as a positive control.
Compound Degradation Ensure the compound has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Assay Interference Some compounds can interfere with the assay signal (e.g., luciferase-based assays). Run a control experiment without the enzyme to check for compound-driven signal changes.
Issue 2: Poor efficacy in cell-based assays.
Possible Cause Troubleshooting Step
Low Cell Permeability The compound may not be efficiently crossing the cell membrane. Consider using a different cell line or performing a cell lysis assay to measure intracellular compound concentration.
Drug Efflux The compound may be a substrate for ABC transporters, leading to its efflux from the cell. Co-incubation with an efflux pump inhibitor (e.g., verapamil) can help diagnose this issue.
High Protein Binding The compound may bind to serum proteins in the cell culture medium, reducing its free concentration. Reduce the serum percentage in your assay medium, if possible for your cell line.
Compound Instability The compound may be unstable in the cell culture medium. Assess the stability of this compound in your specific medium over the time course of your experiment.

Experimental Protocols

Biochemical ERK2 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound.

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Recombinant active ERK2 enzyme.

    • Substrate: Myelin basic protein (MBP).

    • ATP solution.

    • This compound serial dilutions in DMSO.

  • Assay Procedure:

    • Add 5 µL of kinase buffer to each well of a 384-well plate.

    • Add 0.5 µL of serially diluted this compound or DMSO control.

    • Add 10 µL of a solution containing ERK2 enzyme and MBP substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of the inhibitor.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell-Based Proliferation Assay

This protocol measures the effect of this compound on the proliferation of a cancer cell line with an activated MAPK pathway (e.g., A375 melanoma).

  • Cell Seeding:

    • Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well.

    • Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or DMSO control.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each concentration.

    • Plot the percent inhibition against the log concentration of this compound.

    • Determine the EC50 value.

Visualizations

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., transcription factors) ERK->Downstream ERK2_IN_4 This compound ERK2_IN_4->ERK Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start biochemical Biochemical Assay (IC50 Determination) start->biochemical cell_based Cell-Based Assay (EC50 Determination) biochemical->cell_based western_blot Target Engagement Assay (Western Blot for p-ERK) cell_based->western_blot data_analysis Data Analysis and Troubleshooting western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.

Troubleshooting_Tree start Low In Vitro Efficacy is_biochemical Issue in Biochemical Assay? start->is_biochemical check_atp Check ATP Concentration & Enzyme Activity is_biochemical->check_atp Yes is_cell_based Issue in Cell-Based Assay? is_biochemical->is_cell_based No check_compound Verify Compound Integrity check_atp->check_compound resolve Problem Resolved check_compound->resolve check_permeability Assess Cell Permeability & Efflux is_cell_based->check_permeability Yes check_binding Evaluate Serum Protein Binding & Stability check_permeability->check_binding check_binding->resolve

Caption: A decision tree for troubleshooting low efficacy of this compound in vitro.

Technical Support Center: Troubleshooting ERK2 Inhibitor Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "ERK2-IN-4" is not available in publicly accessible scientific literature. This technical support guide has been developed using data from well-characterized, representative ERK1/2 inhibitors such as SCH772984, Ulixertinib (BVD-523), and Ravoxertinib (GDC-0994) to provide general guidance for researchers working with ERK2 inhibitors.

This guide is intended for researchers, scientists, and drug development professionals encountering issues with ERK2 inhibitors in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific problems you might face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for typical ERK2 inhibitors?

Most small molecule ERK2 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the ERK2 kinase domain.[1] This prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the MAPK/ERK signaling cascade.[1] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[2]

Q2: At what concentration should I start my experiments?

It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both target inhibition (p-ERK levels) and cell viability in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for your experiments.

Q3: My ERK2 inhibitor is showing toxicity at concentrations where I don't see significant target inhibition. What could be the cause?

This could be due to off-target effects, where the inhibitor affects other kinases or cellular proteins, leading to cytotoxicity.[3][4] It is also possible that impurities in your inhibitor stock or solvent toxicity are contributing to cell death.

Troubleshooting Guide: Unexpected Cytotoxicity

Issue: High cell death observed at expected effective concentrations.

Possible Cause 1: Inhibitor concentration is too high for the specific cell line.

  • Suggested Solution: Perform a detailed dose-response curve to determine the IC50 for cell viability. Start with a much lower concentration range and identify the lowest concentration that provides the desired biological effect with minimal toxicity.

Possible Cause 2: Off-target effects of the inhibitor.

  • Suggested Solution:

    • Use the lowest effective concentration possible.

    • If available, include a structurally similar but inactive compound as a negative control.

    • Validate key findings with a second ERK inhibitor that has a different chemical scaffold.[3]

    • Consider performing a kinome scan to identify potential off-target kinases.[4]

Possible Cause 3: Solvent (e.g., DMSO) toxicity.

  • Suggested Solution: Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to assess the impact of the solvent on cell viability.

Possible Cause 4: On-target toxicity in a highly dependent cell line.

  • Suggested Solution: In some cancer cell lines, the MAPK/ERK pathway is a critical survival pathway.[3] Inhibiting ERK2 in these cells can lead to apoptosis. Confirm this by performing assays for apoptosis markers like cleaved PARP or caspase-3/7 activity.

Quantitative Data Summary

The following tables summarize IC50 values for several well-characterized ERK1/2 inhibitors in both biochemical and cell-based assays.

Table 1: Biochemical IC50 Values of Representative ERK Inhibitors

InhibitorERK1 IC50 (nM)ERK2 IC50 (nM)
SCH77298441
Ulixertinib (BVD-523)0.3 (Ki)0.04 (Ki)
Ravoxertinib (GDC-0994)6.13.1
LY321499655

Data compiled from multiple sources.[5]

Table 2: Cell Viability IC50 Values of Representative ERK Inhibitors in Various Cell Lines

InhibitorCell LineIC50 (nM)
SCH772984HCT-11613
SH-SY5Y24
H12991700
Ulixertinib (BVD-523)HCT-116126
SH-SY5Y180
H12994500
Ravoxertinib (GDC-0994)HCT-116154
SH-SY5Y467
H1299>10000

Data sourced from a study on cell type-specific correlations between ERK activity and cell viability.[3][6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for determining the effect of an ERK2 inhibitor on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ERK2 inhibitor stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ERK2 inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 2: Western Blot for Phospho-ERK1/2 (Target Engagement)

This protocol is to confirm the on-target effect of the ERK2 inhibitor by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells and culture reagents

  • ERK2 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with the ERK2 inhibitor at various concentrations and time points.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to total-ERK1/2 and the loading control.

Visualizations

ERK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cytoplasmic_Targets Cytoplasmic Targets (e.g., RSK) ERK1_2->Cytoplasmic_Targets Nuclear_Targets Nuclear Targets (e.g., Transcription Factors) ERK1_2->Nuclear_Targets Translocation ERK2_IN_4 ERK2 Inhibitor (e.g., this compound) ERK2_IN_4->ERK1_2

Caption: The canonical MAPK/ERK2 signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Engagement start Seed Cells in 96-well plate treat Treat with broad range of inhibitor concentrations start->treat incubate Incubate for 48-72h treat->incubate viability Perform Cell Viability Assay (e.g., MTT) incubate->viability ic50 Determine Viability IC50 viability->ic50 treat2 Treat with concentrations around Viability IC50 ic50->treat2 Inform concentration selection start2 Seed Cells for Western Blot start2->treat2 lyse Lyse cells and quantify protein treat2->lyse wb Western Blot for p-ERK and Total ERK lyse->wb confirm Confirm on-target inhibition wb->confirm

Caption: Experimental workflow for assessing inhibitor toxicity.

Troubleshooting_Workflow start Unexpected Cytotoxicity Observed check_conc Is the inhibitor concentration optimized? start->check_conc optimize_conc Perform detailed dose-response curve check_conc->optimize_conc No check_solvent Is the solvent concentration below toxic levels? check_conc->check_solvent Yes optimize_conc->check_solvent adjust_solvent Reduce solvent concentration (e.g., <0.1% DMSO) check_solvent->adjust_solvent No check_off_target Could it be off-target effects? check_solvent->check_off_target Yes adjust_solvent->check_off_target validate_off_target Use structurally different ERK inhibitor as control check_off_target->validate_off_target Yes check_on_target Is the cell line highly dependent on ERK signaling? check_off_target->check_on_target No end_off_target Toxicity is likely off-target validate_off_target->end_off_target apoptosis_assay Perform apoptosis assay (cleaved PARP, Caspase-3) check_on_target->apoptosis_assay Yes check_on_target->end_off_target No end_on_target Toxicity is likely on-target apoptosis_assay->end_on_target

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Overcoming Resistance to ERK2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "ERK2-IN-4" is not publicly available in the searched scientific literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles and published data for other selective, ATP-competitive ERK1/2 inhibitors. The guidance provided should be considered as a general framework for researchers working with a novel ERK2 inhibitor and may require experimental validation for "this compound".

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an ATP-competitive ERK2 inhibitor like this compound?

ATP-competitive ERK2 inhibitors are small molecules designed to bind to the ATP-binding pocket of the ERK2 protein kinase.[1][2] This binding action prevents the phosphorylation of ERK2's downstream substrates by blocking the necessary ATP from binding, thereby inhibiting the propagation of signals along the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival, and its hyperactivity is a hallmark of many cancers.[1][3][4]

Q2: My cells are not responding to this compound treatment. What are the potential reasons?

Lack of response to an ERK2 inhibitor can stem from several factors:

  • Intrinsic Resistance: The cell line may possess inherent resistance mechanisms, such as pre-existing mutations in the MAPK pathway or active bypass signaling pathways.

  • Suboptimal Inhibitor Concentration: The concentration of this compound used may be insufficient to achieve complete inhibition of ERK2 activity. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line.

  • Experimental Conditions: Factors such as high serum concentration in the culture media can activate parallel signaling pathways that circumvent the effect of ERK2 inhibition.

  • Acquired Resistance: If the cells were previously sensitive and have developed resistance over time with continuous exposure, they may have acquired genetic or non-genetic alterations.

Q3: What are the known mechanisms of acquired resistance to ERK inhibitors?

Research on various ERK inhibitors has identified several key mechanisms of acquired resistance:

  • On-target Mutations in ERK1/2: Mutations within the kinase domain of ERK1 or ERK2 can prevent the inhibitor from binding effectively to the ATP pocket.[5][6][7]

  • ERK2 Gene Amplification: Increased copy number of the MAPK1 gene, which encodes ERK2, leads to overexpression of the ERK2 protein.[5][8] This requires higher concentrations of the inhibitor to achieve the same level of target engagement.

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to maintain proliferation and survival. Common bypass mechanisms include the activation of:

    • Receptor Tyrosine Kinases (RTKs) such as EGFR and ERBB2.[5]

    • The PI3K/AKT/mTOR pathway.[5]

Troubleshooting Guides

Issue 1: Suboptimal Inhibition of ERK2 Activity

Symptom: Western blot analysis shows minimal or no reduction in the phosphorylation of downstream ERK2 targets (e.g., p-RSK, p-c-Fos) after treatment with this compound.

Troubleshooting Steps:

  • Verify Inhibitor Potency:

    • Action: Perform a dose-response experiment to determine the IC50 of this compound in your cell line.

    • Protocol: See "Experimental Protocol 1: Cell Viability Assay (IC50 Determination)".

  • Optimize Treatment Conditions:

    • Action: Culture cells in low-serum media (e.g., 0.5-1% FBS) for a period before and during treatment to minimize confounding signals from growth factors.

    • Rationale: High serum levels can activate multiple signaling pathways that may mask the effect of ERK2 inhibition.

  • Assess Target Engagement:

    • Action: Perform a time-course experiment to determine the optimal duration of treatment for observing maximal inhibition of downstream signaling.

    • Protocol: See "Experimental Protocol 2: Western Blot Analysis of MAPK Pathway Activation".

Issue 2: Development of Acquired Resistance

Symptom: Cells initially respond to this compound, but over time, they resume proliferation at concentrations that were previously inhibitory.

Troubleshooting Steps:

  • Investigate On-Target Mutations:

    • Action: Sequence the coding regions of MAPK1 (ERK2) and MAPK3 (ERK1) in the resistant cells to identify potential mutations in the kinase domain.

  • Analyze ERK2 Expression Levels:

    • Action: Use Western blotting and quantitative PCR (qPCR) or copy number variation (CNV) analysis to determine if ERK2 is overexpressed or if the MAPK1 gene is amplified in resistant cells compared to the parental, sensitive cells.[5][8]

    • Protocol: See "Experimental Protocol 2: Western Blot Analysis of MAPK Pathway Activation".

  • Explore Bypass Pathways:

    • Action: Profile the activation status of key signaling pathways, such as the PI3K/AKT/mTOR and RTK pathways, in both sensitive and resistant cells using phospho-specific antibodies.

    • Protocol: See "Experimental Protocol 2: Western Blot Analysis of MAPK Pathway Activation".

  • Test Combination Therapies:

    • Action: Based on the identified resistance mechanism, test the efficacy of combining this compound with other targeted inhibitors.

      • If ERK2 is overexpressed, a combination with a MEK inhibitor may be effective.[5]

      • If the PI3K/AKT/mTOR pathway is activated, consider co-treatment with a PI3K or mTOR inhibitor.[5]

      • If an RTK like EGFR is upregulated, an EGFR inhibitor could restore sensitivity.[5]

Quantitative Data Summary

Table 1: Example IC50 Values of Various ERK Inhibitors in BRAF/RAS-Mutant Cancer Cell Lines

Cell LineInhibitorIC50 (µM)
HCT116 (KRAS mutant)GDC-09940.1 - 1.0
A375 (BRAF V600E)VX-11e0.01 - 0.1
MIA PaCa-2 (KRAS mutant)MK-83530.1 - 1.0
SK-MEL-28 (NRAS mutant)SCH7729840.01 - 0.1

Note: These are representative ranges from published literature and the specific IC50 for this compound will need to be determined experimentally.

Detailed Experimental Protocols

Experimental Protocol 1: Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.

Experimental Protocol 2: Western Blot Analysis of MAPK Pathway Activation
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, RSK, and other proteins of interest (e.g., AKT, S6) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription_Factors Translocates & Phosphorylates ERK2_IN_4 This compound ERK2_IN_4->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling cascade and the point of inhibition by this compound.

Resistance_Workflow Start Cells Develop Resistance to this compound Hypothesis Formulate Hypotheses: 1. On-target mutations 2. Target overexpression 3. Bypass pathway activation Start->Hypothesis Experiment Perform Experiments Hypothesis->Experiment Sequencing Sequence ERK1/2 Genes Experiment->Sequencing Western_qPCR Western Blot & qPCR for ERK2 Expression Experiment->Western_qPCR Phospho_Array Phospho-Kinase Array or Western Blot for Bypass Pathways Experiment->Phospho_Array Analysis Analyze Data Sequencing->Analysis Western_qPCR->Analysis Phospho_Array->Analysis Conclusion Identify Resistance Mechanism Analysis->Conclusion Strategy Develop Counter-Strategy: (e.g., Combination Therapy) Conclusion->Strategy

Caption: Experimental workflow for investigating resistance to this compound.

Resistance_Mechanisms_and_Solutions cluster_resistance Resistance Mechanisms cluster_solutions Potential Solutions Resistance Acquired Resistance to this compound On-target Mutation in ERK2 ERK2 Amplification/Overexpression Bypass Pathway Activation Solutions Therapeutic Strategies Next-generation ERK inhibitor Combine with MEK inhibitor Combine with PI3K/mTOR or RTK inhibitor Resistance:m1->Solutions:s1 Overcomes binding issue Resistance:m2->Solutions:s2 Reduces upstream input Resistance:m3->Solutions:s3 Blocks alternative signaling

Caption: Overcoming this compound resistance with targeted combination therapies.

References

Technical Support Center: ERK2-IN-4 and Paradoxical MAPK Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist you in troubleshooting and understanding the unexpected paradoxical activation of the MAPK pathway observed during experiments with the ERK2 inhibitor, ERK2-IN--4.

Frequently Asked Questions (FAQs)

Q1: What is ERK2-IN-4 and what is its expected mechanism of action?

A1: this compound is a small molecule inhibitor designed to selectively target the ATP-binding site of ERK2, a key kinase in the MAPK/ERK signaling cascade.[1] By inhibiting ERK2, this compound is expected to block the phosphorylation of downstream substrates, thereby preventing signal propagation that leads to cell proliferation and survival.[1]

Q2: What is paradoxical activation of the MAPK pathway?

A2: Paradoxical activation is an unexpected increase in the activity of a signaling pathway upon treatment with an inhibitor. This phenomenon is well-documented for RAF inhibitors, where inhibition of one RAF molecule in a dimer can lead to the transactivation of the other, ultimately increasing downstream ERK signaling in cells with upstream mutations (e.g., in RAS). While less common for ERK inhibitors, a similar outcome of increased pathway activity may be observed under certain cellular contexts.

Q3: Why am I observing an increase in phosphorylated MEK (p-MEK) and/or phosphorylated ERK (p-ERK) after treating cells with this compound, an ERK2 inhibitor?

A3: This is a classic sign of paradoxical activation. While counterintuitive, possible explanations include:

  • Disruption of Negative Feedback Loops: The MAPK pathway is regulated by several negative feedback loops where active ERK can phosphorylate and inhibit upstream components like RAF and MEK. By inhibiting ERK2, this compound may prevent this feedback, leading to the sustained or increased activity of upstream kinases, which then hyper-phosphorylate their targets.

  • Off-Target Effects: this compound may have off-target effects on other kinases or phosphatases that indirectly lead to the activation of the MAPK pathway.

  • Cellular Context: The paradoxical effect may be specific to cell lines with particular genetic backgrounds, such as those with mutations in upstream components like RAS or RAF, which create a high basal level of signaling.

Troubleshooting Guide

Problem 1: Increased p-ERK levels observed by Western blot after treatment with this compound.
  • Possible Cause 1: Reagent or Antibody Issues.

    • Solution: Verify the specificity of your primary and secondary antibodies. Run appropriate controls, including a positive control (e.g., cells stimulated with a growth factor like EGF or PMA) and a negative control (e.g., untreated or vehicle-treated cells). Ensure your antibodies have been validated for the species you are using.

  • Possible Cause 2: Disruption of Negative Feedback.

    • Solution: To investigate this, you should also probe for the phosphorylation status of upstream kinases such as p-MEK (Ser217/221) and p-C-RAF (Ser338). An increase in the phosphorylation of these upstream components would support the hypothesis of feedback loop disruption.

  • Possible Cause 3: Incorrect Inhibitor Concentration.

    • Solution: Perform a dose-response experiment. Test a wide range of this compound concentrations. Paradoxical activation can sometimes be concentration-dependent. A biphasic response, where low concentrations activate and high concentrations inhibit, might be observed.

Problem 2: Increased cell proliferation observed in a viability assay (e.g., MTS, MTT) after treatment with this compound.
  • Possible Cause 1: Assay Artifacts.

    • Solution: Some chemical compounds can interfere with the chemistry of viability assays.[2] To rule this out, perform a cell-free control where you add this compound to the assay medium without cells and measure the absorbance.[2] Any change in absorbance would indicate an artifact.

  • Possible Cause 2: Paradoxical Signaling Leading to Proliferation.

    • Solution: Correlate your proliferation data with signaling data from Western blots. If increased proliferation is observed at the same concentrations that cause an increase in p-ERK, it is likely a true biological effect.

  • Possible Cause 3: Cell Line Specificity.

    • Solution: Test the effect of this compound on a panel of cell lines with different genetic backgrounds (e.g., wild-type RAS/RAF vs. mutant RAS/RAF) to determine if the proliferative effect is context-dependent.

Quantitative Data Summary

The following tables provide representative data for well-characterized ERK inhibitors. Use this data as a benchmark for your experiments with this compound.

Table 1: In Vitro Kinase Inhibition

InhibitorTarget(s)IC50 (ERK1)IC50 (ERK2)
SCH772984ERK1/24 nM[3]1 nM[3]
Ulixertinib (BVD-523)ERK1/2-<0.3 nM[4]
Temuterkib (LY3214996)ERK1/25 nM[5]5 nM[5]
FR 180204ERK1/20.31 µM (Ki)[4]0.14 µM (Ki)[4]

Table 2: Cell-Based Assay Data

InhibitorCell LineAssayIC50
Ulixertinib (BVD-523)A375 (BRAF V600E)Proliferation180 nM[4]
SCH772984HCT-116 (KRAS G13D)ERK Inhibition-
SCH772984SH-SY5YViability24 nM[6]
UlixertinibSH-SY5YViability180 nM[6]
VX-11eHCT-116Viability12 nM[6]

Experimental Protocols

Western Blotting for MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of ERK, MEK, and RAF.

  • Cell Lysis:

    • Culture and treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[7]

    • Incubate with primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK, anti-phospho-MEK, anti-total-MEK) overnight at 4°C.[7]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash again and detect the signal using an ECL substrate.[7]

    • For normalization, strip the membrane and re-probe for total protein or a loading control like beta-actin.[8]

MTS Cell Proliferation Assay

This colorimetric assay measures cell viability.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and incubate for the desired time (e.g., 48-72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][10]

  • Record the absorbance at 490 nm using a microplate reader.[9][11]

  • Normalize the results to vehicle-treated control wells.

In Vitro ERK2 Kinase Assay

This assay directly measures the enzymatic activity of ERK2.

  • Prepare a reaction mixture containing assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 5 mM MgCl2), a substrate (e.g., Myelin Basic Protein), and active recombinant ERK2.

  • Add this compound at various concentrations.

  • Initiate the reaction by adding ATP (e.g., [γ-32P]ATP or using a luminescence-based kit like ADP-Glo™).[12][13]

  • Incubate for a specified time at 30°C.

  • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.[12][13]

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor SOS SOS GRB2->SOS RAS RAS SOS->RAS GTP loading RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., ELK1, c-Myc) ERK->Transcription phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Canonical MAPK/ERK Signaling Pathway.

Troubleshooting_Workflow Start Observation: Increased p-ERK and/or Cell Proliferation with This compound CheckAssay Step 1: Verify Assay Integrity Start->CheckAssay DoseResponse Step 2: Perform Dose-Response and Time-Course CheckAssay->DoseResponse Assay controls are valid Upstream Step 3: Analyze Upstream Kinase Activation (p-MEK, p-RAF) DoseResponse->Upstream Effect is dose-dependent CellPanel Step 4: Test in a Panel of Cell Lines Upstream->CellPanel Upstream kinases are hyper-activated Conclusion Conclusion: Paradoxical activation is likely due to feedback disruption in a specific cellular context. CellPanel->Conclusion Effect is dependent on RAS/RAF mutation status

References

Technical Support Center: Optimizing ERK2-IN-4 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving the ERK2 inhibitor, ERK2-IN-4.

Disclaimer: Publicly available information, including peer-reviewed literature and supplier datasheets, lacks specific biochemical and cellular potency data for a compound designated "this compound." The following guidance is based on established principles for other well-characterized ATP-competitive ERK1/2 inhibitors. Researchers using any ERK inhibitor should perform their own comprehensive characterization to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ERK2 inhibitors like this compound?

A1: ERK2 (Extracellular signal-regulated kinase 2) is a key protein kinase in the MAPK/ERK signaling pathway, which is crucial for regulating cell growth, differentiation, and survival.[1] Most small molecule ERK2 inhibitors, presumably including this compound, function through competitive inhibition. They bind to the ATP-binding site of the ERK2 protein, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling cascade.[1] Some inhibitors may also employ allosteric inhibition, binding to a site other than the ATP pocket to induce a conformational change that inactivates the enzyme.[1]

Q2: I am not seeing any inhibition of ERK2 activity with this compound in my assay. What are the initial troubleshooting steps?

A2: When an ERK inhibitor fails to show efficacy, it's essential to first verify the fundamentals of your experimental setup.

  • Inhibitor Integrity: Confirm the correct preparation and storage of your this compound stock solution. Ensure it was dissolved in an appropriate solvent, such as DMSO, and stored at the recommended temperature to prevent degradation. It is advisable to prepare fresh dilutions for each experiment.

  • Concentration and Treatment Time: Verify the concentration range and treatment duration. These parameters can vary significantly between cell lines and assay formats.

  • Pathway Activation: Ensure that the ERK pathway is robustly activated in your experimental system. Without a clear window of ERK activation, assessing inhibitor efficacy is difficult. It is recommended to include positive controls (e.g., cells stimulated with EGF or PMA) and negative controls (unstimulated or vehicle-treated cells) to validate the assay.

Q3: My biochemical (cell-free) assay shows potent inhibition, but I see a much weaker effect in my cell-based assay. Why is there a discrepancy?

A3: A drop in potency between biochemical and cellular assays is common for kinase inhibitors. This can be attributed to several factors:

  • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations near the Km of the kinase. In contrast, intracellular ATP levels are typically in the millimolar range, which can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value.

  • Cellular Permeability and Efflux: The inhibitor must be able to cross the cell membrane to reach its intracellular target. Poor membrane permeability or active removal by cellular efflux pumps can reduce the effective intracellular concentration of the compound.

  • Off-Target Effects: At higher concentrations required for cellular activity, the inhibitor might engage other kinases or cellular proteins, leading to confounding phenotypes or toxicity that can mask the on-target effect.

Q4: I am observing high background in my luminescence-based kinase assay (e.g., ADP-Glo™). What are the common causes and solutions?

A4: High background in luminescence assays can significantly reduce the signal-to-noise ratio. Common causes include:

  • Reagent Contamination: Contamination of buffers or reagents with ATP or ADP can lead to a high background signal. Use high-purity reagents and prepare fresh solutions.

  • Incomplete ATP Depletion: In assays like ADP-Glo™, residual ATP from the initial kinase reaction that is not fully depleted can be detected by the luciferase, leading to a high background. Ensure proper mixing and incubation times for the ATP depletion step.

  • Well-to-Well Crosstalk: A strong luminescent signal in one well can "bleed over" into adjacent wells, especially in white opaque plates. Avoid placing very high signal wells (positive controls) next to very low signal wells (negative controls).

  • DMSO Concentration: High concentrations of DMSO can interfere with enzyme activity and the luciferase reaction. It is generally recommended to keep the final DMSO concentration at or below 1%.

Troubleshooting Guides

Issue 1: Low Signal Intensity

A weak signal can be difficult to distinguish from background noise, leading to a poor signal-to-noise ratio.

Possible CauseRecommended Solution
Suboptimal Reagent Concentrations Titrate the concentration of ERK2 enzyme and substrate to find the optimal balance for robust signal generation. Ensure the ATP concentration is appropriate for the assay and not limiting.
Insufficient Incubation Time Optimize the incubation time for the kinase reaction and the final detection step. Time-course experiments can help determine the optimal duration for maximal signal generation.
Inactive Enzyme or Substrate Ensure all reagents are within their expiration date and have been stored correctly. Avoid repeated freeze-thaw cycles of the enzyme.
Low Target Protein Expression (Cell-Based Assays) Confirm that the cell line used expresses sufficient levels of ERK2. Consider stimulating the cells to induce higher pathway activation if applicable.
Suboptimal Cell Density (Cell-Based Assays) Optimize the cell seeding density. Too few cells will generate a weak signal, while too many can lead to high background and altered signaling due to confluency.
Issue 2: High Background Signal

High background can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.

Possible CauseRecommended Solution
Nonspecific Binding of Reagents Increase the number and duration of wash steps after incubation with antibodies (Western Blot) or detection reagents. Optimize the concentration of primary and secondary antibodies by performing a titration.
Contaminated Reagents or Buffers Prepare fresh reagents and buffers using high-purity water and chemicals. Filter-sterilize solutions to remove particulate matter.
High Cell Seeding Density (Cell-Based Assays) Titrate the cell seeding density to find the optimal number that provides a good signal without excessive background. Overly confluent cells can lead to increased nonspecific signals.
Instrument Settings For fluorescence or luminescence assays, ensure the correct filters and gain settings are being used on the plate reader.
Autofluorescence (Fluorescence Assays) Use phenol red-free media. Include an unstained cell control to assess the level of autofluorescence.
Issue 3: High Well-to-Well Variability
Possible CauseRecommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. For multi-well plates, consider using a multichannel pipette or automated liquid handler.
Edge Effects Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile water or media to create a humidity barrier.
Temperature Gradients Ensure the incubator provides uniform temperature and CO2 distribution. Allow plates to equilibrate to room temperature before adding reagents if the protocol requires it.
Incomplete Mixing Ensure thorough but gentle mixing of reagents in each well, especially after reagent additions in multi-step assays like ADP-Glo™.

Experimental Protocols

Protocol 1: In Vitro ERK2 Kinase Assay (Luminescence-Based, e.g., ADP-Glo™)

This protocol measures the ability of this compound to inhibit the enzymatic activity of purified ERK2.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[2]

    • Dilute purified active ERK2 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in the reaction buffer.

    • Prepare serial dilutions of this compound in kinase buffer with a constant final DMSO concentration (e.g., 1%).

  • Kinase Reaction:

    • In a 384-well low-volume white plate, add 1 µL of inhibitor or vehicle (DMSO).

    • Add 2 µL of diluted ERK2 enzyme.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK (p-ERK) in Cell Lysates

This protocol determines the phosphorylation status of ERK1/2 in response to this compound treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • (Optional) To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours.

    • Pre-treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for 1-4 hours. Include a vehicle control (e.g., DMSO).

    • (Optional) Stimulate the ERK pathway by adding a growth factor (e.g., 100 ng/mL EGF for 15 minutes) after the inhibitor pre-treatment.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Data Presentation

Table 1: Illustrative IC50 Values for Various ERK Inhibitors

Note: This data is for illustrative purposes as specific data for this compound is not publicly available.

InhibitorAssay TypeTargetIC50 (nM)
Ravoxertinib (GDC-0994)BiochemicalERK16.1[3]
BiochemicalERK23.1[3]
Ulixertinib (BVD-523)BiochemicalERK2<0.3[4]
SCH772984BiochemicalERK14[4]
BiochemicalERK21[4]
FR180204BiochemicalERK1140[3]
BiochemicalERK2310[3]

Table 2: Troubleshooting Checklist for Low Signal-to-Noise Ratio

CheckpointYes/NoNotes
Inhibitor Integrity
Fresh stock solution prepared?
Stored correctly?
Assay Conditions
Reagent concentrations optimized?
Incubation times optimized?
Cell density optimized (cell-based)?
Controls
Positive control shows strong signal?
Negative control shows low background?
Vehicle control shows no effect?
Instrumentation
Correct filters/settings used?
Plate reader calibrated?

Visualizations

ERK_Signaling_Pathway ERK Signaling Pathway and Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK2 MEK->ERK phosphorylates Downstream Downstream Targets (Transcription Factors, etc.) ERK->Downstream phosphorylates ERK2_IN_4 This compound ERK2_IN_4->ERK inhibits

Caption: The canonical ERK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Signal-to-Noise Start Low Signal-to-Noise Ratio Observed CheckSignal Evaluate Signal Strength Start->CheckSignal CheckBackground Evaluate Background Level CheckSignal->CheckBackground Adequate LowSignal Low Signal CheckSignal->LowSignal Weak HighBackground High Background CheckBackground->HighBackground High Result Improved S/N Ratio CheckBackground->Result Low OptimizeReagents Optimize Enzyme/ Substrate/Antibody Concentrations LowSignal->OptimizeReagents OptimizeIncubation Optimize Incubation Times LowSignal->OptimizeIncubation CheckReagentIntegrity Check Reagent Integrity & Storage LowSignal->CheckReagentIntegrity OptimizeWashes Increase/Optimize Wash Steps HighBackground->OptimizeWashes CheckContamination Prepare Fresh Reagents/Buffers HighBackground->CheckContamination OptimizeCellDensity Optimize Cell Density HighBackground->OptimizeCellDensity OptimizeReagents->Result OptimizeIncubation->Result CheckReagentIntegrity->Result OptimizeWashes->Result CheckContamination->Result OptimizeCellDensity->Result

Caption: A decision tree for troubleshooting low signal-to-noise in ERK2 assays.

Western_Blot_Workflow Experimental Workflow for p-ERK Western Blot A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody (anti-p-ERK) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection G->H I 9. Stripping & Re-probing (anti-Total ERK) H->I J 10. Data Analysis (Densitometry) I->J

Caption: A step-by-step workflow for analyzing p-ERK levels via Western blotting.

References

ERK2-IN-4 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK2 inhibitor, ERK2-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable inhibitor of Extracellular signal-regulated kinase 2 (ERK2). It binds preferentially to ERK2 with a reported Kd of 5 μM and specifically inhibits the phosphorylation of downstream targets like Rsk-1 and Elk-1.[1] Notably, it has minimal impact on the phosphorylation of ERK itself by its upstream activator, MEK1/2.[1] The ERK signaling pathway is a crucial component of the mitogen-activated protein kinase (MAPK) cascade, which regulates a wide array of cellular processes including proliferation, differentiation, and survival.[2][3]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO).[4] For long-term storage, it is recommended to store the powder at -20°C for up to three years and in-solvent stock solutions at -80°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[5]

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

Directly dissolving this compound in aqueous solutions is not recommended due to its low aqueous solubility.[5] Stock solutions should be prepared in an appropriate organic solvent like DMSO. Working solutions for cell-based assays are then made by diluting the high-concentration stock into the aqueous buffer or cell culture medium.

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges with the solubility of this compound during experimental procedures. This guide provides solutions to common problems.

Problem 1: this compound powder does not fully dissolve in DMSO.

Possible Causes:

  • Concentration is too high: The desired concentration may exceed the solubility limit of the compound in DMSO.

  • Low-quality solvent: The DMSO used may contain water, which can significantly reduce the solubility of hydrophobic compounds.

  • Insufficient dissolution time or energy: The compound may require more time or energy to fully dissolve.

Solutions:

  • Verify Concentration: Ensure the target concentration is within the known solubility limits. The solubility of this compound in DMSO is reported to be 15 mg/mL (45.62 mM).[4]

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions.

  • Aid Dissolution: Gentle warming of the solution to 37°C for 10-15 minutes can help.[5] Sonication is also recommended to break down any aggregates and facilitate dissolution.[4][6]

  • Visual Inspection: Always visually inspect the solution to ensure there are no visible particulates before use.[5]

Problem 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).

Possible Causes:

  • Exceeded Aqueous Solubility: The final concentration of this compound in the aqueous medium is above its solubility limit.

  • Insufficient DMSO Concentration: The final percentage of DMSO in the working solution is too low to maintain the compound in solution.

  • Interactions with Media Components: Components in the cell culture medium, such as proteins in serum, can sometimes cause precipitation.

Solutions:

  • Lower the Final Concentration: Reduce the final working concentration of this compound in your assay.

  • Optimize Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically ≤ 0.5%), a slight increase might be necessary to maintain solubility.[7]

  • Serial Dilutions: Instead of a single large dilution, perform a serial dilution of the stock solution in the aqueous medium to allow for a more gradual change in solvent polarity.

  • Prepare Fresh Solutions: Prepare working solutions immediately before use to minimize the time for potential precipitation.

  • Consider an In Vivo Formulation: For some applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested, with a solubility of 2 mg/mL (6.08 mM). Sonication is also recommended for this formulation.[4]

Data Presentation

Table 1: Solubility of this compound

Solvent/FormulationConcentrationMolar EquivalentRecommendation
DMSO15 mg/mL45.62 mMSonication is recommended.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL6.08 mMSonication is recommended.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 328.81 g/mol )[4]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.288 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate for a few minutes until the solution is clear.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Western Blotting for Inhibition of ERK Signaling

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Growth factor (e.g., EGF) for stimulation

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Serum Starvation (Optional): To reduce basal ERK activity, you can serum-starve the cells for 4-16 hours.

  • Inhibitor Treatment: Prepare working solutions of this compound by diluting the stock solution in cell culture medium. Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulation: If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 5-15 minutes) before lysis.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Proceed with standard western blotting protocols to detect the levels of phosphorylated and total ERK.

Visualizations

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, Elk-1) ERK->Downstream ERK2_IN_4 This compound ERK2_IN_4->ERK Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: The ERK/MAPK signaling cascade and the inhibitory action of this compound.

Troubleshooting_Workflow Start This compound Solubility Problem Check_Conc Is concentration ≤ 15 mg/mL in DMSO? Start->Check_Conc Use_Anhydrous Use anhydrous DMSO Check_Conc->Use_Anhydrous No Check_Precipitation Precipitation in aqueous buffer? Check_Conc->Check_Precipitation Yes Warm_Sonicate Warm to 37°C and/or sonicate Use_Anhydrous->Warm_Sonicate Warm_Sonicate->Check_Precipitation Lower_Conc Lower final concentration Check_Precipitation->Lower_Conc Yes Success Problem Resolved Check_Precipitation->Success No Optimize_DMSO Optimize final DMSO % Lower_Conc->Optimize_DMSO Serial_Dilute Use serial dilutions Optimize_DMSO->Serial_Dilute Serial_Dilute->Success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing ERK2-IN-4 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the ERK2 inhibitor, ERK2-IN-4.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format, offering step-by-step solutions.

Issue 1: Inconsistent IC50 Values for this compound

Q: We are observing significant variability in the IC50 values of this compound between experiments. What are the potential causes and how can we address this?

A: Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Experimental Consistency is Key: IC50 values are highly sensitive to the experimental setup. Even minor variations can lead to different results, making direct comparisons between different laboratories challenging.[1] To ensure reproducibility within your lab, it is crucial to maintain strict consistency across all aspects of your experiments.

  • Inhibitor Preparation and Storage:

    • Solubility: Ensure this compound is completely dissolved. If you observe any precipitation, gentle heating and/or sonication can be used to aid dissolution.[2]

    • Storage: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month), protected from moisture.[2] Avoid repeated freeze-thaw cycles.

    • Solvent Effects: Most inhibitors are dissolved in DMSO. Be aware that DMSO itself can have effects on cells. It's important to include a vehicle control (DMSO alone) in all experiments and keep the final DMSO concentration consistent across all wells and typically below 0.5%.[1]

  • Cell-Based Assay Parameters:

    • Cell Density and Confluency: The confluency of your cells at the time of treatment can significantly influence signaling pathway activity and, consequently, the inhibitor's effect.[3] Standardize your cell seeding density and treatment confluency for all experiments.

    • Treatment Duration: The incubation time with this compound will impact the observed IC50 value. Optimize and maintain a consistent treatment duration.

    • Serum Concentration: Components in serum can interact with the inhibitor or affect the signaling pathway. If possible, consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, but be mindful of the potential impact on cell health.

  • Assay-Specific Considerations:

    • ATP Concentration (In Vitro Kinase Assays): For ATP-competitive inhibitors like many ERK inhibitors, the concentration of ATP in the assay will directly affect the IC50 value.[1] To obtain more comparable data, it is recommended to use an ATP concentration close to the Km value for ERK2.

    • Kinase Autophosphorylation: The autophosphorylation of kinases can vary and contribute to variability, especially in luciferase-based kinase assays that measure ATP consumption.[1]

To systematically address this, perform the following:

  • Validate Inhibitor Stock: Prepare a fresh stock solution of this compound, ensuring complete dissolution.

  • Optimize and Standardize Cell Culture Conditions: Perform a cell titration experiment to determine the optimal seeding density. Always treat cells at the same confluency.

  • Run a Dose-Response and Time-Course Experiment: This will help you determine the optimal concentration range and treatment duration for your specific cell line and experimental conditions.[3]

Issue 2: Lack of Expected Inhibition of ERK Phosphorylation

Q: We are not observing a decrease in phosphorylated ERK (p-ERK) levels after treating our cells with this compound. What should we check?

A: This issue can be due to problems with the inhibitor, the experimental protocol, or the detection method. Here’s a checklist to identify the root cause:

  • Verify the Basics:

    • Inhibitor Integrity: Confirm the correct preparation and storage of your this compound stock solution as described in the previous section.[3]

    • Concentration and Duration: Double-check the final concentration of the inhibitor and the treatment time. These parameters can be cell-line dependent.[3]

  • Review Your Western Blot Protocol:

    • Lysis Buffer Composition: Your lysis buffer must contain phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.[3]

    • Antibody Specificity and Dilution: Ensure your primary antibodies for both p-ERK (Thr202/Tyr204) and total ERK are specific and used at the recommended dilutions.

    • Loading Controls: Always probe for total ERK as a loading control to normalize the p-ERK signal.[3] This is crucial to confirm that the lack of p-ERK signal is not due to lower protein loading.

    • Positive Control: Include a positive control where ERK is known to be activated (e.g., stimulation with a growth factor like EGF or FGF) to ensure your detection system for p-ERK is working correctly.[3]

  • Validate ERK Pathway Activation:

    • Stimulation Protocol: If you are studying the inhibition of stimulated ERK activity, you must first validate your activation protocol. Perform a time-course and dose-response experiment with your chosen ERK pathway activator (e.g., EGF, FGF, PMA) to determine the peak of p-ERK expression.[3] This peak is the optimal time point to assess the effect of this compound.

Issue 3: Unexpected Cell Toxicity or Off-Target Effects

Q: We are observing significant cell death at concentrations where we don't expect to see strong on-target effects, or we are seeing phenotypes inconsistent with ERK inhibition. How can we investigate potential off-target effects?

A: Unexpected phenotypes can be a sign of off-target activity, where the inhibitor interacts with other kinases or cellular proteins.[4] This is a common consideration for kinase inhibitors, especially at higher concentrations.

  • Dose-Response Comparison: Perform parallel dose-response experiments to determine the IC50 for cell viability (using an MTT or similar assay) and the IC50 for ERK1/2 inhibition (via Western blot for p-ERK). A large discrepancy between these two values may suggest off-target toxicity.

  • Use a Structurally Different ERK Inhibitor: Comparing the effects of this compound with another ERK inhibitor that has a different chemical structure can help differentiate between on-target and off-target effects. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Paradoxical Pathway Activation: In some cellular contexts, kinase inhibitors can cause a paradoxical increase in the phosphorylation of their target. This can be dose- and time-dependent. If you observe an increase in p-ERK levels, consider performing a detailed dose-response and time-course experiment to characterize this effect.

  • Consult Kinome Profiling Data: If available for this compound, kinome-wide selectivity profiling data can reveal its interactions with other kinases. This information is invaluable for interpreting unexpected phenotypes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor that preferentially binds to ERK2.[2] It acts by specifically inhibiting the phosphorylation of downstream targets of ERK, such as Rsk-1 and Elk-1.[2] Importantly, it has little effect on the phosphorylation of ERK itself by its upstream activator MEK1/2.[2]

Q2: What are the recommended experimental controls when using this compound?

A2: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that have not been treated with either the inhibitor or the vehicle.

  • Positive Control for ERK Activation: If you are studying the inhibition of stimulated ERK activity, include a control where cells are treated with an activator (e.g., EGF) but not the inhibitor.

  • Positive Control for Assay Readout: For Western blotting, a lysate from cells known to have high p-ERK levels. For a cell viability assay, a known cytotoxic compound.

Q3: How should I prepare and store this compound?

A3: For stock solutions, dissolve this compound in an appropriate solvent like DMSO. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), store at -20°C.[2] Always keep the stock solution sealed and protected from moisture.[2] If precipitation occurs upon thawing, you can use sonication to help redissolve the compound.[2]

Q4: Can this compound affect cell proliferation?

A4: Yes, as an inhibitor of the ERK pathway, which is crucial for cell growth and division, this compound is expected to inhibit cell proliferation. Studies have shown that it can completely inhibit cell proliferation and decrease the number of cell colonies in a dose-dependent manner.[2]

Quantitative Data Summary

The following table provides a template for summarizing IC50 data for ERK inhibitors across different cancer cell lines. Note that the IC50 values for this compound will need to be determined empirically for your specific cell lines and experimental conditions. The data presented here for other ERK inhibitors is for illustrative purposes.

InhibitorCell LineIC50 (ERK Inhibition) (nM)IC50 (Cell Viability) (nM)
SCH772984SH-SY5Y7524
UlixertinibSH-SY5Y86180
RavoxertinibSH-SY5Y97467
VX-11eHCT-1163912
UlixertinibHCT-1163236
SCH772984H1299-~100
UlixertinibH1299-~200
RavoxertinibH1299-~500

Data adapted from studies on various ERK inhibitors.[1][5]

Experimental Protocols

1. Western Blotting for p-ERK and Total ERK

This protocol describes how to assess the inhibitory effect of this compound on ERK phosphorylation.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If necessary, serum-starve the cells for 12-24 hours in serum-free medium to reduce basal ERK activity.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

2. MTT Cell Viability Assay

This protocol outlines the steps to determine the effect of this compound on cell viability.

  • Materials:

    • Adherent cancer cell line of interest

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Phosphate Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos GrowthFactor Growth Factor GrowthFactor->RTK Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., Rsk-1, Elk-1) ERK->Downstream ERK2_IN_4 This compound ERK2_IN_4->ERK Response Cellular Responses (Proliferation, Survival) Downstream->Response

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Culture (Seeding & Growth) start->cell_culture treatment 2. Treatment (this compound Dose-Response) cell_culture->treatment assay_choice 3. Choose Assay treatment->assay_choice western_blot Western Blot (p-ERK/Total ERK) assay_choice->western_blot  Target Inhibition viability_assay Cell Viability Assay (e.g., MTT) assay_choice->viability_assay  Cellular Effect data_acquisition 4. Data Acquisition western_blot->data_acquisition viability_assay->data_acquisition data_analysis 5. Data Analysis (IC50 Calculation) data_acquisition->data_analysis conclusion End: Conclusion data_analysis->conclusion Troubleshooting_Tree start Inconsistent Results? ic50_var IC50 Variability start->ic50_var no_inhibition No p-ERK Inhibition start->no_inhibition off_target Unexpected Toxicity start->off_target check_inhibitor Check Inhibitor Prep & Storage ic50_var->check_inhibitor check_cells Standardize Cell Culture Conditions ic50_var->check_cells check_assay Review Assay Parameters ic50_var->check_assay check_inhibitor2 Verify Inhibitor Concentration & Time no_inhibition->check_inhibitor2 check_wb Review Western Blot Protocol no_inhibition->check_wb check_activation Validate ERK Activation no_inhibition->check_activation compare_ic50 Compare Viability vs. Inhibition IC50 off_target->compare_ic50 use_alt_inhibitor Use Structurally Different Inhibitor off_target->use_alt_inhibitor

References

Validation & Comparative

Validating the Specificity of ERK2-IN-4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the kinase specificity of the novel inhibitor, ERK2-IN-4. By comparing its performance against established and well-characterized ERK1/2 inhibitors—SCH772984, ulixertinib (BVD-523), and GDC-0994 (ravoxertinib)—researchers can gain a comprehensive understanding of its selectivity profile. The following sections detail key experimental methodologies and provide templates for data presentation and visualization to support a thorough assessment.

Introduction to ERK Signaling

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a central regulator of diverse cellular processes, including proliferation, differentiation, survival, and motility. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets. The development of potent and selective ERK1/2 inhibitors is therefore a significant focus of oncological research. This guide focuses on the validation of a novel inhibitor, this compound, by comparing its specificity to that of other known ERK inhibitors.

Kinase Specificity Profiling

A critical step in the development of any kinase inhibitor is to determine its selectivity across the human kinome. Broad-spectrum off-target activity can lead to unforeseen toxicities and a narrow therapeutic window. Several established platforms are available for comprehensive kinase profiling.

Comparative Kinome Scan Data

The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding.

Table 1: Comparative Kinome Scan Data for ERK1/2 Inhibitors

KinaseThis compound (% of Control @ 1µM)SCH772984 (% of Control @ 1µM)Ulixertinib (BVD-523) (% of Control @ 1µM)GDC-0994 (Ravoxertinib) (% of Control @ 1µM)
ERK1 (MAPK3) Data not available0.10.151.1
ERK2 (MAPK1) Data not available0.10.30.3
CLK2Data not available65>10>10
FLT4 (VEGFR3)Data not available60>10>10
GSG2 (Haspin)Data not available51>10>10
MAP4K4Data not available71>10>10
MINK1Data not available66>10>10
PRKD1Data not available50>10>10
TTKData not available62>10>10
ERK8 (MAPK15)Data not available>100.45>10

Note: Data for SCH772984, ulixertinib, and GDC-0994 are compiled from publicly available sources.[1][2][3][4][5]

Cellular Target Engagement

Demonstrating that a compound engages its intended target within a cellular context is a crucial validation step. Cellular target engagement assays provide a more physiologically relevant measure of a compound's potency and selectivity.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a proximity-based method that measures compound binding to a specific kinase in living cells.[6][7][8][9][10] This is achieved through Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Table 2: Cellular Target Engagement of ERK1/2 Inhibitors

Assay ParameterThis compoundSCH772984Ulixertinib (BVD-523)GDC-0994 (Ravoxertinib)
Cellular IC50 (ERK2) Data not available~1-4 nM~20-50 nM~86 nM
Cell Line(s) Tested SpecifyA375, Colo205, etc.A375, Colo205, etc.A375

Note: Cellular IC50 values can vary depending on the cell line and assay conditions. Data for comparator compounds are derived from published literature.[5][11][12]

Signaling Pathway Analysis

To confirm that target engagement translates into functional inhibition of the signaling pathway, downstream markers of ERK1/2 activity should be assessed.

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK CREB CREB ERK->CREB Proliferation Cell Proliferation, Survival, Differentiation RSK->Proliferation CREB->Proliferation ERK2_IN_4 This compound ERK2_IN_4->ERK

Caption: The RAS-RAF-MEK-ERK signaling cascade.

A western blot analysis can be used to measure the phosphorylation status of downstream ERK1/2 substrates, such as p90 ribosomal S6 kinase (RSK). A potent and selective ERK inhibitor should reduce the levels of phosphorylated RSK (pRSK) in a dose-dependent manner.

Experimental Protocols

KINOMEscan™ Protocol (General Overview)

The KINOMEscan™ assay platform is based on a competitive binding assay.[13][14][15] A DNA-tagged kinase is mixed with an immobilized ligand and the test compound. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. The results are reported as a percentage of the DMSO control, where a lower value indicates a stronger interaction between the compound and the kinase.

NanoBRET™ Target Engagement Protocol (General Overview)
  • Cell Preparation: Cells are transiently or stably transfected with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Assay Plate Preparation: Transfected cells are seeded into a multi-well plate.

  • Compound and Tracer Addition: The test compound (e.g., this compound) is added to the cells at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the target kinase.

  • Lysis and Signal Detection: A substrate for NanoLuc® is added, and the BRET signal is measured on a luminometer. The BRET ratio is calculated as the ratio of the tracer emission to the NanoLuc® emission.

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target kinase. IC50 values are determined from the dose-response curves.[6][7][8][9][10]

NanoBRET_Workflow Start Start: Transfected Cells (Kinase-NanoLuc) Add_Inhibitor Add Test Inhibitor (e.g., this compound) Start->Add_Inhibitor Add_Tracer Add Fluorescent Tracer Add_Inhibitor->Add_Tracer Incubate Incubate Add_Tracer->Incubate Measure Measure BRET Signal Incubate->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

References

A Comparative Guide to ERK2 Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of key ERK inhibitors, supported by experimental data and detailed protocols. As the specific compound "ERK2-IN-4" is not publicly documented, this guide will focus on a selection of well-characterized and widely used ERK inhibitors: SCH772984, Ravoxertinib (GDC-0994), Ulixertinib (BVD-523), Temuterkib (LY3214996), and MK-8353.

Extracellular signal-regulated kinase 2 (ERK2) is a pivotal serine/threonine kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway is fundamental in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[2] Dysregulation of the MAPK/ERK pathway is a frequent driver of oncogenesis, making its components, particularly ERK1 and ERK2, attractive targets for therapeutic intervention.[2]

ERK inhibitors function by binding to the ATP-binding site of ERK1/2, thereby preventing the phosphorylation of their downstream substrates and halting the signal transduction cascade.[3] These inhibitors are being actively investigated for their potential in treating various cancers, especially those harboring mutations in upstream components like BRAF and RAS.[4]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a multi-tiered kinase cascade initiated by extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers a series of phosphorylation events, activating RAS, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1 and MEK2, which are the direct upstream kinases of ERK1 and ERK2. Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cellular responses.[1][2]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene Regulates ERK_Inhibitor ERK Inhibitor (e.g., this compound) ERK_Inhibitor->ERK Inhibits

Figure 1: The canonical MAPK/ERK signaling pathway and the point of intervention for ERK inhibitors.

Comparative Analysis of ERK Inhibitors

The following tables summarize the biochemical potency and cellular activity of several prominent ERK inhibitors based on publicly available data.

Table 1: Biochemical Potency of Selected ERK Inhibitors
InhibitorTargetIC50 (nM)Reference
SCH772984 ERK14[5][6]
ERK21[5][6]
Ravoxertinib (GDC-0994) ERK11.1[5][6]
ERK20.3[5][6]
Ulixertinib (BVD-523) ERK2<0.3[5][6]
Temuterkib (LY3214996) ERK15[4][5]
ERK25[4][5]
MK-8353 ERK123.0[5]
ERK28.8[5]
Table 2: Cellular Activity of Selected ERK Inhibitors
InhibitorCell LineAssayIC50 (nM)Reference
SCH772984 H727 (Parental)Cell Proliferation135[7]
KO-947 (similar to Ulixertinib) Colo829 (BRAF V600E)Cell Proliferation82[4]
Compound 39 (Isoindolinone class) HCT-116Tumor Growth Inhibition (in vivo)71% inhibition[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are standard protocols for key in vitro assays.

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ERK2.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitor C Incubate inhibitor, ERK2, and substrate in 96-well plate A->C B Prepare reaction buffer with purified ERK2 and substrate (e.g., MBP) B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C D->E F Stop reaction and measure substrate phosphorylation (e.g., ADP-Glo) E->F G Plot dose-response curve and determine IC50 F->G MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat with serial dilutions of inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

References

A Comparative Guide to the Kinase Selectivity of ERK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal serine/threonine kinases that act as the terminal nodes of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the MAPK pathway, frequently driven by mutations in upstream components like RAS and BRAF, is a hallmark of many cancers. Consequently, direct inhibition of ERK1/2 has emerged as a promising therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).

The clinical viability of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or modulate efficacy. This guide provides a comparative analysis of the kinase selectivity profiles of four prominent ERK1/2 inhibitors: Ulixertinib (BVD-523), SCH772984, LY3214996, and Ravoxertinib (GDC-0994). The information herein is compiled from publicly available preclinical data to aid researchers in selecting the appropriate tool compounds for their studies and to provide a comparative landscape for drug development professionals.

Kinase Selectivity Profiles: A Comparative Overview

The following table summarizes the on-target potency and notable off-target activities of the four ERK1/2 inhibitors. While all demonstrate high potency against ERK1 and ERK2, their broader kinase interaction profiles show some distinctions. It is important to note that direct head-to-head comparisons are challenging due to variations in the specific kinase panels and assay formats used in different studies.

InhibitorPrimary TargetsOn-Target Potency (Biochemical Assay)Selectivity Profile SummaryNotable Off-Targets
Ulixertinib (BVD-523) ERK1, ERK2ERK1: Ki < 0.3 nMERK2: Ki < 0.3 nMHighly selective based on a screen against 75 kinases and a KINOMEscan® panel of 468 kinases.[1]ERK8[2]
SCH772984 ERK1, ERK2ERK1: IC50 = 4 nMERK2: IC50 = 1 nMHighly specific for ERK1/2 as determined by a KINOMEscan panel of 456 kinases, with few, significantly weaker off-targets.Weak inhibition of JNK1 (IC50 = 1080 nM) and haspin (IC50 = 398 nM) has been reported.
LY3214996 ERK1, ERK2ERK1: IC50 = 5 nMERK2: IC50 = 5 nMDemonstrated high selectivity in a DiscoverX panel of 512 kinases.[3]Information on specific off-targets from broad panel screening is limited in publicly available data.
Ravoxertinib (GDC-0994) ERK1, ERK2ERK1: IC50 = 1.1 nMERK2: IC50 = 0.3 nMDescribed as a highly selective ERK1/2 inhibitor.p90RSK (IC50 = 12 nM)[4]

Visualizing the Point of Inhibition: The MAPK/ERK Signaling Pathway

The diagram below illustrates the core components of the MAPK/ERK signaling cascade and highlights the position of ERK1/2, the direct target of the inhibitors discussed in this guide.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK1_2 MEK1/2 RAF->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors translocates to nucleus and phosphorylates Inhibitors Ulixertinib SCH772984 LY3214996 Ravoxertinib Inhibitors->ERK1_2 inhibit Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression regulates

MAPK/ERK signaling pathway and point of inhibition.

Experimental Protocols

The kinase selectivity data presented in this guide were primarily generated using two types of assays: broad panel kinase screening platforms and individual biochemical assays. Below are detailed methodologies for representative examples of these experiments.

KINOMEscan® Profiling (Competition Binding Assay)

The KINOMEscan® platform by Eurofins DiscoverX is a widely used method for assessing kinase inhibitor selectivity. It is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases.

Experimental Workflow:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand specific to the kinase active site, and the test compound.

  • Competition Reaction: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.

  • Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A %Ctrl of 100 signifies no inhibition, while a value close to 0 indicates strong inhibition. These values can be used to calculate dissociation constants (Kd) for specific interactions.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

The LanthaScreen® Eu Kinase Binding Assay from Thermo Fisher Scientific is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay used to measure the binding of inhibitors to the ATP site of a kinase.

Experimental Workflow:

  • Assay Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive tracer to the kinase of interest. The kinase is tagged with an antibody labeled with a europium (Eu) cryptate donor fluorophore. When the tracer (labeled with an acceptor fluorophore) binds to the kinase, the donor and acceptor are brought into close proximity, resulting in a high FRET signal.

  • Inhibitor Competition: A test inhibitor that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.

  • Assay Procedure:

    • The test compound, kinase-antibody mixture, and tracer are added to the wells of a microplate.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • The plate is read on a TR-FRET compatible plate reader, measuring the emission from both the donor (europium) and the acceptor fluorophore.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The inhibition of tracer binding is determined by the decrease in this ratio in the presence of the test compound. IC50 values are then calculated from the dose-response curves.

Comparative Analysis and Conclusion

The development of selective ERK1/2 inhibitors is a key strategy for overcoming resistance to upstream MAPK pathway inhibitors. The four compounds reviewed here—Ulixertinib (BVD-523), SCH772984, LY3214996, and Ravoxertinib (GDC-0994)—all exhibit high potency for their intended targets, ERK1 and ERK2.

Based on the available data, Ulixertinib (BVD-523) and SCH772984 have been extensively profiled and are reported to be highly selective with minimal off-target activities at concentrations relevant to their on-target potency. The identification of ERK8 as an off-target for Ulixertinib provides a specific point of consideration for researchers. LY3214996 is also described as highly selective, though detailed public data on its off-target profile from broad screens is less accessible. Ravoxertinib (GDC-0994) shows potent inhibition of the downstream kinase p90RSK, which may contribute to its overall pathway inhibition but also represents a defined off-target activity.

The choice of an ERK inhibitor for preclinical research should be guided by the specific experimental context. For studies requiring the most selective chemical probe, Ulixertinib and SCH772984 appear to be excellent choices based on the extensive selectivity profiling that has been published. For drug development professionals, the distinct selectivity profiles of these compounds may translate to different safety and efficacy profiles in a clinical setting. As more comprehensive and directly comparative kinome-wide data becomes available, a more nuanced understanding of the selectivity of these and other emerging ERK inhibitors will undoubtedly emerge.

References

assessing the on-target effects of ERK2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the On-Target Effects of ERK2-IN-4

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of this compound against other known ERK2 inhibitors. The information is supported by experimental data and detailed protocols to aid in the evaluation and application of these compounds in research settings.

Introduction to ERK2 Inhibition

Extracellular signal-regulated kinase 2 (ERK2) is a key protein kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the ERK2 signaling cascade is a common feature in many cancers, making it a significant target for therapeutic intervention.[2] ERK2 inhibitors are small molecules designed to block the activity of ERK2, thereby disrupting the downstream signaling that promotes cancer cell growth.[1]

This compound is a potent and selective inhibitor of ERK2. It has been shown to bind preferentially to ERK2 with a Ki of 0.006 µM and a Kd of 5 µM.[1][3][4] This inhibitor effectively curtails the ERK signaling pathway, demonstrating its potential in cancer research.[4]

Quantitative Comparison of ERK2 Inhibitors

The following table summarizes the in vitro potency of this compound and other commercially available ERK2 inhibitors. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki/Kd) are key metrics for comparing the on-target efficacy of these compounds. Lower values typically indicate higher potency.

InhibitorTarget(s)IC50 (nM)Ki (nM)Kd (µM)
This compound ERK2 N/A 6 [3][4]5 [1]
VX-11eERK1/ERK217 (ERK1), 15 (ERK2)N/AN/A
Ravoxertinib (GDC-0994)ERK1/ERK21.1 (ERK1), 0.3 (ERK2)N/AN/A
Ulixertinib (BVD-523)ERK1/ERK2<0.3 (ERK2)N/AN/A
SCH772984ERK1/ERK24 (ERK1), 1 (ERK2)N/AN/A
FR 180204ERK1/ERK2N/A310 (ERK1), 140 (ERK2)[5]N/A

N/A: Data not available in the searched resources.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the methods for assessing on-target effects, the following diagrams have been generated.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Translocates & Phosphorylates This compound This compound This compound->ERK1/2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: The MAPK/ERK signaling pathway, illustrating the mechanism of action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (ERK2) - Substrate (e.g., MBP) - ATP - Inhibitor (this compound) Incubation Incubate kinase, substrate, ATP, and inhibitor Reagents->Incubation Luminescence Measure luminescence (e.g., ADP-Glo™) Incubation->Luminescence IC50 Calculate IC50 value Luminescence->IC50

Caption: Workflow for a biochemical kinase assay to determine inhibitor potency.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Detection Cells Treat intact cells with This compound or vehicle Heat Heat cells at various temperatures Cells->Heat Lysis Lyse cells and separate soluble and aggregated proteins Heat->Lysis WesternBlot Detect soluble ERK2 via Western Blot or other methods Lysis->WesternBlot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the on-target effects of ERK2 inhibitors.

Biochemical Kinase Assay

This assay is used to determine the in vitro potency of an inhibitor against its target kinase.

Materials:

  • Purified active ERK2 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • This compound and other inhibitors

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[6]

  • 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitors in the kinase assay buffer. Dilute the ERK2 enzyme and substrate in the kinase assay buffer. Prepare the ATP solution to the desired concentration.

  • Reaction Setup: In a multi-well plate, add the inhibitor solution, the ERK2 enzyme solution, and the substrate/ATP mixture. Include controls with no inhibitor (vehicle control) and no enzyme (background control).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[4]

  • Detection: Stop the kinase reaction and measure the amount of product formed. If using the ADP-Glo™ assay, add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of the Kinase Detection Reagent to produce a luminescent signal.[4]

  • Data Analysis: Measure the luminescence using a plate reader. Plot the kinase activity (luminescence) against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, using a suitable software (e.g., Prism).[5]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring the thermal stability of the target protein upon ligand binding.[7]

Materials:

  • Cell line of interest (e.g., HeLa, A549)[7]

  • This compound or other inhibitors

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies against ERK2 and a loading control (e.g., GAPDH)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with different concentrations of the inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-3 hours).[7]

  • Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble ERK2 in each sample by Western blotting using an ERK2-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble ERK2 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

References

A Researcher's Guide to Orthogonal Validation of ERK2 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal assays to validate the activity of extracellular signal-regulated kinase 2 (ERK2) inhibitors. As specific data for "ERK2-IN-4" is not publicly available, this guide will use the well-characterized inhibitor Ulixertinib (BVD-523) as a primary example and draw comparisons with other known ERK2 inhibitors such as Ravoxertinib (GDC-0994) and SCH772984.

The validation of a kinase inhibitor's activity and mechanism of action requires a multi-faceted approach employing orthogonal assays. This ensures that the observed effects are genuinely due to the inhibition of the intended target and provides a comprehensive understanding of the inhibitor's biological consequences. This guide outlines a series of biochemical, cell-based, and biophysical assays to thoroughly characterize an ERK2 inhibitor.

The ERK Signaling Pathway and Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common driver in many cancers. ERK1 and ERK2 are the final kinases in this cascade, and their activation through phosphorylation by MEK leads to the phosphorylation of numerous downstream substrates in the cytoplasm and nucleus.[1] Direct inhibition of ERK2 is a therapeutic strategy to counteract the effects of upstream mutations in genes like BRAF and RAS.[2]

ERK_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK binds Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Cytoplasmic_Substrates Cytoplasmic Substrates (e.g., RSK) ERK->Cytoplasmic_Substrates phosphorylates Nuclear_Substrates Nuclear Substrates (e.g., c-Fos, c-Myc) ERK->Nuclear_Substrates phosphorylates ERK_inhibitor This compound (e.g., Ulixertinib) ERK_inhibitor->ERK inhibits Proliferation Proliferation, Survival, Differentiation Cytoplasmic_Substrates->Proliferation Nuclear_Substrates->Proliferation

Orthogonal Assay Workflow

A robust validation workflow for an ERK2 inhibitor involves a tiered approach, starting with direct biochemical assays, moving to cellular assays to confirm on-target activity in a biological context, and finally, assessing the inhibitor's phenotypic effects.

Orthogonal_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Target_Engagement Target Engagement (e.g., CETSA, NanoBRET) Biochem_Assay->Target_Engagement Confirms direct inhibition Pathway_Modulation Pathway Modulation (p-ERK Western Blot, ICW) Target_Engagement->Pathway_Modulation Confirms on-target effect in cells Phenotypic_Assay Phenotypic Outcome (e.g., Cell Viability) Pathway_Modulation->Phenotypic_Assay Links target inhibition to cellular response

Comparison of ERK2 Inhibitors

The following table summarizes the inhibitory activities of several well-characterized ERK1/2 inhibitors, which can serve as benchmarks for evaluating a new inhibitor like this compound.

InhibitorTarget(s)IC50 (ERK1, biochemical)IC50 (ERK2, biochemical)Cell-Based p-RSK IC50 (HCT116)Reference
Ulixertinib (BVD-523) ERK1/2-<5 nM-[2]
Ravoxertinib (GDC-0994) ERK1/26.1 nM3.1 nM~20 nM[3][4]
SCH772984 ERK1/24 nM1 nM~10 nM[2][4]
LY3214996 ERK1/25 nM5 nM-[3]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified ERK2. These assays are crucial for determining the intrinsic potency of the inhibitor.

a) In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.[5]

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, combine purified active ERK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and a range of concentrations of the ERK2 inhibitor in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[5][6]

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[5]

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays: Confirming On-Target Activity

Cellular assays are essential to confirm that the inhibitor can access its target within a cell and exert its inhibitory effect on the signaling pathway.

a) Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the thermal stability of a target protein in the presence of a ligand.[7] The binding of an inhibitor stabilizes ERK2, leading to a higher melting temperature. This provides direct evidence of target engagement in a cellular context.

Experimental Protocol:

  • Cell Treatment: Treat intact cells (e.g., HCT116) with various concentrations of the ERK2 inhibitor or vehicle control for 1 hour at 37°C.[8]

  • Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures for 3 minutes to induce protein denaturation.[8]

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble ERK2 in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble ERK2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response (ITDR) curve can be generated by heating at a single temperature with varying inhibitor concentrations to determine the EC50 for target engagement.[7]

b) Pathway Modulation: Phospho-ERK Western Blot

This assay measures the phosphorylation status of ERK1/2, which is a direct indicator of its activation state. A potent ERK2 inhibitor should reduce the levels of phosphorylated ERK (p-ERK) in cells stimulated to activate the pathway.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., A375, HCT116) in 6-well plates. After reaching 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal p-ERK levels. Pre-treat the cells with a range of ERK2 inhibitor concentrations for 1-4 hours.[1]

  • Stimulation: Stimulate the ERK pathway by adding a growth factor (e.g., 100 ng/mL EGF for 15 minutes).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the p-ERK band intensity and normalize it to total ERK or a loading control (e.g., β-actin). Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 for pathway inhibition.

c) High-Throughput Pathway Modulation: In-Cell Western (ICW)

The In-Cell Western (ICW) assay is a higher-throughput alternative to traditional Western blotting for quantifying protein phosphorylation in whole cells cultured in microplates.[10][11]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the ERK2 inhibitor and stimulant as described for the Western blot protocol.[11]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with two primary antibodies simultaneously: one for phospho-ERK (e.g., rabbit anti-p-ERK) and one for a normalization protein (e.g., mouse anti-total ERK).

    • Wash and incubate with two different species-specific secondary antibodies conjugated to distinct infrared dyes (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).[10]

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The signal for p-ERK is normalized to the signal for the total protein in the same well. This normalization corrects for variations in cell number.[11]

Phenotypic Assays: Assessing Biological Outcomes

Phenotypic assays measure the downstream biological consequences of ERK2 inhibition, such as effects on cell viability and proliferation.

a) Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Inhibition of the pro-proliferative ERK pathway is expected to reduce the viability of cancer cells that are dependent on this pathway.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cancer cells (e.g., A375, which has a BRAF V600E mutation and is sensitive to ERK pathway inhibition) in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of ERK2 inhibitor concentrations for 48-72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Plot the percentage of cell viability relative to the vehicle-treated control against the inhibitor concentration to determine the IC50 for cell viability.

Conclusion

A comprehensive understanding of an ERK2 inhibitor's activity requires the use of multiple, orthogonal assays. By combining biochemical assays to determine intrinsic potency, cellular assays to confirm target engagement and pathway modulation, and phenotypic assays to assess the biological outcome, researchers can build a robust data package to validate a novel inhibitor like this compound. This multi-pronged approach provides strong evidence for the inhibitor's mechanism of action and its potential as a therapeutic agent.

References

A Comparative Guide to ERK2-IN-4 and Ravoxertinib in BRAF Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, including melanoma, colorectal, and thyroid cancers, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled tumor growth. While inhibitors targeting BRAF and MEK have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge. This has spurred the development of direct ERK inhibitors as a promising therapeutic strategy.

This guide provides a comparative overview of two ERK inhibitors: ERK2-IN-4 and Ravoxertinib (also known as GDC-0994). While extensive preclinical data is available for Ravoxertinib in the context of BRAF mutant cancers, publicly available experimental data for this compound in this specific setting is limited. This document summarizes the known information for both compounds and outlines the necessary experimental frameworks for a direct comparison.

Compound Overview

This compound

This compound is described as an inhibitor of Extracellular signal-Regulated Kinase (ERK) that shows a preferential binding to ERK2.[1][2] Its mechanism of action involves the inhibition of the phosphorylation of downstream ERK targets, such as Rsk-1 and Elk-1.[1] Notably, it is reported to have minimal impact on the phosphorylation of ERK itself by its upstream activator, MEK1/2.[1]

Ravoxertinib (GDC-0994)

Ravoxertinib is a potent, orally available, and highly selective inhibitor of both ERK1 and ERK2.[3][4][5] It functions as an ATP-competitive inhibitor, preventing the phosphorylation of ERK substrates and thereby blocking the downstream signaling cascade.[6][7][8] Extensive research has demonstrated its significant anti-tumor activity in various cancer models, particularly those harboring BRAF mutations.[4][5]

Mechanism of Action in the MAPK Pathway

The MAPK/ERK signaling pathway is a crucial cascade in cellular regulation. In cells with wild-type BRAF, the pathway is transiently activated by extracellular signals. However, in cancer cells with a BRAF mutation (e.g., V600E), the BRAF protein is constitutively active, leading to persistent downstream signaling and uncontrolled cell proliferation.

MAPK_Pathway_BRAF_Mutant RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mutant BRAF (mutant) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, ELK1) ERK->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Ravoxertinib Ravoxertinib Ravoxertinib->ERK ERK2IN4 This compound ERK2IN4->ERK

Caption: Constitutively active MAPK pathway in BRAF mutant cells and points of inhibition.

Quantitative Data Summary

A direct quantitative comparison is challenging due to the lack of specific data for this compound in BRAF mutant cell lines. The following tables summarize the available data for both compounds.

Table 1: Biochemical Potency

CompoundTarget(s)Potency (IC50/Kd)
This compound ERK2Kd = 5 µM[1]
Ravoxertinib ERK1 ERK2IC50 = 1.1 nM IC50 = 0.3 nM[3]

Table 2: Cellular Activity of Ravoxertinib in BRAF Mutant Cell Lines

Cell LineCancer TypeBRAF MutationRavoxertinib IC50 (µM)Reference
A375MelanomaV600E0.086 (pERK inhibition) 0.14 (pRSK inhibition)[3]
BCPAPThyroid CancerV600E~0.1[1][4]
KHM-5MThyroid CancerV600E~0.1[1][4]
MDA-T41MelanomaV600E~1[1][4]

Note: Data for this compound in BRAF mutant cell lines is not available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are typical protocols used to evaluate ERK inhibitors.

Cell Viability/Proliferation Assay (MTS/MTT Assay)

This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Cell_Viability_Workflow Start Seed BRAF mutant cells in 96-well plates Treat Treat with serial dilutions of ERK inhibitor Start->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add MTS/MTT reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read Measure absorbance at 490 nm (MTS) or 570 nm (MTT) Incubate_Reagent->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for a cell viability assay.
  • Cell Seeding: Plate BRAF mutant cancer cells (e.g., A375, melanoma) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ERK inhibitor (this compound or Ravoxertinib) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to detect the levels of specific proteins and their phosphorylation status, providing insights into the inhibitor's effect on the MAPK signaling pathway.

  • Cell Treatment and Lysis: Treat BRAF mutant cells with the ERK inhibitor at various concentrations for a specified time (e.g., 1-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total ERK, phospho-ERK (p-ERK), total RSK, phospho-RSK (p-RSK), and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Treat BRAF mutant cells with ERK inhibitor Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE and PVDF Transfer Lysis->SDS_PAGE Blocking Blocking and Primary Antibody Incubation (e.g., p-ERK, total ERK) SDS_PAGE->Blocking Secondary Secondary Antibody Incubation Blocking->Secondary Detection ECL Detection and Imaging Secondary->Detection Analysis Analyze Protein Levels and Phosphorylation Detection->Analysis

Caption: Western blot analysis workflow.

Comparative Analysis and Conclusion

Based on the currently available data, Ravoxertinib emerges as a well-characterized, potent, and selective inhibitor of ERK1/2 with demonstrated efficacy in BRAF mutant cancer models. Its low nanomolar potency in biochemical assays translates to significant anti-proliferative effects in BRAF mutant cell lines at sub-micromolar to low micromolar concentrations.

In contrast, this compound is a less potent inhibitor, with a reported Kd in the micromolar range. While it is shown to inhibit downstream ERK signaling, the absence of specific data in BRAF mutant cells precludes a direct comparison of its anti-cancer efficacy with Ravoxertinib in this context. To establish a meaningful comparison, further studies on this compound are necessary. These should include:

  • Biochemical assays to determine its IC50 against ERK1 and ERK2.

  • Cell-based assays in a panel of BRAF mutant cancer cell lines to determine its IC50 for cell proliferation and viability.

  • Western blot analyses in these cell lines to confirm its on-target effects and its impact on the MAPK pathway.

  • In vivo studies in BRAF mutant xenograft models to assess its anti-tumor activity, pharmacokinetics, and pharmacodynamics.

References

Unveiling the Potency of ERK2-IN-4: A Comparative Guide to RSK Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ERK2-IN--4's efficacy in inhibiting RSK phosphorylation, benchmarked against other known ERK1/2 inhibitors. Experimental data, detailed protocols, and visual workflows are presented to facilitate an objective evaluation of this compound's performance.

The extracellular signal-regulated kinase 2 (ERK2) is a pivotal node in the MAPK signaling cascade, a pathway frequently dysregulated in various cancers. Its activation leads to the phosphorylation and subsequent activation of numerous downstream targets, including the 90 kDa ribosomal S6 kinases (RSK). The phosphorylation of RSK is a critical event that promotes cell proliferation, survival, and motility. Consequently, inhibiting ERK2 activity and, thereby, RSK phosphorylation, represents a key therapeutic strategy in oncology. This guide focuses on ERK2-IN-4, a potent ERK2 inhibitor, and its capacity to block RSK phosphorylation, comparing its performance with other well-characterized ERK inhibitors.

Comparative Analysis of ERK Inhibitor Potency on RSK Phosphorylation

InhibitorTarget(s)IC50 for RSK Phosphorylation InhibitionCell LineKey Findings
This compound ERK2>50% inhibition at 100 µMHeLaSpecifically inhibits ERK-mediated phosphorylation of RSK1 on Thr573.
Ulixertinib (BVD-523) ERK1/20.031 µM[1]A375Potently reduces levels of phosphorylated RSK.[1]
SCH772984 ERK1/2Dose-dependent inhibitionLOXIMV1Inhibits phosphorylation of RSK at T359/S363.[2] Also inhibits the phosphorylation of ERK itself.[2]
VX-11e ERK1/2Inhibition observed at 0.5 µM and 2 µM[3]A549, DM122Shows clear inhibition of p-RSK at tested concentrations.[3]

Visualizing the ERK2-RSK Signaling Axis and Inhibition

To elucidate the mechanism of action, the following diagrams illustrate the signaling pathway and the experimental workflow for assessing RSK phosphorylation.

ERK2_RSK_Pathway cluster_upstream Upstream Signaling cluster_ERK ERK Activation cluster_downstream Downstream Effector cluster_inhibitor Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 MEK->ERK2 Phosphorylates RSK RSK ERK2->RSK Phosphorylates pRSK p-RSK (Active) RSK->pRSK ERK2_IN_4 This compound ERK2_IN_4->ERK2 Inhibits Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis A Seed Cells (e.g., HeLa) B Incubate (24h) A->B C Treat with this compound or other inhibitors B->C D Cell Lysis C->D E Quantify Protein (e.g., BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer (PVDF membrane) F->G H Blocking G->H I Primary Antibody Incubation (anti-p-RSK, anti-total RSK) H->I J Secondary Antibody Incubation I->J K Detection & Imaging J->K L Densitometry Analysis K->L M Normalize p-RSK to total RSK L->M N Compare Inhibition Levels M->N

References

A Comparative Guide to ERK2 Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 2 (ERK2) is a pivotal kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway central to cell proliferation, differentiation, and survival.[1] Dysregulation of the ERK pathway is a frequent driver of oncogenesis, making ERK2 a compelling target for therapeutic intervention.[2] This guide provides an objective comparison of several prominent ERK2 inhibitors, summarizing their efficacy through quantitative data and detailing the experimental methodologies used for their evaluation.

Comparative Efficacy of ERK2 Inhibitors

The inhibitory potential of various compounds against ERK2 is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the enzymatic activity of the kinase by 50%. The following table summarizes the biochemical and cellular potencies of a selection of well-characterized ERK2 inhibitors.

InhibitorTarget(s)Assay TypeIC50 (nM)Reference
Ulixertinib (BVD-523) ERK1/2Kinase AssayERK1: 300, ERK2: 40[3]
Ravoxertinib (GDC-0994) ERK1/2Kinase AssayERK1: 1.1, ERK2: 0.3[4]
SCH772984 ERK1/2Kinase AssayERK1: 4, ERK2: 1[5]
VX-11e ERK1/2Kinase AssayNot Specified[6]
LY3214996 ERK1/2Kinase AssayERK1: 5, ERK2: 5[7]
MK-8353 ERK1/2Kinase AssayERK1: 23.0, ERK2: 8.8[7]
KO-947 ERK1/2Cell Proliferation (Colo829)82[7]

Signaling Pathway and Inhibition

The canonical RAS-RAF-MEK-ERK pathway is a phosphorylation cascade initiated by extracellular signals that culminates in the activation of ERK. Activated ERK then translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cellular processes. ERK inhibitors primarily act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of its downstream substrates.[2]

ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 MEK->ERK2 Transcription_Factors Transcription Factors ERK2->Transcription_Factors ERK2_IN_4 ERK2 Inhibitor ERK2_IN_4->ERK2 Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

RAS-RAF-MEK-ERK Signaling Pathway and Point of Inhibition.

Experimental Protocols

The evaluation of ERK2 inhibitor efficacy relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ERK2.

Materials:

  • Purified active ERK2 enzyme

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[8]

  • Substrate (e.g., Myelin Basic Protein, MBP)[8]

  • ATP

  • Test inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[8]

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add the inhibitor dilutions, purified ERK2 enzyme, and the substrate.[8]

  • Initiate the kinase reaction by adding ATP.[8]

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[8]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to kinase activity.[8]

  • Plot kinase activity against the inhibitor concentration and calculate the IC50 value.[8]

Western Blot for Phospho-ERK (p-ERK)

This method assesses the level of ERK phosphorylation in cells, which is a direct indicator of its activation state. A decrease in p-ERK levels upon inhibitor treatment signifies target engagement and pathway inhibition.

Materials:

  • Cell culture reagents

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2[9]

  • HRP-conjugated secondary antibody[9]

  • Chemiluminescent substrate[9]

Procedure:

  • Seed cells and grow to 70-80% confluency. For some experiments, serum-starve cells to reduce basal p-ERK levels.[9]

  • Treat cells with various concentrations of the inhibitor for a specified time.

  • Stimulate cells with a growth factor (e.g., EGF) to induce ERK phosphorylation, if necessary.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detect the chemiluminescent signal using an imaging system.[9]

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[9]

  • Quantify band intensities to determine the ratio of p-ERK to total ERK.[9]

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on cell proliferation and survival.

Materials:

  • Cell culture reagents

  • Test inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor.

  • Incubate for a relevant period (e.g., 48-72 hours).[8]

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Plot the percentage of cell viability relative to a vehicle-treated control against the inhibitor concentration to determine the IC50 value.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an ERK2 inhibitor.

Experimental_Workflow Start Start Kinase_Assay In Vitro Kinase Assay (Biochemical Potency - IC50) Start->Kinase_Assay Cell_Culture Cell Culture (Select appropriate cell lines) Start->Cell_Culture Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Western_Blot Western Blot for p-ERK (Target Engagement) Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay (Cellular Efficacy - IC50) Cell_Culture->Cell_Viability Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General workflow for assessing ERK2 inhibitor efficacy.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of ERK2-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of the small molecule kinase inhibitor, ERK2-IN-4, ensuring the protection of personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of similar hazardous chemical wastes in a laboratory setting.

I. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any form—be it the pure compound, solutions, or contaminated materials—it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

Minimum PPE Requirements:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.

For operations with a higher risk of aerosol generation, such as when handling the powdered form of the inhibitor, additional respiratory protection may be necessary. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

II. Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal.[1][2] Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department. For this compound, waste should be segregated based on its physical state and the presence of other chemicals.

Key Segregation Categories:

  • Unused or Expired this compound (Pure Compound): This should be collected in a clearly labeled, sealed container as solid hazardous waste.

  • This compound Solutions: The disposal route for solutions will depend on the solvent used.

    • Aqueous Solutions: Collect in a designated aqueous hazardous waste container.

    • Solvent-Based Solutions (e.g., DMSO): Collect in a designated solvent waste container. It is crucial to separate halogenated and non-halogenated solvent waste streams due to differences in disposal methods and costs.[1]

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated solid hazardous waste container.

  • Acutely Hazardous Waste: If this compound is classified as an acutely hazardous waste (P-listed), which can only be determined from an official SDS or by your institution's EHS, special procedures apply. Empty containers that held the pure substance must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1][3]

III. Step-by-Step Disposal Procedures

The following workflow provides a logical sequence for the proper disposal of this compound waste.

G start Start: Generate This compound Waste ppe 2. Don Appropriate PPE start->ppe identify_waste 1. Identify Waste Type (Solid, Liquid, Labware) segregate 3. Segregate Waste (Aqueous, Solvent, Solid) identify_waste->segregate ppe->identify_waste label_container 4. Label Waste Container (Contents, Date, PI Name) segregate->label_container store 5. Store in Designated Satellite Accumulation Area label_container->store request_pickup 6. Request Waste Pickup from EHS/Safety Office store->request_pickup end End: Waste Disposed request_pickup->end

Figure 1. General workflow for the disposal of this compound waste in a laboratory setting.

IV. Handling this compound in Common Solvents: The Case of DMSO

Small molecule inhibitors are often dissolved in solvents like Dimethyl Sulfoxide (DMSO). When handling this compound in a DMSO solution, it is important to remember that DMSO is a combustible liquid and can readily penetrate the skin, potentially carrying the dissolved inhibitor with it.[4][5] Therefore, exercise extra caution and ensure your gloves are rated for use with DMSO.

Disposal of DMSO Solutions Containing this compound:

  • Collect the waste solution in a designated, properly labeled hazardous waste container.

  • The container should be made of a material compatible with DMSO (e.g., glass or a suitable polymer).

  • Keep the container tightly sealed when not in use to prevent evaporation and the release of vapors.[1]

  • Store the waste container in a well-ventilated area, away from sources of ignition.[6]

V. Experimental Protocols: A Framework for Safe Handling

Example: Post-Cell Culture Experiment Waste Disposal

  • Aspirated Media: Aspirate cell culture media containing this compound into a flask containing a suitable disinfectant (e.g., bleach) if biohazardous, followed by disposal as chemical waste as per institutional guidelines.

  • Cell Culture Plates/Flasks: Dispose of as solid hazardous waste.

  • Contaminated Pipette Tips and Tubes: Dispose of in the designated solid hazardous waste container.

VI. The Cardinal Rule: Institutional and Local Regulations

This guide provides a framework based on general laboratory safety principles. However, it is crucial to recognize that all chemical waste disposal is governed by institutional, local, and national regulations. Always consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority on chemical waste disposal in your laboratory.[1][7]

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure research environment and demonstrating a commitment to environmental stewardship.

References

Navigating the Safe Handling of ERK2-IN-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent small molecule inhibitors like ERK2-IN-4. This potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2) requires meticulous handling and disposal procedures to minimize exposure and ensure experimental integrity. This guide provides essential safety and logistical information for the operational use and disposal of this compound, serving as a critical resource for laboratory safety and chemical handling.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the general guidelines for handling small molecule kinase inhibitors is essential. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times when handling the compound, even in solution, to protect against splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk preparation of solutions or during sonication.
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advisable, especially when handling the pure compound or concentrated solutions. Gloves should be changed immediately if contaminated.
Laboratory CoatA fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Closed-Toe ShoesImperative to protect feet from potential spills.
Respiratory Protection Fume HoodAll handling of the solid form of this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.
RespiratorWhile generally not required if working in a fume hood, a NIOSH-approved respirator may be necessary for large-scale operations or in the event of a spill outside of a contained environment. Consult your institution's environmental health and safety (EHS) department for specific recommendations.

Operational Protocols: From Receipt to Disposal

A systematic approach to the handling of this compound is critical to maintaining a safe and efficient workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.

Preparation of Solutions
  • Location: All weighing of the solid compound and preparation of stock solutions must be conducted in a chemical fume hood.

  • Personal Protective Equipment: Ensure all recommended PPE is worn correctly.

  • Weighing: Use a dedicated and calibrated analytical balance. Handle the solid with care to avoid generating dust.

  • Dissolving: this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. Add the solvent slowly to the solid. The vial may need to be vortexed or sonicated to ensure complete dissolution.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

Experimental Use
  • Dilutions: Perform serial dilutions from the stock solution in a fume hood or a biological safety cabinet, depending on the nature of the experiment.

  • Cell Culture: When adding this compound to cell cultures, exercise caution to avoid splashes or aerosol generation.

  • Incubation: Incubate treated cells in a designated incubator, clearly labeled to indicate the presence of a hazardous compound.

Spill Management
  • Small Spills: For small spills of solutions, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Wear appropriate PPE and decontaminate the area with a suitable cleaning agent.

  • Large Spills: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures. Contact your EHS department immediately.

Disposal Plan
  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent materials, should be considered chemical waste.

  • Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers. Do not mix with general laboratory waste.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing the Workflow and Pathway

To further clarify the procedural steps and the biological context of this compound, the following diagrams have been generated.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Disposal Weigh Solid Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Prepare Stock Solution Prepare Stock Solution Dissolve in Solvent->Prepare Stock Solution Prepare Dilutions Prepare Dilutions Prepare Stock Solution->Prepare Dilutions Treat Cells Treat Cells Prepare Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Collect Waste Collect Waste Incubate->Collect Waste Segregate Waste Segregate Waste Collect Waste->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Experimental workflow for handling this compound.

The ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound exerts its effect by inhibiting a key component of this cascade.

ERK_Signaling_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 Target of this compound MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation

Caption: Simplified ERK signaling pathway highlighting the target of this compound.

By adhering to these safety protocols and understanding the biological context of this compound, researchers can mitigate risks and foster a secure and productive research environment. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your environmental health and safety department.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.